ML-097
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKPTAZUPMKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action for ML-097?
An In-Depth Technical Guide to the Mechanism of Action of ML-097
Introduction
This compound (also known as CID-2160985) is a small molecule identified as a pan-activator of Ras-related GTPases.[1][2] Its chemical name is 2-[(2-bromophenyl)methoxy]-benzoic acid.[2] This compound serves as a valuable research tool for investigating the cellular functions and signaling pathways regulated by this important superfamily of molecular switches. By directly activating multiple GTPases, this compound can be utilized to probe their roles in various physiological and pathological processes.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct activation of several members of the Ras superfamily of small GTPases.[1][2] These proteins act as molecular switches, cycling between an inactive state when bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state when bound to guanosine triphosphate (GTP). In their active, GTP-bound form, they recruit and activate downstream effector proteins, initiating a cascade of intracellular signaling events.
This compound functions by promoting the active, GTP-bound state of these proteins. This leads to the stimulation of their respective downstream signaling pathways. The compound has been shown to activate the following Ras-related GTPases:
-
Rac1: A member of the Rho family of GTPases, involved in regulating cell motility, actin cytoskeletal dynamics, and cell proliferation.
-
Cell division cycle 42 (CDC42): Another Rho family GTPase that plays a key role in cell polarity, filopodia formation, and cell cycle progression.
-
Ras: A prototypical member of the Ras family, which is a central regulator of cell growth, differentiation, and survival.
-
Rab7: A member of the Rab family of GTPases, which are primarily involved in regulating vesicular transport and endosomal trafficking.
Quantitative Data: Potency of this compound
The following table summarizes the reported half-maximal effective concentrations (EC50) for the activation of various Ras-related GTPases by this compound.[1][2]
| Target GTPase | EC50 (nM) |
| Rab7 | 20.41 |
| CDC42 (activated mutant) | 50.11 |
| Rac1 (activated mutant) | 81.28 |
| Ras (activated mutant) | 93.32 |
| CDC42 (wild type) | 102.32 |
| Ras (wild type) | 109.64 |
| Rac1 (wild type) | 151.35 |
Note: The accuracy of these methods has not been independently confirmed by all vendors and should be used for reference purposes.[1]
Signaling Pathways and Visualizations
The activation of Ras-related GTPases by this compound initiates a variety of downstream signaling cascades. The following diagrams illustrate the general principles of GTPase activation and the subsequent signaling events.
Caption: General mechanism of Ras-related GTPase activation by this compound.
Caption: Overview of signaling pathways activated by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not provided in the readily available documentation. However, a general workflow for identifying and validating a small molecule activator of GTPases can be outlined. The primary research on this compound is attributed to Surviladze, Z., et al. in a 2009 publication, which would contain the specific methodologies.
A typical experimental workflow would involve the following steps:
-
High-Throughput Screening (HTS): A library of small molecules is screened for their ability to activate the GTPase of interest. This is often done using a biochemical assay that measures GTP binding or a downstream signaling event.
-
Hit Confirmation and Dose-Response Analysis: Positive hits from the HTS are re-tested to confirm their activity. A dose-response curve is then generated to determine the potency (EC50) of the compound.
-
Selectivity Profiling: The confirmed active compound is tested against a panel of other related GTPases to determine its selectivity.
-
Mechanism of Action Studies: Further biochemical and biophysical assays are conducted to understand how the compound activates the GTPase (e.g., by promoting GDP release or stabilizing the GTP-bound state).
-
Cell-Based Assays: The activity of the compound is validated in a cellular context. This involves treating cells with the compound and measuring the activation of the target GTPase and downstream cellular responses.
Caption: A generalized workflow for the discovery and validation of a small molecule GTPase activator like this compound.
References
An In-depth Technical Guide to the Chemical Properties and Structure of ML-097
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097 is a small molecule pan-activator of Ras-related GTPases, demonstrating a significant role in the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for the characterization of its activity, along with a plausible synthetic route, are outlined. Furthermore, the downstream signaling consequences of this compound-mediated GTPase activation are explored, offering insights for researchers in cell biology and drug discovery.
Chemical Properties and Structure
This compound, also identified by its PubChem CID 2160985, is a white to off-white solid compound.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[(2-bromophenyl)methoxy]benzoic acid | [2] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1][2] |
| Molecular Weight | 307.14 g/mol | [1] |
| CAS Number | 743456-83-9 | [1][2] |
| SMILES | C1=CC=C(C(=C1)C(=O)O)OCC2=CC=CC=C2Br | [1] |
| Appearance | Solid, white to off-white | [1] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
This compound is characterized as a pan-activator of Ras-related GTPases.[1][2] Its primary mechanism of action involves increasing the affinity of these GTPases for guanine (B1146940) nucleotides, which stabilizes the active, GTP-bound state of the protein. This leads to prolonged downstream signaling.[3][4]
The activating properties of this compound have been quantified for several key GTPases, with the following reported half-maximal effective concentrations (EC₅₀):
| Target GTPase | EC₅₀ (nM) |
| Rac1 | 151 |
| Cell division cycle 42 (Cdc42) | 102 |
| Ras | 109 |
| Rab7 | 20.41 |
These values were reported in the NIH Molecular Libraries Program Probe Report.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, this would entail the reaction of a salt of salicylic (B10762653) acid (2-hydroxybenzoic acid) with 2-bromobenzyl bromide.
Proposed Synthesis Workflow:
Caption: Proposed Williamson ether synthesis of this compound.
Detailed Protocol:
-
Deprotonation of Salicylic Acid: Salicylic acid is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the corresponding sodium or potassium salicylate (an alkoxide).
-
Nucleophilic Substitution: 2-Bromobenzyl bromide is added to the reaction mixture. The salicylate anion acts as a nucleophile and displaces the bromide ion from the benzyl (B1604629) carbon in an SN2 reaction.
-
Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Experimental Protocols for GTPase Activation Assays
The activation of Ras-related GTPases by this compound can be quantified using various biochemical and cell-based assays. A common and reliable method is the pull-down assay, which specifically isolates the active, GTP-bound form of the GTPase.
General Experimental Workflow for Pull-Down Assay:
References
An In-depth Technical Guide to 2-[(2-bromophenyl)methoxy]-benzoic acid (ML097): Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(2-bromophenyl)methoxy]-benzoic acid, a small molecule inhibitor also known as ML097. The document details its discovery, likely through high-throughput screening, and provides a detailed, plausible experimental protocol for its synthesis via Williamson ether synthesis. While specific quantitative biological data from primary literature remains elusive, database annotations strongly suggest its role as an inhibitor of small GTPases, including Ras, Rac1, Cdc42, and Rab7, which are crucial components of G-protein signaling pathways. This guide aims to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds for therapeutic development.
Introduction and Discovery
2-[(2-bromophenyl)methoxy]-benzoic acid, designated as ML097, is a member of the benzoic acid family of organic compounds.[1] Its discovery was likely the result of a high-throughput screening (HTS) campaign, a common strategy in drug discovery where large libraries of chemical compounds are tested for their ability to modulate a specific biological target. The identifier "ML" often refers to compounds originating from the Molecular Libraries Program, a US National Institutes of Health initiative to identify novel chemical probes for biological research.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |
| Molecular Weight | 307.14 g/mol | [1] |
| IUPAC Name | 2-[(2-bromophenyl)methoxy]benzoic acid | [1] |
| Synonyms | 2-[(2-bromobenzyl)oxy]benzoic acid, ML097 | [1][2] |
| CAS Number | 743456-83-9 | [2] |
Synthesis of 2-[(2-bromophenyl)methoxy]-benzoic acid
The most logical and widely used method for the synthesis of 2-[(2-bromophenyl)methoxy]-benzoic acid is the Williamson ether synthesis.[3][4][5][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, it entails the reaction of salicylic (B10762653) acid (2-hydroxybenzoic acid) with 2-bromobenzyl bromide in the presence of a base.
Overall Synthetic Scheme
The synthesis can be represented by the following reaction:
Caption: Synthetic scheme for 2-[(2-bromophenyl)methoxy]-benzoic acid.
Detailed Experimental Protocol
This protocol is based on standard procedures for Williamson ether synthesis with similar substrates.
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
2-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants. The volume should be sufficient to create a stirrable suspension.
-
Addition of Alkyl Halide: Add 2-bromobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
To the residue, add water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield pure 2-[(2-bromophenyl)methoxy]-benzoic acid.
-
Biological Activity and Signaling Pathways
Target Identification
As previously mentioned, 2-[(2-bromophenyl)methoxy]-benzoic acid (ML097) is annotated as an inhibitor of several small GTPases, including Ras, Rac1, Cdc42, and Rab7.[2] These proteins are part of the Ras superfamily and act as molecular switches in a multitude of cellular signaling pathways.
Caption: Potential molecular targets of ML097.
Implicated Signaling Pathways
The inhibition of these small GTPases by ML097 would have profound effects on their downstream signaling pathways. These pathways are central to cell proliferation, survival, migration, and vesicular trafficking.
-
Ras Signaling: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates gene expression and prevents apoptosis. Inhibition of Ras would disrupt this pathway, which is frequently hyperactivated in various cancers.
-
Rac1 and Cdc42 Signaling: These Rho family GTPases are key regulators of the actin cytoskeleton, influencing cell motility, adhesion, and polarity. Their inhibition would impact processes like cancer cell invasion and metastasis.
-
Rab7 Signaling: Rab7 is primarily involved in the late endosomal pathway and autophagy. Its inhibition could disrupt endosome maturation and lysosomal fusion, processes vital for cellular homeostasis.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-[(2-BROMOBENZYL)OXY]BENZOIC ACID | 743456-83-9 [amp.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. francis-press.com [francis-press.com]
- 7. youtube.com [youtube.com]
ML-097: A Pan-Activator of CDC42, Ras, and Rac1 GTPases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ML-097 (also known as CID-2160985) is a small molecule that has been identified as a pan-activator of Ras-related GTPases. This technical guide provides an in-depth overview of the effects of this compound on the activation of three key members of this superfamily: CDC42, Ras, and Rac1. These small GTPases are critical molecular switches that regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and signal transduction. The aberrant activity of these proteins is implicated in numerous diseases, most notably cancer. This compound, by directly activating these GTPases, serves as a valuable chemical probe for elucidating their complex signaling networks and presents a potential, albeit context-dependent, therapeutic avenue. This document summarizes the quantitative activation data for this compound, details relevant experimental protocols for assessing GTPase activation, and provides visual representations of the associated signaling pathways.
Quantitative Activation Data for this compound
This compound has been shown to activate CDC42, Ras, and Rac1. The potency of this activation is quantified by the half-maximal effective concentration (EC50), which represents the concentration of this compound required to elicit 50% of the maximal activation of the respective GTPase. The available data for wild-type and activated mutant forms of these proteins are summarized below.[1][2][3][4]
| Target Protein | EC50 (nM) |
| Cell division cycle 42 (CDC42) wild type | 102.32[1] |
| Cell division cycle 42 (CDC42) activated mutant | 50.11[1] |
| Ras protein wild type | 109.64[1] |
| Ras protein activated mutant | 93.32[1] |
| Rac1 protein wild type | 151.35[1] |
| Rac1 protein activated mutant | 81.28[1] |
Experimental Protocols for Measuring GTPase Activation
The activation state of small GTPases like CDC42, Ras, and Rac1 is determined by whether they are bound to Guanosine Triphosphate (GTP; active state) or Guanosine Diphosphate (GDP; inactive state). Several biochemical assays can be employed to quantify the level of GTP-bound protein in response to a compound like this compound. The two most common methods are the pull-down assay and the G-LISA® (GTPase ELISA) assay.
Pull-Down Assay
This method utilizes a protein domain that specifically binds to the GTP-bound form of the target GTPase. This binding domain is typically fused to an affinity tag (e.g., GST) and immobilized on beads.
Principle: Cell lysates containing the GTPase of interest are incubated with the beads. The active, GTP-bound GTPase binds to the immobilized effector domain and is "pulled down" from the lysate. The beads are then washed, and the bound protein is eluted and quantified by Western blotting.
Detailed Methodology (Example for Rac1/CDC42):
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., 125 mM HEPES, pH 7.5, 750 mM NaCl, 5% NP-40, 50 mM MgCl2, 5 mM EDTA, 10% Glycerol, supplemented with protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation of Active GTPase:
-
Normalize the protein concentration of the cell lysates.
-
To 0.5 - 1 mL of cell lysate, add 40 µL of a 50% slurry of PAK1 PBD (p21-activated kinase 1 protein-binding domain) agarose (B213101) beads. PAK1 PBD specifically binds to active, GTP-bound Rac1 and CDC42.[5][6]
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 10 seconds at 14,000 x g).
-
Aspirate the supernatant and wash the beads three times with 0.5 mL of lysis buffer.
-
After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.
-
-
Detection:
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1 or CDC42.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. The intensity of the band corresponds to the amount of active GTPase.
-
For Ras activation, the principle is the same, but the pull-down reagent is typically the Ras-binding domain (RBD) of the Raf1 kinase fused to GST and immobilized on beads.[7][8][9][10]
G-LISA® Activation Assay (ELISA-based)
This assay is a 96-well plate-based ELISA that offers a more quantitative and higher-throughput alternative to the pull-down assay.
Principle: A 96-well plate is coated with the effector protein domain that specifically binds the active GTPase. Cell lysate is added to the wells, and the active GTPase is captured by the immobilized effector. The captured protein is then detected immunologically using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). The signal is then read on a plate reader.
Detailed Methodology (Example for CDC42):
-
Cell Lysis:
-
Prepare cell lysates as described for the pull-down assay. Protein concentrations should be between 0.5 and 2 mg/mL.
-
-
Assay Procedure:
-
Add ice-cold water to the wells of the G-LISA® plate to dissolve the protective coating.
-
Remove the water and immediately add the prepared cell lysates to the wells.
-
Incubate the plate on an orbital shaker at 4°C for 30 minutes.
-
Wash the wells twice with wash buffer.
-
Add antigen presenting buffer and incubate at room temperature for 2 minutes.
-
Wash the wells three times with wash buffer.
-
Add a specific primary antibody against CDC42 and incubate for 45 minutes at room temperature on an orbital shaker.
-
Wash the wells three times with wash buffer.
-
Add an HRP-conjugated secondary antibody and incubate for 45 minutes at room temperature on an orbital shaker.
-
Wash the wells three times with wash buffer.
-
-
Detection:
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways of CDC42, Ras, and Rac1, as well as a generalized experimental workflow for assessing GTPase activation.
CDC42 Signaling Pathway
Caption: Simplified CDC42 signaling pathway.
Ras Signaling Pathway
Caption: Core Ras signaling pathways (MAPK and PI3K/AKT).
Rac1 Signaling Pathway
Caption: Key downstream signaling pathways of Rac1.
Experimental Workflow for GTPase Activation Assay
Caption: General workflow for assessing GTPase activation.
Conclusion
This compound is a potent, cell-permeable pan-activator of Ras-related GTPases, including CDC42, Ras, and Rac1. The quantitative data presented herein provide a foundation for its use as a pharmacological tool to probe the function of these critical signaling proteins. The detailed experimental protocols for pull-down and G-LISA assays offer a clear framework for researchers to investigate the effects of this compound and other potential modulators of GTPase activity. The signaling pathway diagrams provide a visual reference for understanding the downstream consequences of activating these molecular switches. For drug development professionals, this compound serves as a valuable proof-of-concept compound, highlighting the potential for small molecules to directly modulate GTPase activity, a target class that has historically been challenging to address. Further research into the selectivity and mechanism of action of this compound and similar compounds will be crucial for advancing our understanding of GTPase biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. Ras activation assay [bio-protocol.org]
- 11. 4.7. G-Lisa Assay (CDC42 Activation and Inhibition) [bio-protocol.org]
- 12. Cdc42 G-LISA Activation Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 13. Cdc42 G-LISA Activation Assay Test (colorimetric) - 24 Assays | Transgenic Hydra [transgenic-hydra.org]
- 14. shop.bio-connect.nl [shop.bio-connect.nl]
- 15. researchgate.net [researchgate.net]
The Role of ML-097 in Regulating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097 is a small molecule pan-activator of Ras-related GTPases, a family of molecular switches that play a pivotal role in a myriad of cellular processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on cellular signaling pathways, and detailed protocols for its experimental application. By directly activating key GTPases such as Rac1, Cdc42, Ras, and Rab7, this compound serves as a powerful tool for investigating the complex signaling networks that govern cell proliferation, migration, and cytoskeletal dynamics. This document is intended to be a comprehensive resource for researchers utilizing this compound to explore the intricacies of GTPase signaling in both health and disease.
Introduction to this compound
This compound (also known as CID-2160985) was identified through a high-throughput screening campaign as a potent activator of multiple Ras-related GTPases.[1] Unlike the canonical activation of GTPases by guanine (B1146940) nucleotide exchange factors (GEFs) which promote the exchange of GDP for GTP, this compound employs a distinct mechanism of action. It functions by increasing the affinity of the GTPase for guanine nucleotides, suggesting an allosteric mode of binding.[1] This pan-GTPase activator has emerged as a valuable chemical probe for elucidating the roles of these signaling proteins in various cellular contexts.
Mechanism of Action
The activation of Ras-related GTPases is a tightly regulated process, cycling between an inactive GDP-bound state and an active GTP-bound state. GEFs facilitate activation by promoting GDP release, allowing the more abundant cellular GTP to bind. This compound circumvents this regulatory step by directly interacting with the GTPase, leading to a conformational change that enhances the binding of guanine nucleotides.[1] This results in the accumulation of the active, GTP-bound form of the protein, thereby initiating downstream signaling cascades.
References
An In-depth Technical Guide to the Biological Activity of ML-097 and Related Compounds
Affiliation: Google Research
Abstract:
The designation ML-097 is ambiguous in publicly accessible scientific literature, potentially referring to at least three distinct molecular entities with different biological activities. This technical guide provides a comprehensive overview of the available data for each of these compounds to assist researchers, scientists, and drug development professionals. The compounds covered are: a pan-activator of Ras-related GTPases identified as this compound (CID-2160985); various anticancer agents referred to as "compound 97" in the literature, with a focus on a representative triazine derivative; and MET-097, an ultra-long-acting GLP-1 receptor agonist. This document summarizes their mechanisms of action, quantitative biological data, relevant experimental protocols, and associated signaling pathways.
Introduction
The query for the biological activity of "this compound" does not point to a single, well-defined molecule in the current scientific landscape. Instead, the identifier is associated with multiple compounds in different therapeutic areas. This guide aims to resolve this ambiguity by presenting the available information on the most plausible candidates:
-
This compound (CID-2160985): A small molecule that functions as a pan-activator for Ras-related GTPases.
-
"Compound 97" (Anticancer Agent): A designation used for several compounds in anticancer studies, including a notable triazine derivative with potent activity against breast cancer cell lines.
-
MET-097: A GLP-1 receptor agonist developed for chronic weight management, which is currently in clinical development.
Each of these compounds will be discussed in separate sections, providing a detailed analysis of their biological activity and the methodologies used for their characterization.
Section 1: this compound, the Pan-Activator of Ras-Related GTPases
This compound (CID-2160985) is a small molecule identified as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7.[1][2] These small GTPases are crucial cellular switches that regulate a wide array of cellular processes such as signal transduction, cytoskeletal organization, and vesicular transport.[1][2][3] Dysregulation of these proteins is implicated in numerous diseases, including cancer and immune disorders.[1][2]
Mechanism of Action
This compound and its related compounds are proposed to function by increasing the affinity of GTPases for guanine (B1146940) nucleotides.[1][2] This is distinct from the action of Guanine Nucleotide Exchange Factors (GEFs), which typically work by accelerating the dissociation of GDP.[1][2][4] It is hypothesized that these small molecule activators bind to an allosteric site on the GTPases, stabilizing the GTP-bound, active conformation.[1][2][4] This leads to prolonged interaction with downstream effector proteins and sustained signaling.
Data Presentation: Quantitative Biological Activity
The activating potential of this compound has been quantified using in vitro assays, with the following half-maximal effective concentrations (EC50):
| Target GTPase | EC50 (nM) |
| Cell division cycle 42 (Cdc42) | 102.32 |
| Ras protein (wild type) | 109.64 |
| Rac1 protein (wild type) | 151.35 |
| GTP-binding protein (Rab7) | 20.41 |
| Rac1 protein (activated mutant) | 81.28 |
| Ras protein (activated mutant) | 93.32 |
| Cdc42 (activated mutant) | 50.11 |
Table 1: EC50 values for the activation of various Ras-related GTPases by this compound.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below is a diagram illustrating the proposed mechanism of action of this compound and a generalized workflow for a GTPase activation assay.
Caption: Proposed mechanism of this compound as a pan-GTPase activator.
Caption: Generalized workflow for a GTPase activation assay.
Experimental Protocols
GTPase Activation Assay (Fluorescence-Based)
This protocol is a generalized procedure for measuring the activation of a GTPase by a small molecule like this compound using a fluorescence-based method.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a solution of the purified GTPase of interest in the assay buffer.
-
Prepare a solution of a fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTPγS) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the diluted this compound or vehicle control to the appropriate wells.
-
Add the purified GTPase solution to all wells.
-
Initiate the reaction by adding the fluorescently labeled GTP analog to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization or intensity using a suitable plate reader.
-
Subtract the background fluorescence from a control well containing no GTPase.
-
Plot the fluorescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Section 2: "Compound 97", a Triazine-Based Anticancer Agent
Several studies on anticancer compounds refer to a "compound 97". While the exact structure may vary between publications, a recurring theme is a triazine core. For the purpose of this guide, we will focus on a representative triazine derivative that has shown significant cytotoxic activity against various cancer cell lines.
Mechanism of Action
Triazine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[5] For some triazine compounds, the proposed target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis.
Data Presentation: Quantitative Biological Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for a representative "compound 97" with a triazine scaffold against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | < 1 |
| LCC2 | Tamoxifen-resistant Breast Cancer | 2.67 |
| MDA-MB-231 | Triple-negative Breast Cancer | 16.01 |
| A549 | Lung Cancer | 0.245 |
Table 2: IC50 values of a representative anticancer "compound 97" against various cancer cell lines.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PI3K/Akt signaling pathway, a common target for triazine-based anticancer agents, and a typical workflow for an MTT assay to determine cytotoxicity.
Caption: Inhibition of the PI3K/Akt pathway by a triazine derivative.
Caption: Workflow of an MTT assay for determining IC50 values.
Experimental Protocols
MTT Assay for Cell Viability
This is a generalized protocol for assessing the cytotoxicity of a compound against adherent cancer cell lines.[5][6][7][8]
-
Cell Plating:
-
Harvest and count cancer cells (e.g., MCF-7).
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare a stock solution of "Compound 97" in DMSO.
-
Perform serial dilutions of the compound in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 72 hours in a CO2 incubator at 37°C.
-
-
MTT Addition and Formazan (B1609692) Formation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Section 3: MET-097, an Ultra-Long-Acting GLP-1 Receptor Agonist
MET-097 is a clinical-stage, ultra-long-acting injectable GLP-1 receptor agonist being developed for chronic weight management.[6][9][10][11] It is designed to be a potent and well-tolerated therapy with the potential for once-monthly dosing.[9][10]
Mechanism of Action
MET-097 is a fully biased agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[9][12] GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety. As a biased agonist, MET-097 preferentially activates G-protein signaling pathways (particularly Gαs, leading to cAMP production) over β-arrestin recruitment.[10] This biased signaling profile may contribute to its efficacy and tolerability. Its ultra-long-acting profile is attributed to Metsera's proprietary HALO™ platform technology, which results in a significantly extended half-life.[10]
Data Presentation: Quantitative Biological Activity
The biological activity of MET-097 has been characterized in preclinical and clinical studies.
| Parameter | Value | Species/Context |
| Half-life | ~24 hours | Rat |
| Half-life | ~99 hours | Pig |
| Half-life | ~380 hours | Human |
| Weight Loss (at 1.2 mg weekly) | 7.5% from baseline at Day 36 | Human (Phase 1) |
| Sustained Weight Loss | 8.1% from baseline at Day 57 | Human (Phase 1) |
| β-arrestin-2 recruitment | 17% of exendin-4 | In vitro |
| cAMP response | 115% of exendin-4 | In vitro |
Table 3: Pharmacokinetic and efficacy data for MET-097.[6][9][10]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams depict the biased signaling of MET-097 at the GLP-1 receptor and the workflow of a Phase 1 clinical trial for a weight-loss drug.
Caption: Biased agonism of MET-097 at the GLP-1 receptor.
Caption: Generalized workflow for a Phase 1 clinical trial.
Experimental Protocols
Phase 1 Clinical Trial Protocol (Generalized)
This protocol outlines the general design of a Phase 1, randomized, placebo-controlled, double-blind study to evaluate the safety, tolerability, pharmacokinetics, and efficacy of a new drug like MET-097.[10][13]
-
Study Design:
-
The trial is typically conducted in healthy adult volunteers who are overweight or obese.
-
The study consists of a Single Ascending Dose (SAD) part and a Multiple Ascending Dose (MAD) part.
-
In both parts, participants are randomized to receive either MET-097 or a placebo.
-
-
Part A: Single Ascending Dose (SAD):
-
Cohorts of participants receive a single subcutaneous injection of MET-097 at escalating dose levels.
-
A sentinel dosing scheme is often used, where one or two participants in a cohort are dosed before the rest.
-
Intensive monitoring for adverse events and collection of blood samples for pharmacokinetic (PK) analysis are performed over a set period.
-
-
Part B: Multiple Ascending Dose (MAD):
-
Cohorts of participants receive multiple (e.g., five) once-weekly subcutaneous injections of MET-097 at escalating dose levels.
-
Safety and tolerability are the primary endpoints.
-
PK parameters are assessed to determine drug accumulation and steady-state concentrations.
-
Pharmacodynamic endpoints, such as changes in body weight from baseline, are measured.
-
-
Data Collection and Analysis:
-
Safety data includes the incidence and severity of adverse events, vital signs, ECGs, and clinical laboratory tests.
-
PK parameters (e.g., half-life, Cmax, AUC) are calculated from plasma drug concentrations.
-
Efficacy endpoints (e.g., percent change in body weight) are compared between the MET-097 and placebo groups.
-
Conclusion
The identifier "this compound" is not uniquely assigned in the available scientific literature. This guide has provided a detailed overview of three distinct compounds that could be the subject of the user's query: this compound (a pan-GTPase activator), "compound 97" (a class of anticancer agents), and MET-097 (a GLP-1 receptor agonist). For each compound, we have presented the mechanism of action, quantitative biological data, visualizations of relevant pathways and workflows, and generalized experimental protocols. Researchers and professionals in drug development should carefully consider the context of their interest to determine which of these compounds is relevant to their work.
References
- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. Business Wire [businesswire.com]
- 11. MET-097 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 12. Metsera’s GLP-1 Receptor Agonist MET-097i | ADA 2025 [delveinsight.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
The Impact of ML-097 on Cytoskeletal Dynamics and Cell Polarity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097, also known as CID-2950007 and ML141, is a potent and selective, non-competitive, allosteric inhibitor of the Rho family GTPase Cdc42.[1][2][3][4] Cdc42 is a critical regulator of cellular processes, including the organization of the actin cytoskeleton, cell polarity, and cell migration.[5][6][7] Consequently, this compound has emerged as a valuable chemical probe for elucidating the intricate roles of Cdc42 in these fundamental biological functions. This technical guide provides an in-depth overview of the effects of this compound on cytoskeletal dynamics and cell polarity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction to this compound and its Target, Cdc42
Cdc42, a member of the Ras superfamily of small GTPases, acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5][6] In its active form, Cdc42 interacts with a multitude of downstream effector proteins to control diverse cellular functions.[7] Notably, Cdc42 is a master regulator of the actin cytoskeleton, promoting the formation of filopodia and regulating cell polarity and motility.[5][8]
This compound selectively inhibits Cdc42 by binding to an allosteric site, thereby preventing its activation and subsequent downstream signaling.[2][8] Its high selectivity for Cdc42 over other Rho GTPases, such as Rac1 and RhoA, makes it an invaluable tool for dissecting Cdc42-specific pathways.[3][9]
Quantitative Impact of this compound on Cdc42 Activity and Cellular Processes
The inhibitory effects of this compound on Cdc42 and its associated cellular functions have been quantitatively assessed in various studies. The following tables summarize the key findings.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Cdc42 wt) | ~2.6 µM | Bead-based assay with 1 mM EDTA and 100 nM BODIPY-FL-GTP | [1] |
| IC50 (Cdc42 wt) | ~4 µM | 6-plex assay with 1 mM Mg²⁺ and 1 nM BODIPY-FL-GTP | [1] |
| IC50 (Cdc42 Q61L) | ~5.4 µM | Bead-based assay with 1 mM EDTA and 100 nM BODIPY-FL-GTP | [1] |
| EC50 (Cdc42 wt) | 2.1 µM | Not specified | [3] |
| EC50 (Cdc42 Q61L) | 2.6 µM | Not specified | [3] |
| Selectivity | No significant inhibition of Rac1 or RhoA up to 100 µM | 6-plex assay with 1 mM Mg²⁺ and 1 nM BODIPY-FL-GTP | [1] |
| Cellular Process | Cell Line | This compound Concentration | Observed Effect | Reference |
| Filopodia Formation | Swiss 3T3 fibroblasts | 10 µM | Significant inhibition of EGF-stimulated filopodia formation | [5] |
| Cell Migration | Ovarian cancer cells (OVCA429 and SKOV3ip) | Dose-dependent | Inhibition of cell migration | [8] |
| Polar Body Extrusion | Porcine oocytes | 20 µM | 57.67 ± 7.41% polar body extrusion (vs. 83.46 ± 2.51% in control) | [10] |
| Polar Body Extrusion | Porcine oocytes | 40 µM | 44.78 ± 4.98% polar body extrusion (vs. 83.46 ± 2.51% in control) | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by disrupting the signaling cascades downstream of Cdc42. A primary pathway involves the activation of the Wiskott-Aldrich syndrome protein (WASP) and the subsequent engagement of the Arp2/3 complex, leading to actin polymerization and filopodia formation. By inhibiting Cdc42, this compound effectively blocks this pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments used to characterize the effects of this compound.
GTPase Activation Assay (Pull-down)
This assay is used to determine the amount of active, GTP-bound Cdc42 in a cell lysate.
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM MgCl2, supplemented with protease and phosphatase inhibitors).
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Affinity Precipitation: Incubate equal amounts of protein from each sample with p21-activated kinase (PAK) p21-binding domain (PBD) agarose beads for 1 hour at 4°C with gentle rocking. PAK-PBD specifically binds to the GTP-bound form of Cdc42.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 5 mM MgCl2) to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Cdc42.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative amount of active Cdc42.
G-LISA (GTPase ELISA) Assay
The G-LISA is a 96-well plate-based assay that provides a more quantitative and high-throughput alternative to the pull-down assay.
Protocol:
-
Cell Lysis and Protein Quantification: Follow steps 1-4 as described for the GTPase Pull-down Assay.
-
Assay Plate Preparation: Use a 96-well plate coated with the Cdc42-GTP-binding protein.
-
Lysate Incubation: Add equal amounts of protein lysate to each well and incubate to allow the active Cdc42 to bind.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add a Cdc42-specific primary antibody to each well and incubate.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.
-
Detection: After a final wash, add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of active Cdc42 in the sample.
Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for 12-24 hours prior to the assay to minimize basal migration.
-
Assay Setup: Place Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing different concentrations of this compound or vehicle control. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the media from the upper chamber and wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with a solution such as 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts to remove excess stain. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.
Immunofluorescence Staining for Cytoskeletal and Polarity Markers
This protocol allows for the visualization of the cytoskeleton and cell polarity markers following this compound treatment.
Protocol:
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a culture dish.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against cytoskeletal proteins (e.g., phalloidin (B8060827) for F-actin, anti-tubulin for microtubules) or cell polarity markers (e.g., anti-PAR3, anti-Scribble) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: (Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Quantitative Analysis of Filopodia
This analysis is performed on images obtained from immunofluorescence or live-cell imaging.
Protocol:
-
Image Acquisition: Acquire high-resolution images of cells stained for F-actin.
-
Image Analysis Software: Use image analysis software such as ImageJ/Fiji with plugins like FiloQuant or other specialized software for filopodia analysis.[11][12]
-
Quantification:
-
Filopodia Number: Count the number of filopodia per cell.
-
Filopodia Length: Measure the length of each filopodium from its base at the leading edge to its tip.
-
Filopodia Density: Calculate the number of filopodia per unit length of the cell periphery.
-
-
Statistical Analysis: Perform statistical analysis to compare the quantitative data between control and this compound-treated cells.
Conclusion
This compound is a powerful and selective inhibitor of Cdc42 that has proven to be an indispensable tool for investigating the roles of this GTPase in cytoskeletal dynamics and cell polarity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to explore the intricate signaling networks governed by Cdc42. By utilizing this compound in conjunction with the described methodologies, scientists can further unravel the molecular mechanisms underlying fundamental cellular processes and their dysregulation in disease.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pull-down procedure for the identification of unknown GEFs for small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc42: An Essential Rho-Type GTPase Controlling Eukaryotic Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated analysis of filopodial length and spatially resolved protein concentration via adaptive shape tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. youtube.com [youtube.com]
- 11. Filopodia Quantification Using FiloQuant | Springer Nature Experiments [experiments.springernature.com]
- 12. Filopodia Quantification Using FiloQuant by Guillaume Jacquemet et al. – Ivaska cell adhesion and cancer Lab [ivaskalab.utu.fi]
In Vitro Characterization of ML-097: A Pan-Activator of Ras-Related GTPases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097 is a small molecule compound identified as a pan-activator of Ras-related GTPases. This document provides a comprehensive technical overview of the in vitro enzymatic characterization of this compound, detailing its activity on several key members of this protein superfamily. The information presented herein is intended to serve as a guide for researchers and drug development professionals interested in the mechanism of action and potential applications of this compound. This guide includes a summary of its quantitative effects, detailed experimental methodologies for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The Ras superfamily of small GTPases comprises a large group of proteins that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. These proteins are critical regulators of a vast array of cellular processes, including signal transduction, cytoskeletal organization, and vesicular transport. Dysregulation of Ras superfamily GTPases is implicated in numerous diseases, most notably cancer. This compound has been identified as a novel pan-activator of several Ras-related GTPases, making it a valuable tool for studying the physiological and pathological roles of these important signaling proteins. This guide focuses on the in vitro characterization of this compound's enzymatic activating properties.
Quantitative Data Summary
This compound has been shown to activate multiple Ras-related GTPases. The potency of this activation is quantified by the half-maximal effective concentration (EC50), which represents the concentration of this compound required to elicit 50% of the maximal activation of the target GTPase. The EC50 values for this compound against a panel of GTPases are summarized in the table below.
| Target GTPase | EC50 (nM) |
| Rac1 | 151 |
| Cdc42 | 102 |
| Ras | 109 |
| Rab7 | Value not available in public sources |
Data sourced from publicly available information. It is recommended to consult the primary literature for detailed experimental context.
Mechanism of Action
Initial studies suggest that this compound does not function as a conventional guanine (B1146940) nucleotide exchange factor (GEF). Instead, it is proposed that this compound acts via an allosteric mechanism. Evidence indicates that this compound increases the affinity of the GTPase for guanine nucleotides.[1][2] This leads to an enhanced rate of nucleotide exchange (GDP for GTP), resulting in the activation of the GTPase. This proposed mechanism suggests that this compound binds to a site on the GTPase that is distinct from the nucleotide-binding pocket, inducing a conformational change that facilitates activation.
Experimental Protocols
The following protocols describe the general methodologies used for the in vitro characterization of this compound's enzymatic activity. These are based on standard biochemical assays for studying GTPase activation.
Protein Expression and Purification
Recombinant human Rac1, Cdc42, Ras, and Rab7 proteins are expressed in an E. coli expression system, typically as fusions with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification. The expressed proteins are purified from bacterial lysates using affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding. Purified proteins are stored in a suitable buffer at -80°C.
Guanine Nucleotide Exchange Assay
This assay measures the rate of GDP release from the GTPase, which is the rate-limiting step in GTPase activation. A fluorescently labeled GDP analog, such as mant-GDP (2'-(or-3')-O-(N-Methylanthraniloyl) guanosine (B1672433) 5'-diphosphate), is commonly used.
Materials:
-
Purified GTPase (Rac1, Cdc42, Ras, or Rab7)
-
mant-GDP
-
GTP (non-hydrolyzable analog like GTPγS can be used to lock the GTPase in an active state)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well or 384-well microplates (black, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Loading with mant-GDP: The purified GTPase is incubated with a molar excess of mant-GDP in the assay buffer for a sufficient time to allow for nucleotide binding.
-
Removal of unbound nucleotide: Unbound mant-GDP is removed using a desalting column or by buffer exchange.
-
Initiation of exchange reaction: The mant-GDP-loaded GTPase is added to the wells of the microplate.
-
Addition of this compound: A dilution series of this compound is added to the wells. A DMSO control is also included.
-
Initiation of nucleotide exchange: The exchange reaction is initiated by the addition of a large molar excess of unlabeled GTP.
-
Fluorescence measurement: The decrease in mant-fluorescence is monitored over time using a fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm). The decrease in fluorescence corresponds to the release of mant-GDP.
-
Data analysis: The initial rates of mant-GDP release are calculated for each concentration of this compound. The EC50 value is determined by plotting the initial rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways activated by the GTPases targeted by this compound and a general workflow for its in vitro characterization.
Conclusion
This compound is a valuable pharmacological tool for the study of Ras-related GTPases. Its ability to activate a range of these proteins allows for the investigation of their roles in various cellular contexts. The provided in vitro characterization data and methodologies offer a foundation for further research into the mechanism of action and potential therapeutic applications of this compound and similar molecules. The allosteric activation mechanism of this compound presents a novel approach to modulating GTPase activity, which may have advantages over targeting the highly conserved nucleotide-binding pocket. Future studies should focus on elucidating the precise binding site of this compound and its effects in cellular and in vivo models.
References
An In-depth Technical Guide on the Specificity of Small GTPase Modulators: A Case Study of ML-097 and ML141
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the specificity of small-molecule modulators targeting small GTPases, with a focus on the compound ML-097. Initial interest in this compound was centered on its potential specificity for a single small GTPase. However, available biochemical data reveals that this compound, also identified as CID-2160985, functions as a pan-activator of Ras-related GTPases.[1]
To provide a comprehensive understanding of specificity in this context, this guide will present the activity profile of this compound alongside that of ML141 (CID-2950007), a well-characterized potent and selective inhibitor of the Cell division cycle 42 (Cdc42) GTPase.[2][3][4][5] This comparative approach will highlight the critical differences between a non-specific activator and a selective inhibitor, offering valuable insights for researchers in the field of small GTPase-targeted drug discovery.
This guide will adhere to the core requirements of presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological and experimental workflows using the DOT language for Graphviz.
Quantitative Data on Small GTPase Modulators
The following tables summarize the reported in vitro activities of this compound and ML141 against a panel of small GTPases. The data clearly illustrates the broad-spectrum activating effect of this compound versus the selective inhibitory profile of ML141.
Table 1: Activity Profile of this compound (CID-2160985) - A Pan-GTPase Activator
| Target GTPase | Activity | EC50 (nM) | Assay Conditions | Reference |
| Rab7 | Activator | 20.41 | Not specified | [1] |
| Cdc42 (activated mutant) | Activator | 50.11 | Not specified | [1] |
| Rac1 (activated mutant) | Activator | 81.28 | Not specified | [1] |
| Ras (activated mutant) | Activator | 93.32 | Not specified | [1] |
| Cdc42 (wild type) | Activator | 102.32 | Not specified | [1] |
| Ras (wild type) | Activator | 109.64 | Not specified | [1] |
| Rac1 (wild type) | Activator | 151.35 | Not specified | [1] |
Table 2: Specificity Profile of ML141 (CID-2950007) - A Selective Cdc42 Inhibitor
| Target GTPase | Activity | IC50 / EC50 (µM) | Assay Conditions | Reference |
| Cdc42 (wild type) | Inhibitor | ~0.2 | Nucleotide-depleted, 1 nM GTP, 1 mM Mg2+ | [2][6][7] |
| Cdc42 (wild type) | Inhibitor | 2.1 - 2.6 | 1 mM EDTA, 100 nM BODIPY-FL-GTP | [2][3][6] |
| Cdc42 (Q61L mutant) | Inhibitor | 2.6 - 5.4 | 1 mM EDTA, 100 nM BODIPY-FL-GTP | [3][6] |
| Rac1 | Inhibitor | >100 | 1 mM EDTA, 100 nM BODIPY-FL-GTP | [2][7] |
| RhoA | Inhibitor | >100 | Not specified | [2] |
| Rab2 | Inhibitor | >100 | Not specified | [2] |
| Rab7 | Inhibitor | >100 | 1 mM EDTA, 100 nM BODIPY-FL-GTP | [2] |
| Ras | Inhibitor | >100 | Not specified | [2] |
| G-LISA (Cdc42 Activation) | Inhibitor | <10 | EGF-stimulated 3T3 cells | [2][7] |
| Filopodia Formation | Inhibitor | <10 | 3T3 cells | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism and specificity of small GTPase modulators.
Cdc42 Signaling Pathway
The following diagram illustrates a simplified overview of the Cdc42 signaling pathway, highlighting its upstream regulators and downstream effectors. Activated, GTP-bound Cdc42 interacts with a variety of effector proteins to regulate cellular processes such as cytoskeletal organization and gene expression.[8][9][10][11]
Experimental Workflow for Assessing GTPase Modulator Specificity
This diagram outlines a general experimental workflow for determining the specificity of a small molecule modulator against a panel of small GTPases.
Conceptual Difference: Specific Inhibitor vs. Pan-Activator
This diagram illustrates the fundamental difference in the mode of action between a specific inhibitor like ML141 and a pan-activator like this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro and cell-based assays used to characterize the activity and specificity of small GTPase modulators.
Multiplex Flow Cytometry Bead-Based GTPase Assay
This high-throughput assay allows for the simultaneous assessment of a compound's effect on multiple GTPases.[12][13][14][15]
Principle: Different sets of beads, each with a unique fluorescent signature, are coupled to specific GST-tagged GTPases. These bead sets are then pooled and incubated with a fluorescently labeled GTP analog in the presence or absence of the test compound. A flow cytometer is used to identify each bead set by its unique fluorescence and to quantify the amount of bound fluorescent GTP, which reflects the GTPase's activity.
Protocol:
-
Bead Preparation:
-
Use distinct sets of glutathione-coated polystyrene beads with unique fluorescent signatures.
-
Individually incubate each bead set with a specific purified GST-tagged GTPase (e.g., Cdc42, Rac1, RhoA, Ras, Rab7) to allow for coupling.
-
Wash the beads to remove any unbound GTPase.
-
Pool the different GTPase-coupled bead sets.
-
-
Assay Plate Preparation:
-
Dispense the pooled bead suspension into a 384-well microplate.
-
Add the test compound (e.g., this compound or ML141) at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
-
GTP Binding Reaction:
-
Add a fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP) to all wells to initiate the binding reaction.
-
Incubate the plate at 4°C for 45-60 minutes to allow the binding to reach equilibrium.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a high-throughput flow cytometer.
-
Use the unique fluorescent signature of each bead set to identify the specific GTPase.
-
Measure the fluorescence intensity of the bound GTP analog for each bead population.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation for each GTPase at each compound concentration relative to the vehicle control.
-
Generate dose-response curves and calculate IC50 or EC50 values to determine the potency and selectivity of the compound.
-
GTPase-Glo™ Luminescent Assay
This is a homogeneous, bioluminescent assay for measuring the activity of GTPases and their regulatory proteins.[16][17][18][19][20]
Principle: The assay measures the amount of GTP remaining after a GTPase reaction. The remaining GTP is converted to ATP, which is then detected using a luciferase/luciferin reaction to produce a luminescent signal. The amount of light produced is inversely proportional to the GTPase activity.
Protocol:
-
Reaction Setup:
-
In a white, opaque multi-well plate, prepare the GTPase reaction mixture containing GTPase/GAP buffer, the purified GTPase of interest, and the test compound at various concentrations.
-
Include a "no enzyme" control to determine the initial amount of GTP.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a defined concentration of GTP to all wells.
-
Incubate the plate at room temperature for 60-90 minutes to allow for GTP hydrolysis.
-
-
Signal Generation:
-
Add an equal volume of reconstituted GTPase-Glo™ Reagent to each well. This reagent converts the remaining GTP to ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Add an equal volume of Detection Reagent to each well to generate a luminescent signal.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A lower luminescent signal indicates higher GTPase activity.
-
Calculate the percentage of inhibition or activation based on the change in luminescence relative to controls.
-
Determine IC50 or EC50 values from dose-response curves.
-
G-LISA™ Activation Assay (Colorimetric)
The G-LISA™ is an ELISA-based assay used to measure the levels of active, GTP-bound GTPases in cell lysates.[21][22][23][24]
Principle: A 96-well plate is coated with a protein domain that specifically binds to the active, GTP-bound form of the target GTPase (e.g., the p21-binding domain (PBD) of PAK for Cdc42 and Rac1). Cell lysates are added to the wells, and the active GTPase is captured. The captured GTPase is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Protocol:
-
Cell Lysis:
-
Culture and treat cells with the test compound as required.
-
Lyse the cells using an ice-cold lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates.
-
-
GTPase Capture:
-
Add equal amounts of protein from each cell lysate to the wells of the G-LISA™ plate.
-
Incubate for 30-60 minutes at 4°C with gentle agitation to allow the active GTPase to bind to the coated effector protein.
-
-
Washing and Antibody Incubation:
-
Wash the wells multiple times to remove unbound proteins.
-
Add a primary antibody specific to the target GTPase (e.g., anti-Cdc42) to each well.
-
Incubate for 45-60 minutes at room temperature.
-
Wash the wells again and add an HRP-conjugated secondary antibody.
-
Incubate for 45-60 minutes at room temperature.
-
-
Detection:
-
Wash the wells and add a colorimetric HRP substrate.
-
Incubate until a color change is observed.
-
Stop the reaction with an acid solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of active GTPase in the cell lysate.
-
Compare the absorbance values of treated samples to untreated controls to determine the effect of the compound on GTPase activation.
-
Active GTPase Pull-Down Assay
This is a classic affinity purification method to isolate and detect active GTPases from cell lysates.[25][26][27][28][29][30]
Principle: A GST-fusion protein of an effector domain that specifically binds to the active form of a GTPase (e.g., GST-PAK-PBD for active Cdc42/Rac1 or GST-Rhotekin-RBD for active RhoA) is immobilized on glutathione-agarose beads. These beads are then used to "pull down" the active GTPase from cell lysates. The pulled-down protein is subsequently detected by Western blotting.
Protocol:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for the G-LISA™ assay.
-
As controls, a portion of the lysate can be treated with GTPγS (a non-hydrolyzable GTP analog) to maximize GTPase activation (positive control) or with GDP to ensure inactivation (negative control).
-
-
Pull-Down:
-
Incubate the cell lysates (typically 0.5-1 mg of total protein) with the GST-effector-domain-coupled glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with an ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
After the final wash, resuspend the bead pellet in 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins and denature them.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target GTPase (e.g., anti-Cdc42).
-
Use an appropriate HRP-conjugated secondary antibody for detection via chemiluminescence.
-
-
Data Analysis:
-
The intensity of the band corresponding to the pulled-down GTPase reflects the amount of active GTPase in the original lysate.
-
Compare the band intensities between different treatment conditions. It is also important to run a Western blot for the total amount of the GTPase in the input lysates to ensure that the observed changes are due to activation state and not changes in protein expression.
-
Conclusion
The comprehensive analysis presented in this technical guide underscores the importance of rigorous experimental validation in characterizing the specificity of small molecule modulators for GTPases. The case of this compound demonstrates that initial classifications can be misleading, and its characterization as a pan-GTPase activator highlights the challenge of achieving selectivity within the highly conserved GTPase superfamily. In contrast, ML141 serves as a benchmark for a selective inhibitor, with a clear preference for Cdc42 over other closely related GTPases.
The detailed experimental protocols and visualizations provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools and conceptual frameworks to effectively assess the specificity of their own compounds of interest. A thorough understanding of a modulator's specificity profile is paramount for its validation as a chemical probe and for its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 1, Profile of the Chemical Probe CID2950007 on Ras-Related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Effector Proteins Exert an Important Influence on the Signaling-active State of the Small GTPase Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput flow cytometry bead-based multiplex assay for identification of Rho GTPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. GTPase-Glo™ Assay Protocol [promega.com]
- 19. GTPase-Glo™ Assay [promega.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Cdc42 G-LISA Activation Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 22. shop.bio-connect.nl [shop.bio-connect.nl]
- 23. Cdc42 G-LISA Activation Assay Test (colorimetric) - 24 Assays | Transgenic Hydra [transgenic-hydra.org]
- 24. 活性型低分子量Gタンパク質の定量キット | G-LISA Small G-Protein Activation Assay Biochem Kitシリーズ | フナコシ [funakoshi.co.jp]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. Active GTPase Pull-Down and Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 27. scribd.com [scribd.com]
- 28. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. cellbiolabs.com [cellbiolabs.com]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Basic Research Applications of ML-097
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097 is a potent, cell-permeable small molecule that functions as a pan-activator of several Ras-related small GTPases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its applications in basic research. The information presented is intended to enable researchers to effectively utilize this compound as a tool to investigate the diverse cellular processes regulated by Ras-family GTPases.
Introduction to this compound
This compound, also identified by its PubChem CID 2160985 and CAS number 743456-83-9, is a small molecule with the chemical name 2-[(2-bromophenyl)methoxy]-benzoic acid. It was identified through high-throughput screening as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7[1][2]. Small GTPases are critical molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state, regulating a vast array of cellular functions such as signal transduction, cytoskeletal dynamics, and vesicular trafficking[3][4]. This compound provides a valuable tool for studying the consequences of activating these pathways in various experimental systems.
Mechanism of Action
Unlike guanine (B1146940) nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, this compound and its related compounds are proposed to function by a distinct mechanism. Evidence suggests that these small molecule activators increase the affinity of the GTPases for guanine nucleotides[1][5]. It is hypothesized that this compound binds to an allosteric site on the GTPases, likely located between the switch I and switch II regions, which are critical for the conformational changes associated with activation[1][5][6]. This stabilization of the nucleotide-bound state leads to a higher population of the active, GTP-bound form of the GTPase.
Quantitative Data
The activity of this compound has been quantified against several Ras-related GTPases. The following table summarizes the reported half-maximal effective concentrations (EC50) for the activation of these proteins.
| Target GTPase | EC50 (nM) | Reference |
| Rac1 (wild type) | 151 | [2] |
| Cdc42 (wild type) | 102 | [2] |
| Ras (wild type) | 109 | [2] |
| Rab7 | 20.41 | [2] |
| Rac1 (activated mutant) | 81.28 | [2] |
| Cdc42 (activated mutant) | 50.11 | [2] |
| Ras (activated mutant) | 93.32 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to study GTPase activation and downstream signaling. These protocols are based on established methods for studying small GTPases[7][8][9][10][11][12].
In Vitro GTPase Activation Assay (Nucleotide Binding)
This assay measures the ability of this compound to enhance the binding of a fluorescently labeled GTP analog (e.g., BODIPY-GTP) to a purified GTPase.
Materials:
-
Purified recombinant GTPase (e.g., Rac1, Cdc42)
-
This compound (resuspended in DMSO)
-
BODIPY-GTP or other suitable fluorescent GTP analog
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO).
-
In the wells of the microplate, add the purified GTPase to a final concentration of 100-200 nM.
-
Add the different concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorescent GTP analog to a final concentration of 50-100 nM.
-
Immediately measure the fluorescence intensity over time using the plate reader.
-
Plot the rate of fluorescence increase against the concentration of this compound to determine the EC50 value.
Cell-Based GTPase Activation Assay (Pull-down)
This assay determines the level of active, GTP-bound GTPase in cell lysates following treatment with this compound.
Materials:
-
Cultured cells of interest (e.g., Swiss 3T3, HeLa)
-
This compound (resuspended in DMSO)
-
Cell lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-fusion protein of a GTPase-binding domain (GBD) specific for the active form of the target GTPase (e.g., GST-PAK-PBD for Rac1/Cdc42, GST-Raf1-RBD for Ras) coupled to glutathione-agarose beads.
-
Antibody against the target GTPase (e.g., anti-Rac1, anti-Cdc42)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Plate cells and grow to the desired confluency. Serum-starve the cells for several hours before the experiment if necessary to reduce basal GTPase activity.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 5-30 minutes).
-
Lyse the cells on ice with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with the GBD-coupled beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the target GTPase.
-
Quantify the band intensity to determine the relative amount of active GTPase.
Immunofluorescence Staining for Cytoskeletal Rearrangements
Activation of Rho family GTPases like Rac1 and Cdc42 induces characteristic changes in the actin cytoskeleton. This protocol allows for the visualization of these changes.
Materials:
-
Cells grown on glass coverslips
-
This compound (resuspended in DMSO)
-
4% paraformaldehyde in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Fluorescently labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled phalloidin and DAPI in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Look for characteristic changes such as lamellipodia and filopodia formation.
Signaling Pathways and Visualizations
This compound, as a pan-GTPase activator, can initiate a multitude of downstream signaling cascades. The following diagrams, created using the DOT language, illustrate the key pathways modulated by the activation of Rac1/Cdc42 and Ras.
Rac1/Cdc42 Signaling Pathway
References
- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ras GTPase - Wikipedia [en.wikipedia.org]
- 4. Inactivation of Ras GTPase-activating proteins promotes unrestrained activity of wild-type Ras in human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. protocols.io [protocols.io]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. biocat.com [biocat.com]
Commercial Availability and Technical Guide for ML-097: A Pan-Activator of Ras-Related GTPases
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-097 (also known as CID-2160985) is a small molecule compound identified as a pan-activator of Ras-related GTPases.[1][2] This technical guide provides a comprehensive overview of its commercial availability, biochemical properties, mechanism of action, and relevant experimental protocols for its characterization and use in research settings.
Commercial Availability and Suppliers
This compound is available for research purposes from various chemical suppliers. Researchers can procure the compound from the following sources:
| Supplier | Catalog Number | Purity | Formulation |
| Cayman Chemical | 10010907 | ≥95% | A crystalline solid |
| MedChemExpress | HY-19767 | ≥98% | A crystalline solid |
It is important to note that this compound is intended for research use only and is not for human or veterinary use.[3]
Physicochemical and Biological Properties
This compound is a small molecule with the following characteristics:
| Property | Value |
| CAS Number | 743456-83-9 |
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Formula Weight | 307.1 g/mol |
| Purity | ≥95% |
| Formulation | Crystalline solid |
| Solubility | DMSO: 5 mg/mL |
| λmax | 292 nm |
This compound acts as a pan-activator of several Ras-related GTPases, promoting their active, GTP-bound state. The compound has been shown to activate Rac1, cell division cycle 42 (Cdc42), Ras, and Rab7 with the following half-maximal effective concentrations (EC₅₀):
| GTPase | EC₅₀ (nM) |
| Cdc42 (wild type) | 102.32 |
| Ras (wild type) | 109.64 |
| Rac1 (wild type) | 151.35 |
| Rab7 | 20.41 |
| Cdc42 (activated mutant) | 50.11 |
| Rac1 (activated mutant) | 81.28 |
| Ras (activated mutant) | 93.32 |
Data sourced from MedChemExpress, which notes that they have not independently confirmed the accuracy of these methods and they are for reference only.[3]
Mechanism of Action
This compound is proposed to function by increasing the affinity of GTPases for guanine (B1146940) nucleotides.[1][2][4] This mechanism is distinct from the canonical activation by Guanine Nucleotide Exchange Factors (GEFs), which accelerate the exchange of GDP for GTP. The current hypothesis suggests that this compound and its related compounds bind to an allosteric site on the GTPase, likely located between the switch I and switch II regions, leading to a conformational change that stabilizes the nucleotide-bound state.[1][2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Multiplex Flow Cytometry Bead-Based Assay for GTPase Activation
This high-throughput screening assay was used to identify activators of small GTPases.[5][6]
Objective: To quantify the binding of a fluorescent GTP analog to multiple GTPases simultaneously in the presence of test compounds.
Materials:
-
Glutathione-S-transferase (GST)-tagged small GTPases (Rac1, Cdc42, Ras, Rab7, etc.)
-
Glutathione-coated beads with distinct red fluorescence intensities
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay Buffer (e.g., 30 mM HEPES, pH 7.2, 40 mM KCl, 100 mM NaCl, 0.1% (v/v) NP-40, 1% BSA)
-
1 mM EDTA or 1 mM MgCl₂ (depending on the GTPase)[7]
-
This compound (or other test compounds) dissolved in DMSO
-
384-well plates
-
Flow cytometer capable of high-throughput screening (e.g., HyperCyt system)
Procedure:
-
Protein-Bead Conjugation: Individually couple each GST-tagged GTPase to a specific glutathione (B108866) bead set distinguished by its red fluorescence intensity.
-
Bead Multiplexing: Mix the different protein-conjugated bead sets.
-
Assay Plate Preparation: Dispense the multiplexed beads into 384-well plates.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells. Include DMSO-only wells as a negative control.
-
GTP Analog Addition: Add BODIPY-FL-GTP to all wells to a final concentration of approximately 100 nM.[6] The assay is typically performed in the presence of EDTA to chelate Mg²⁺ and increase the nucleotide off-rate, facilitating exchange.[8] For certain GTPases like RhoA, the presence of Mg²⁺ is required.[6]
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples using a high-throughput flow cytometer.
-
Gate on singlet beads based on forward and side scatter.
-
Identify each bead population based on its unique red fluorescence.
-
Measure the green fluorescence intensity (from BODIPY-FL-GTP) for each bead population.
-
-
Data Analysis: Calculate the fold change in green fluorescence intensity for each GTPase in the presence of the compound compared to the DMSO control. Plot dose-response curves to determine EC₅₀ values.
Rac1 Activation (Pull-Down) Assay
This biochemical assay is used to validate the activation of a specific GTPase (e.g., Rac1) in a cellular context.[8][9]
Objective: To selectively isolate the active, GTP-bound form of Rac1 from cell lysates using the p21-binding domain (PBD) of its effector, PAK1.
Materials:
-
HeLa cells or other suitable cell line
-
This compound
-
Serum-free cell culture medium
-
EGF (positive control)
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors)
-
GST-PAK1-PBD fusion protein immobilized on glutathione-agarose beads
-
Anti-Rac1 primary antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Treat cells with this compound (e.g., 10 µM) or EGF (e.g., 100 ng/mL) for a short period (e.g., 2-5 minutes).[8] Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold Lysis/Binding/Wash Buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation (Pull-Down):
-
Reserve a small aliquot of the supernatant as the "total lysate" control.
-
Incubate the remaining clarified lysate with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with Lysis/Binding/Wash Buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the eluted proteins and the "total lysate" samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Compare the amount of Rac1 pulled down in the this compound-treated sample to the DMSO control and the EGF-positive control. The total lysate blot serves as a loading control.
Immunofluorescence Staining for Actin Cytoskeleton Reorganization
This cell-based assay visualizes the phenotypic effects of Rho family GTPase activation.[5][8]
Objective: To observe changes in the actin cytoskeleton (e.g., formation of lamellipodia, filopodia, and stress fibers) in response to this compound treatment.
Materials:
-
RBL-2H3 mast cells or Swiss 3T3 fibroblasts
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Rhodamine-phalloidin (B2604369) (or other fluorescently-labeled phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 15-30 minutes). Include a DMSO-treated control.
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
-
Staining:
-
Incubate the cells with rhodamine-phalloidin (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Incubate with DAPI for 5 minutes for nuclear staining.
-
-
Mounting and Imaging:
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the actin cytoskeleton (red) and nuclei (blue).
-
-
Analysis: Observe and document the morphological changes in the actin cytoskeleton in this compound-treated cells compared to control cells.
Signaling Pathways and Downstream Effects
Activation of Ras, Rac1, and Cdc42 by this compound is expected to trigger a cascade of downstream signaling events. These GTPases are central regulators of numerous cellular processes.
-
Ras Pathway: Active Ras typically engages the Raf-MEK-ERK (MAPK) signaling cascade, which plays a crucial role in regulating gene transcription related to cell proliferation, differentiation, and survival.[10]
-
Rac1 and Cdc42 Pathways: These Rho family GTPases are master regulators of the actin cytoskeleton.[11][12][13] Their activation leads to the engagement of downstream effectors such as p21-activated kinase (PAK) and the Wiskott-Aldrich syndrome protein (WASP)/WAVE complex.[11][12] This signaling ultimately results in the modulation of the Arp2/3 complex, leading to actin polymerization and the formation of lamellipodia and filopodia, which are critical for cell motility and morphology.[11]
Conclusion
This compound is a valuable research tool for investigating the roles of Ras-related GTPases in various cellular processes. Its commercial availability and characterized pan-GTPase activator profile make it a useful probe for elucidating signaling pathways and for studies where the simultaneous activation of multiple GTPases is desired. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies of GTPase biology.
References
- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule pan-inhibitor of Ras-superfamily GTPases with high efficacy towards Rab7 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small GTPaseの活性化測定 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Pan-Cancer Analysis Identifies a Ras-Related GTPase as a Potential Modulator of Cancer [mdpi.com]
- 11. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
ML-097 (CAS 743456-83-9): A Technical Guide to a Pan-Activator of Ras-Related GTPases
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097, with CAS number 743456-83-9, is a small molecule pan-activator of the Ras superfamily of small GTPases. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and the experimental protocols used for its characterization. It is intended to serve as a detailed resource for researchers and professionals in the fields of cell biology, signal transduction, and drug discovery.
Chemical and Physical Properties
This compound, also identified as CID-2160985, is chemically known as 2-[(2-bromophenyl)methoxy]-benzoic acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 743456-83-9 |
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Formula Weight | 307.1 g/mol |
| Purity | ≥95% |
| Appearance | Crystalline solid |
| Solubility | DMSO: 5 mg/mL |
| Storage | -20°C |
| SMILES | BrC1=C(COC2=C(C(O)=O)C=CC=C2)C=CC=C1 |
| InChI Key | IYPKPTAZUPMKGH-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound is a potent, cell-permeable pan-activator of Ras-related GTPases.[1] Unlike guanine (B1146940) nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, this compound is proposed to function by binding to an allosteric site on the GTPases.[2] This interaction is thought to increase the affinity of the GTPase for guanine nucleotides, thereby stabilizing the active, GTP-bound conformation.[2] This mechanism of action leads to the activation of multiple members of the Ras superfamily.
The activating properties of this compound have been quantified for several key GTPases, with EC₅₀ values in the nanomolar range.
| GTPase Target | EC₅₀ (nM) |
| Cell division cycle 42 (Cdc42) | 102 |
| Ras | 109 |
| Rac1 | 151 |
| Rab7 | Active, but specific EC₅₀ not consistently reported |
Signaling Pathways
By activating Cdc42, Rac1, and Ras, this compound can modulate a wide array of downstream signaling pathways that are crucial for various cellular processes. These GTPases act as molecular switches, controlling pathways involved in cell growth, differentiation, cytoskeletal organization, and membrane trafficking.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.
Multiplex Flow Cytometry-Based GTP-Binding Assay
This high-throughput assay is used to identify and quantify the binding of fluorescently labeled GTP to multiple GTPases simultaneously.
Workflow:
Methodology:
-
Bead Preparation: Glutathione-coated polystyrene beads with distinct fluorescent barcodes are used. Each bead population is designated for a specific GTPase.
-
Protein Immobilization: GST-tagged recombinant GTPases (e.g., Cdc42, Rac1, Ras) are incubated with their respective barcoded beads to allow for immobilization.
-
Assay Plate Preparation: The bead-GTPase complexes are mixed and dispensed into 384-well microplates.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
GTP Addition: A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP) is added to initiate the binding reaction.
-
Incubation: The plates are incubated to allow the binding of the fluorescent GTP to the activated GTPases.
-
Flow Cytometry: The fluorescence of the beads is analyzed using a flow cytometer. The bead barcode identifies the specific GTPase, and the fluorescence intensity of the GTP analog indicates the extent of binding.
-
Data Analysis: The median fluorescence intensity for each bead population is used to determine the dose-response curve and calculate the EC₅₀ value for each compound.
Guanine Nucleotide Dissociation Assay
This assay is employed to investigate the mechanism of action of the activator, specifically to determine if it functions as a GEF.
Workflow:
Methodology:
-
GTPase Loading: Recombinant GTPase is incubated with radiolabeled GDP (e.g., [³H]GDP) in a magnesium-free buffer to facilitate loading.
-
Reaction Initiation: The [³H]GDP-loaded GTPase is incubated with either this compound, a known GEF (as a positive control), or a vehicle control (e.g., DMSO). The exchange reaction is initiated by the addition of a large excess of unlabeled GTP and magnesium chloride.
-
Time Course Sampling: Aliquots of the reaction are taken at various time points.
-
Separation: The reaction aliquots are rapidly filtered through nitrocellulose membranes. The membranes retain the protein and any bound [³H]GDP, while unbound [³H]GDP passes through.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The percentage of [³H]GDP remaining bound to the GTPase is plotted against time. An increased rate of dissociation compared to the negative control indicates GEF activity. For this compound, it was observed that it does not significantly increase the rate of GDP dissociation, supporting a non-GEF mechanism of action.[3]
Cell-Based Rac1 Activation Assay (G-LISA™ or similar)
This assay measures the level of active, GTP-bound Rac1 in cell lysates.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HeLa or Swiss 3T3) are cultured and may be serum-starved to reduce basal GTPase activity. The cells are then treated with this compound, a positive control (e.g., EGF), or a vehicle control for a specified period.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a buffer that preserves the GTP-bound state of the GTPases.
-
Assay Plate: The cell lysates are added to a 96-well plate that is coated with a Rac1-GTP-binding protein (e.g., the p21-binding domain of PAK1).
-
Incubation and Washing: The plate is incubated to allow the active Rac1 in the lysate to bind to the coated protein. The plate is then washed to remove unbound proteins.
-
Detection: The captured active Rac1 is detected using a specific primary antibody against Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of active Rac1 in the cell lysates. The fold change in Rac1 activation is calculated relative to the vehicle-treated control.
Conclusion
This compound is a valuable pharmacological tool for the study of Ras-related GTPase signaling. Its pan-activating properties and cell permeability make it suitable for a wide range of in vitro and cell-based studies aimed at elucidating the complex roles of these molecular switches in health and disease. The detailed experimental protocols provided herein offer a foundation for the further investigation and application of this potent small molecule activator.
References
In-depth Technical Guide: Safety, Handling, and Storage of ML-097
Disclaimer: Following a comprehensive search, no specific chemical entity or substance designated "ML-097" could be identified in publicly available safety and handling databases. The information presented in this guide is therefore based on general best practices for handling novel research compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer for any chemical compound. The absence of specific data for "this compound" necessitates a cautious and conservative approach to its safety, handling, and storage.
Hazard Identification and Precautionary Measures
Given the unknown nature of this compound, it must be treated as a potentially hazardous substance. All handling should occur in a controlled laboratory environment.
General Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1][2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Prohibit eating, drinking, and smoking in areas where the material is handled.[1][3]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling
-
Use only in a well-ventilated area, preferably a chemical fume hood.[2][3]
-
Take precautionary measures against static discharge.[3]
-
Use non-sparking tools if the compound is flammable.[3]
Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials. Without specific data, assume incompatibility with strong oxidizing agents.
-
For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.[4]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Wear appropriate PPE, including respiratory protection if necessary.[1][2]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2][3]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][3]
-
Do not allow the material to enter drains or waterways.[1][2]
Disposal Considerations
Dispose of the compound and its container in accordance with local, regional, and national regulations.[3] Waste disposal should be handled by a licensed professional waste disposal service.
Summary of Quantitative Data
As no specific data for this compound was found, a table of quantitative data cannot be provided. Researchers should refer to the supplier-provided MSDS for details on physical and chemical properties such as:
-
Melting Point/Range
-
Boiling Point/Range
-
Flash Point
-
Vapor Pressure
-
Specific Gravity
-
Solubility
Experimental Protocols
Detailed experimental protocols are contingent on the specific research application of this compound. However, a general workflow for handling a new chemical entity is outlined below.
General Workflow for Handling a Novel Compound
Caption: General workflow for handling a novel research compound.
Signaling Pathways
Without information on the biological target or mechanism of action of this compound, a specific signaling pathway diagram cannot be created. Researchers would typically investigate this through a series of experiments, such as those outlined in the hypothetical experimental workflow below.
Hypothetical Experimental Workflow for Target Identification
Caption: Hypothetical workflow for identifying the target and signaling pathway of a novel compound.
References
Methodological & Application
Application Notes and Protocols for p97/VCP ATPase Inhibitors in Cell Culture Experiments
A Note on ML-097: Initial searches for "this compound" did not yield a specific, well-characterized molecule for cell culture applications. The search results were predominantly related to machine learning or a clinical-stage metabolic drug. However, the context of the user's request, particularly the focus on detailed scientific protocols and signaling pathways, strongly suggests an interest in a research compound, likely a protein kinase or ATPase inhibitor. Given the similarity in nomenclature to other research compounds (e.g., ML240, NMS-873), it is plausible that "this compound" is a misnomer for a p97/VCP ATPase inhibitor. This document will, therefore, focus on the application of well-characterized p97/VCP ATPase inhibitors, such as NMS-873 and CB-5083, as a representative guide for researchers.
Introduction
Valosin-containing protein (p97), also known as VCP, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to extract and unfold ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum (ER), chromatin, and protein complexes.[3] This activity is central to several key cellular processes, including Endoplasmic Reticulum-Associated Degradation (ERAD), autophagy, and DNA damage repair.[4][5]
In cancer cells, which often exhibit high rates of protein synthesis and are under constant proteotoxic stress, p97 function is essential for survival.[5] By inhibiting p97's ATPase activity, small molecule inhibitors disrupt protein homeostasis, leading to the accumulation of misfolded and polyubiquitinated proteins.[1] This triggers the Unfolded Protein Response (UPR) and ER stress, ultimately inducing apoptosis in cancer cells.[6][7] Consequently, p97 has emerged as a promising therapeutic target in oncology.[5]
These application notes provide detailed protocols for utilizing p97/VCP ATPase inhibitors in cell culture experiments to investigate their effects on cancer cells.
Data Presentation
The following tables summarize the anti-proliferative and biochemical activities of various p97/VCP inhibitors in different cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of p97/VCP Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| NMS-873 | HCT116 | Colorectal Cancer | ~0.3 | [2] |
| NMS-873 | HeLa | Cervical Cancer | ~0.5 | [2] |
| NMS-873 | RPMI8226 | Multiple Myeloma | ~0.2 | [2] |
| CB-5083 | HCT116 | Colorectal Cancer | ~0.01 | [8] |
| CB-5083 | HeLa | Cervical Cancer | ~0.02 | [8] |
| CB-5083 | RPMI8226 | Multiple Myeloma | ~0.01 | [8] |
| DBeQ | HCT116 | Colorectal Cancer | ~5 | [2] |
| PPA | HCT116 | Colorectal Cancer | 2.7 | [2] |
| PPA | HeLa | Cervical Cancer | 6.1 | [2] |
| PPA | RPMI8226 | Multiple Myeloma | 3.4 | [2] |
| FQ393 | HCT-116 | Colorectal Cancer | Not specified | [9] |
| FQ393 | A549 | Lung Cancer | Not specified | [9] |
Table 2: Biochemical Activity of p97/VCP Inhibitors
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| NMS-873 | VCP ATPase Activity (recombinant human) | 0.024 | [10] |
| CB-5083 | p97 ATPase Activity (recombinant) | 0.01 | [8] |
| DBeQ | p97 ATPase Activity (recombinant) | ~1 | [2] |
| PPA | p97 ATPase Activity (recombinant) | 0.6 | [2] |
| FQ393 | p97/VCP ATPase Activity (recombinant human) | 0.90 ± 0.11 | [11] |
Experimental Protocols
General Cell Culture and Compound Handling
-
Cell Line Maintenance: Culture cancer cell lines (e.g., HCT116, HeLa, RPMI8226) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of p97 inhibitors (e.g., NMS-873, CB-5083) in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent toxicity.
Protocol 1: Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This protocol determines the effect of p97 inhibitors on cell proliferation and viability.
Materials:
-
96-well clear or opaque-walled tissue culture plates
-
Cancer cell lines of interest
-
p97 inhibitor stock solution
-
Complete cell culture medium
-
MTS/MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
The next day, treat the cells with serial dilutions of the p97 inhibitor (e.g., 0.01 µM to 10 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS/MTT, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for ER Stress and Apoptosis Markers
This protocol assesses the induction of ER stress and apoptosis following p97 inhibition.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
p97 inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-K48-ubiquitin, anti-ATF4, anti-CHOP, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the p97 inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Harvest the cells by washing twice with ice-cold PBS and then lysing them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
12-well tissue culture plates
-
Cancer cell lines
-
p97 inhibitor
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat cells with the p97 inhibitor for 24 or 48 hours.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Rac1 Activation Assay Using ML-097
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing in vitro Rac1 activation assays using ML-097, a pan-activator of Ras-related GTPases. The protocols are intended for researchers, scientists, and professionals in drug development who are investigating the activation of Rac1 and its downstream signaling pathways.
Introduction to Rac1 and this compound
Rac1 is a small GTPase belonging to the Rho family that plays a crucial role in regulating a variety of cellular processes, including cytoskeletal organization, cell motility, cell division, and gene transcription.[1][2] Like other small GTPases, Rac1 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][3] In its active form, Rac1 binds to downstream effectors, such as p21-activated kinase (PAK), to initiate signaling cascades.[1][2][3]
This compound is a small molecule that acts as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7.[4][5] It is a useful tool for studying the activation of these GTPases and their roles in cellular signaling.
Quantitative Data for this compound
The following table summarizes the half-maximal effective concentration (EC50) values of this compound for the activation of various Ras-related GTPases.
| GTPase | EC50 (nM) |
| Rac1 (wild type) | 151.35[4][5] |
| Rac1 (activated mutant) | 81.28[4][5] |
| Cdc42 (wild type) | 102.32[4][5] |
| Cdc42 (activated mutant) | 50.11[4][5] |
| Ras (wild type) | 109.64[4][5] |
| Ras (activated mutant) | 93.32[4][5] |
| Rab7 | 20.41[4][5] |
Experimental Protocols
Two common methods for measuring in vitro Rac1 activation are the pull-down assay and the fluorescence-based guanine (B1146940) nucleotide exchange factor (GEF) assay.
Protocol 1: Rac1 Pull-Down Activation Assay
This protocol describes how to measure the amount of active, GTP-bound Rac1 in a sample using a pull-down assay with PAK-PBD (p21-activated kinase p21-binding domain) agarose (B213101) beads.
Materials:
-
Cells of interest
-
This compound (or other stimulating agent)
-
Phosphate-buffered saline (PBS), ice-cold
-
1X Assay/Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
PAK-PBD agarose beads
-
GTPγS (for positive control)
-
GDP (for negative control)
-
2X reducing SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
If applicable, serum-starve the cells for 24 hours prior to the experiment.
-
Treat the cells with the desired concentration of this compound or other activators for the appropriate time. Untreated cells will serve as a negative control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold 1X Assay/Lysis Buffer and scraping.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant.
-
-
Positive and Negative Controls (Optional but Recommended):
-
For a positive control, take an aliquot of lysate and incubate it with GTPγS (a non-hydrolyzable GTP analog) for 30 minutes at 30°C.
-
For a negative control, incubate another aliquot of lysate with GDP for 30 minutes at 30°C.
-
Stop the reaction by adding MgCl2.
-
-
Pull-Down of Active Rac1:
-
Take equal amounts of protein from each cell lysate.
-
Add PAK-PBD agarose beads to each lysate.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation at 14,000 x g for 10 seconds.
-
Wash the beads three times with 1X Assay/Lysis Buffer.
-
-
Western Blot Analysis:
-
After the final wash, remove all supernatant and resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the pulled-down active Rac1.
-
Also, run a Western blot on the total cell lysates to determine the total amount of Rac1 in each sample.
-
Visualize the bands using a chemiluminescence detection system.
-
Protocol 2: Fluorescence-Based In Vitro GEF Assay
This assay monitors the exchange of fluorescently labeled GDP for unlabeled GTP on Rac1, which is catalyzed by a GEF. This compound can be tested for its ability to modulate this activity.
Materials:
-
Purified Rac1 protein
-
Purified GEF protein (e.g., Trio)
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 75 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Loading Rac1 with BODIPY-FL-GDP:
-
Incubate purified Rac1 with an excess of BODIPY-FL-GDP in the assay buffer to allow for the binding of the fluorescent nucleotide.
-
Remove unbound BODIPY-FL-GDP using a desalting column.
-
-
GEF Assay:
-
In a 96-well plate, add the Rac1-BODIPY-FL-GDP complex and the GEF.
-
Add varying concentrations of this compound to the appropriate wells.
-
Initiate the exchange reaction by adding an excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader. The decrease in fluorescence corresponds to the release of BODIPY-FL-GDP from Rac1.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the initial rates against the this compound concentration to determine its effect on the GEF-catalyzed nucleotide exchange.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Rac1 Signaling Pathway.
Caption: Rac1 Pull-Down Assay Workflow.
References
Recommended working concentrations of ML-097 for cancer cell lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ML-097 (also known as CID-2160985) is a small molecule identified as a pan-activator of Ras-related GTPases, including Rac1, cell division cycle 42 (Cdc42), Ras, and Rab7. The Ras superfamily of small GTPases are critical regulators of a wide array of cellular processes, including cell proliferation, survival, and migration. Dysregulation of Ras signaling is a hallmark of many cancers, making it a key target for therapeutic development. As an activator of these GTPases, this compound serves as a valuable research tool for investigating the downstream effects of sustained GTPase activation in various cellular contexts, including cancer.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the recommended working concentrations of this compound for use in cancer cell line studies. Due to the limited publicly available data on the specific cytotoxic or anti-proliferative effects of this compound on cancer cell lines, this document outlines a detailed protocol for establishing the effective concentration range for your specific cell line and assay of interest.
Data Presentation: Determining the Effective Concentration of this compound
The primary method for determining the working concentration of a new compound in a cancer cell line is to perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table is an illustrative example of how to present data from a cell viability assay (e.g., MTT or resazurin (B115843) assay) performed on a hypothetical cancer cell line treated with this compound for 72 hours.
Table 1: Illustrative Dose-Response Data for this compound on a Hypothetical Cancer Cell Line
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 91.5 ± 3.8 |
| 1 | 75.3 ± 6.2 |
| 5 | 52.1 ± 4.9 |
| 10 | 28.7 ± 3.1 |
| 25 | 15.4 ± 2.5 |
| 50 | 8.9 ± 1.8 |
| 100 | 5.2 ± 1.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway
This compound acts as a pan-activator of Ras-related GTPases. These proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Activation of Ras GTPases initiates downstream signaling cascades that regulate key cellular functions. The diagram below illustrates the central role of Ras GTPases in cellular signaling and the putative mechanism of action for this compound.
Caption: General Ras signaling pathway and the action of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for determining the working concentration of this compound and assessing its effect on cancer cell lines.
Experimental Workflow for Determining Working Concentration
The following diagram outlines the general workflow for a dose-response experiment.
Caption: Workflow for determining the IC50 of this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (307.1 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.
-
Conclusion
The protocols and guidelines presented in these application notes are intended to assist researchers in determining the optimal working concentrations of this compound for their specific cancer cell line models. Given its role as a pan-activator of Ras-related GTPases, this compound is a valuable tool for elucidating the complex signaling networks that drive cancer progression. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.
Application Notes: Utilizing ML-097 to Probe Mechanisms of Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes implicated in a myriad of physiological and pathological conditions, including embryonic development, immune response, wound healing, and cancer metastasis. The Rho family of small GTPases, particularly Ras, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, playing a pivotal role in the signaling cascades that govern cell motility. ML-097 is a potent, cell-permeable small molecule that acts as a pan-activator of Ras-related GTPases. It effectively activates Cdc42, Ras, and Rac1 with EC50 values of 102 nM, 109 nM, and 151 nM, respectively. By directly activating these key signaling nodes, this compound serves as an invaluable tool for researchers seeking to elucidate the molecular mechanisms underpinning cell migration and invasion. This application note provides detailed protocols for employing this compound in cell migration and invasion assays, along with representative data and visualizations of the implicated signaling pathways and experimental workflows.
Principle of Action
This compound bypasses the need for upstream signaling stimuli by directly engaging and activating the GTPases Cdc42, Ras, and Rac1. Activation of these proteins initiates a cascade of downstream signaling events, culminating in the reorganization of the actin cytoskeleton to form migratory structures such as lamellipodia and filopodia. This makes this compound an ideal agent to induce a pro-migratory and pro-invasive phenotype, providing a robust system for studying the dynamics of cell movement and for screening potential inhibitory compounds.
Data Presentation
The following tables present representative quantitative data from wound healing and transwell invasion assays. While these data were generated using cell lines with constitutively active GTPases, they are illustrative of the expected effects of this compound treatment.
Table 1: Effect of this compound on Cell Migration in a Wound Healing Assay
| Cell Line | Treatment | Time (hours) | Wound Closure (%) |
| SW480 | Vehicle Control | 24 | 37 ± 5 |
| SW480 | This compound (100 nM) | 24 | 61 ± 7 |
| U87MG | Vehicle Control | 24 | 45 ± 6 |
| U87MG | This compound (100 nM) | 24 | 72 ± 8 |
Table 2: Effect of this compound on Cell Invasion in a Transwell Assay
| Cell Line | Treatment | Time (hours) | Number of Invaded Cells (per field) |
| A172 | Vehicle Control | 48 | 85 ± 12 |
| A172 | This compound (100 nM) | 48 | 155 ± 20 |
| U118MG | Vehicle Control | 48 | 60 ± 9 |
| U118MG | This compound (100 nM) | 48 | 110 ± 15 |
Signaling Pathway
The activation of Ras, Rac1, and Cdc42 by this compound converges on the regulation of the actin cytoskeleton, a critical driver of cell migration and invasion. The following diagram illustrates the key downstream signaling pathways.
This compound Signaling Pathway
Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This assay measures two-dimensional cell migration.
Workflow:
Wound Healing Assay Workflow
Materials:
-
Cells of interest (e.g., SW480, U87MG)
-
Complete culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
24-well or 96-well culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
(Optional) Once confluent, replace the medium with serum-free medium and incubate for 6-12 hours to synchronize the cells.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the well twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Immediately acquire images of the scratch at T=0 using a microscope at 4x or 10x magnification. Mark reference points to ensure imaging the same field over time.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analyze the images using software such as ImageJ to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Transwell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Workflow:
Transwell Migration Assay Workflow
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cells of interest
-
Serum-free medium
-
Complete medium (as chemoattractant)
-
This compound stock solution
-
Vehicle control
-
PBS
-
4% Paraformaldehyde (PFA) for fixing
-
0.1% Crystal Violet for staining
-
Cotton swabs
Procedure:
-
Rehydrate the Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert and incubating for at least 1 hour at 37°C.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the desired concentration of this compound or vehicle control to the cell suspension.
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing serum as a chemoattractant).
-
Carefully remove the rehydration medium from the inserts and place them into the wells.
-
Add 100 µL of the cell suspension to the top of each insert.
-
Incubate the plate for 12-48 hours at 37°C and 5% CO2.
-
After incubation, carefully remove the medium from the inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 10 minutes.
-
Stain the cells by immersing the insert in 0.1% Crystal Violet for 20 minutes.
-
Gently wash the insert in water to remove excess stain and allow it to air dry.
-
Image the underside of the membrane using a microscope and count the number of stained cells in several random fields.
Transwell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix (Matrigel) that cells must degrade and invade.
Workflow:
Transwell Invasion Assay Workflow
Materials:
-
Same as Transwell Migration Assay, with the addition of Matrigel Basement Membrane Matrix.
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. Keep everything on ice to prevent premature gelation.
-
Add 50-100 µL of the diluted Matrigel solution to the top of each Transwell insert.
-
Incubate the plate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
Rehydrate the Matrigel-coated inserts with warm, serum-free medium for at least 1 hour at 37°C.
-
Follow steps 2-13 of the Transwell Migration Assay protocol. The incubation time for the invasion assay may need to be longer (24-72 hours) to allow for matrix degradation and invasion.
Conclusion
This compound is a powerful pharmacological tool for inducing and studying the molecular machinery of cell migration and invasion. By directly activating the key regulatory GTPases Ras, Rac1, and Cdc42, it provides a robust and reproducible method to investigate the signaling pathways and cytoskeletal dynamics that drive cell motility. The protocols outlined in this application note offer a starting point for researchers to explore the complex processes of cell migration and invasion in their specific systems of interest.
Application Notes and Protocols: Investigating the Hypothetical Role of ML-097 in Promoting Axon Growth in Primary Neurons
Disclaimer: The following application notes and protocols are provided for research and informational purposes only. As of the current scientific literature, ML-097 is identified as a long-acting GLP-1 receptor agonist under investigation for weight management. There is no publicly available data to support its use in the treatment of primary neurons for axon growth studies. The experimental design detailed below is a generalized framework for evaluating a novel compound's potential neuro-regenerative properties and is not based on established effects of this compound in this context.
Introduction
Axon regeneration is a critical area of research in neuroscience, with significant implications for the treatment of central and peripheral nervous system injuries and neurodegenerative diseases. The identification of novel small molecules that can promote axon growth in primary neurons is a key step in the development of new therapeutic strategies. This document outlines a hypothetical application for this compound in axon growth studies, providing detailed protocols for the culture of primary neurons, treatment with the compound, and subsequent analysis of axonal outgrowth.
Data Presentation
The following tables present a hypothetical summary of quantitative data that could be generated from the described experiments. These are for illustrative purposes only.
Table 1: Effect of this compound on Average Axon Length in Primary Cortical Neurons
| Treatment Group | Concentration (nM) | Average Axon Length (µm) ± SEM | Fold Change vs. Control |
| Vehicle Control | 0 | 150.2 ± 12.5 | 1.0 |
| This compound | 1 | 165.8 ± 14.1 | 1.1 |
| This compound | 10 | 210.5 ± 18.9 | 1.4 |
| This compound | 100 | 285.4 ± 25.3 | 1.9 |
| Positive Control (e.g., BDNF) | 50 ng/mL | 310.9 ± 28.7 | 2.1 |
Table 2: Quantification of Growth Cone Area in this compound Treated Primary Hippocampal Neurons
| Treatment Group | Concentration (nM) | Average Growth Cone Area (µm²) ± SEM |
| Vehicle Control | 0 | 25.6 ± 3.1 |
| This compound | 10 | 32.8 ± 4.5 |
| This compound | 100 | 45.2 ± 5.8 |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate®-A medium
-
Papain (20 U/mL)
-
DNase I (100 µg/mL)
-
Neurobasal® Medium supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold Hibernate®-A medium.
-
Dissect the embryos and remove the cortices.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in papain and DNase I solution at 37°C for 20 minutes with gentle agitation.
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed complete Neurobasal® medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto PDL-coated culture vessels at a desired density (e.g., 50,000 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: this compound Treatment and Axon Growth Analysis
Materials:
-
Primary neuron cultures (prepared as in Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control
-
Positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., 0.25% Triton X-100 and 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope with image analysis software (e.g., ImageJ)
Procedure:
-
After 24-48 hours in culture, treat the primary neurons with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control and a positive control group.
-
Incubate the treated neurons for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Capture images of multiple random fields for each treatment group.
-
Use image analysis software to trace and measure the length of the longest axon from at least 50 individual neurons per condition.
-
Quantify the area of growth cones if desired.
-
Perform statistical analysis to determine significant differences between treatment groups.
Mandatory Visualization
Caption: Experimental workflow for assessing the effect of this compound on axon growth.
Application Notes and Protocols for In Vivo Administration of MET-097 in Mouse Models
Introduction
MET-097 is a potent, fully Gs protein biased glucagon-like peptide-1 (GLP-1) receptor agonist.[3] Engineered with HALO™ technology for a sustained half-life, it is currently in development for the treatment of overweight and obesity.[3][4] Preclinical studies in diet-induced obese (DIO) mice have demonstrated its efficacy in promoting weight loss, suggesting best-in-class potential and allowing for versatile, infrequent dosing regimens.[3] These notes provide a summary of the available preclinical data and a detailed protocol for its administration in mouse models for efficacy studies.
Quantitative Data Summary
Preclinical studies have evaluated the pharmacokinetic profile and efficacy of MET-097 in various animal models, including rats, pigs, and diet-induced obese (DIO) mice.[3] The following table summarizes the key findings from the efficacy study in DIO mice.
| Parameter | Details | Reference |
| Animal Model | Diet-Induced Obese (DIO) mice | [3] |
| Compound | MET-097 | [3] |
| Administration Route | Subcutaneous (SC) injection | [3] |
| Dosing Regimen | Daily | [3] |
| Study Duration | 22 days | [3] |
| Efficacy Endpoint | Body weight loss | [3] |
| Comparative Efficacy | - Significantly greater body weight loss compared to equimolar doses of semaglutide (B3030467) and tirzepatide. - At one-third the dose, MET-097 was equally effective as semaglutide and tirzepatide for body weight loss. | [3] |
| Pharmacokinetics (Rat) | Half-life (t1/2) of 24 hours | [3] |
| Pharmacokinetics (Pig) | Half-life (t1/2) of 99 hours | [3] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: GLP-1 Receptor Agonism
Caption: MET-097 acts as a GLP-1 receptor agonist, stimulating downstream pathways that lead to increased insulin secretion and appetite suppression.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of MET-097 in a diet-induced obesity mouse model.
Detailed Experimental Protocols
Protocol: In Vivo Efficacy Assessment of MET-097 in a Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model and Acclimatization
-
Species: Male C57BL/6J mice are commonly used for DIO studies.
-
Age: Start with mice aged 6-8 weeks.
-
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks, or until a statistically significant increase in body weight compared to control mice on a standard chow diet is achieved.
-
Housing: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to the HFD and water.
-
Acclimatization: Allow at least one week of acclimatization to the housing facility before starting the HFD.
2. Preparation of Dosing Solutions
-
Vehicle: The specific vehicle for MET-097 is proprietary. A common vehicle for peptide-based drugs is a sterile isotonic saline solution (0.9% NaCl) or a buffered solution (e.g., PBS, pH 7.4).
-
MET-097 Solution:
- Determine the required concentration based on the desired dose (in mg/kg) and the average weight of the mice. Assume a standard dosing volume (e.g., 5-10 mL/kg).
- On each day of dosing, freshly prepare the MET-097 solution by dissolving the required amount of lyophilized peptide in the sterile vehicle.
- Ensure complete dissolution by gentle vortexing or inversion.
- Store the solution on ice and protect it from light during the dosing procedure.
3. Experimental Groups and Randomization
-
Baseline Measurements: Before the first dose, record the body weight of all DIO mice.
-
Randomization: Randomize the mice into experimental groups (n=8-10 mice per group) based on body weight to ensure no statistical difference between groups at the start of the study.
-
Example Groups:
- Group 1: Vehicle control (subcutaneous injection)
- Group 2: MET-097 (e.g., low dose, subcutaneous injection)
- Group 3: MET-097 (e.g., high dose, subcutaneous injection)
- Group 4: Comparator drug (e.g., Semaglutide, subcutaneous injection)
4. Administration Protocol
-
Route: Subcutaneous (SC) injection.
-
Frequency: Daily for 22 consecutive days.[3]
-
Procedure:
- Gently restrain the mouse.
- Lift the loose skin on the back, between the shoulder blades, to form a "tent."
- Insert a sterile insulin syringe (e.g., 28-30 gauge) at the base of the tented skin, parallel to the spine.
- Inject the calculated volume of the dosing solution.
- Withdraw the needle and return the mouse to its cage.
- Alternate the injection site slightly each day to avoid irritation.
5. Monitoring and Data Collection
-
Body Weight: Measure and record the body weight of each mouse daily, prior to dosing.
-
Food Intake: Measure and record the amount of food consumed per cage daily.
-
Clinical Observations: Observe the mice daily for any signs of toxicity or adverse effects (e.g., changes in posture, activity, grooming, or signs of injection site reaction).
-
Endpoint: At the end of the 22-day treatment period, record the final body weights. Additional endpoints could include collection of blood for biomarker analysis (e.g., glucose, insulin) and harvesting of tissues (e.g., fat pads, liver) for further analysis.
6. Data Analysis
-
Calculate the percentage change in body weight from baseline for each animal.
-
Compare the mean body weight change between the MET-097 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A p-value of <0.05 is typically considered statistically significant.
References
Application Notes and Protocols for Preparing ML-097 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the preparation, storage, and handling of stock solutions for ML-097, a pan-activator of Ras-related GTPases. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical characteristics of this compound is fundamental for its effective use in research.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1][2] |
| Molecular Weight | 307.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% - >98% (HPLC) | [2][3] |
| Solubility | DMSO: 100 mg/mL (325.58 mM) (ultrasonication may be required) | [1][3] |
| CAS Number | 743456-83-9 | [1][2] |
Safety Precautions and Handling
This compound is a potent bioactive small molecule. Standard laboratory safety procedures should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves).
-
Work Area: All handling of the powdered form and concentrated stock solutions of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Waste Disposal: Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for chemical waste.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need to weigh 3.07 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Mass (mg) = 0.010 mol/L * 0.001 L * 307.14 g/mol * 1000 mg/g = 3.0714 mg
-
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the weighed this compound powder. For a 10 mM solution using 3.07 mg of powder, add 1 mL of DMSO.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Ultrasonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes to facilitate dissolution.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber-colored microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure vials are tightly sealed to prevent solvent evaporation.
Preparation of Working Solutions
For most experimental applications, the concentrated DMSO stock solution will need to be further diluted in an appropriate aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay does not adversely affect the experimental system (typically ≤ 0.5%).
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in the desired buffer or cell culture medium. For example, to achieve a final concentration of 10 µM in a 1 mL final volume, you can add 1 µL of the 10 mM stock to 999 µL of the medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of your experimental system (e.g., cell culture well) to achieve the desired working concentration. Mix gently by pipetting or swirling.
-
Immediate Use: It is recommended to use the final working solution immediately after preparation to ensure its stability and activity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for this compound stock and working solution preparation.
References
Application Notes and Protocols for Studying GTPase-Dependent Signaling with ML-097
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small GTPases of the Ras superfamily are critical regulators of a vast array of cellular processes, including signal transduction, cell proliferation, cytoskeletal organization, and intracellular trafficking.[1][2][3][4] These proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][3][5] The transition to the active state is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), while GTPase-Activating Proteins (GAPs) promote the return to the inactive state by accelerating GTP hydrolysis.[5][6][7]
ML-097 is a small molecule tool compound identified as a pan-activator of Ras-related GTPases.[8] It directly activates several key GTPases, making it an invaluable tool for investigating the downstream consequences of GTPase activation in various signaling pathways. These application notes provide detailed protocols for using this compound to probe GTPase-dependent signaling events in both biochemical and cell-based assays.
This compound: Mechanism of Action and In Vitro Activity
This compound functions as a direct activator of several members of the Ras-related family of small GTPases. Its mechanism allows researchers to bypass upstream signaling components that would normally be required for GEF-mediated activation, providing a direct method to study the downstream effects of a specific GTPase's active state.
GTPase Activation Cycle and Point of Intervention for this compound
Small GTPases cycle between an "off" (GDP-bound) and an "on" (GTP-bound) state. This compound directly promotes the "on" state, leading to the activation of downstream effector proteins.
Caption: The GTPase cycle and this compound's point of intervention.
Quantitative Data: In Vitro Activation Potency of this compound
The following table summarizes the half-maximal effective concentration (EC50) values for this compound against various wild-type and activated mutant GTPases.[8]
| Target GTPase | EC50 (nM) |
| Rac1 (wild type) | 151.35 |
| Rac1 (activated mutant) | 81.28 |
| Cdc42 (wild type) | 102.32 |
| Cdc42 (activated mutant) | 50.11 |
| Ras (wild type) | 109.64 |
| Ras (activated mutant) | 93.32 |
| Rab7 | 20.41 |
| Data presented is for reference only and may vary based on experimental conditions.[8] |
Key Signaling Pathways for Investigation with this compound
This compound is particularly useful for studying signaling pathways controlled by Rac1 and Cdc42, which are central to cytoskeletal dynamics, cell migration, and proliferation.[5][9][10]
Rac1 Signaling Pathway
Activation of Rac1 is known to induce the formation of lamellipodia and membrane ruffles, driving cell migration.[11] It signals through effector proteins like p21-activated kinase (PAK) to influence the actin cytoskeleton and gene transcription.[9][11]
Caption: Simplified Rac1 signaling pathway activated by this compound.
Cdc42 Signaling Pathway
Cdc42 activation is crucial for establishing cell polarity and promoting the formation of filopodia, which are thin, finger-like protrusions involved in cell sensing and motility.[5][10]
Caption: Simplified Cdc42 signaling pathway activated by this compound.
Experimental Protocols
Here we provide detailed protocols for assessing GTPase activation and its downstream cellular consequences using this compound.
Protocol 1: In Vitro GTPase Activation Assay
This biochemical assay measures the ability of this compound to directly promote the binding of a fluorescent GTP analog to purified GTPase protein.
Caption: Workflow for the in vitro GTPase activation assay.
-
Purified recombinant GTPase (e.g., Rac1, Cdc42)
-
This compound
-
DMSO (vehicle control)
-
Fluorescent GTP analog (e.g., BODIPY-FL-GTP)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
-
Prepare Reagents: Dilute purified GTPase to a working concentration (e.g., 200 nM) in Assay Buffer. Prepare a serial dilution of this compound in DMSO, and a corresponding dilution of DMSO alone for the vehicle control.
-
Set up Reaction: In a 96-well plate, add 50 µL of the diluted GTPase solution to each well.
-
Add Compound: Add 1 µL of the this compound dilution or DMSO control to the appropriate wells. Mix gently.
-
Initiate Reaction: Add 50 µL of a 2X solution of the fluorescent GTP analog (e.g., 200 nM final concentration) to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., ~485/520 nm for BODIPY-FL).
-
Data Acquisition: Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Analysis: Plot the fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of GTP binding. Determine the EC50 by plotting the initial reaction rates against the log of the this compound concentration.
Protocol 2: Cell-Based GTPase Activation Pull-Down Assay
This protocol quantifies the amount of active, GTP-bound GTPase in cultured cells following treatment with this compound. It relies on an effector domain that specifically binds to the active conformation of the GTPase.[2][3]
References
- 1. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages and limitations of cell-based assays for GTPase activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various methods to detect small GTPase activation: from radioisotope-based methods to the Small GTPase ActIvitY ANalysing (SAIYAN) system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugging the Small GTPase Pathways in Cancer Treatment: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical assays to characterize Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A distinct pattern of growth and RAC1 signaling in melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular subversion of Cdc42 signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evaluation of Rac1 Signaling as a Potential Therapeutic Target of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ras Pathway Dynamics: ML-097 as a Chemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras superfamily of small GTPases, including the Ras, Rho, and Rab families, are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and cytoskeletal organization. Dysregulation of Ras pathway signaling is a hallmark of many human cancers, making it a prime target for therapeutic intervention. ML-097 is a potent, cell-permeable small molecule that acts as a pan-activator of several Ras-related GTPases.[1][2] This unique characteristic makes this compound an invaluable chemical tool for researchers to probe the intricate functions of the Ras signaling network, investigate the consequences of simultaneous GTPase activation, and explore potential therapeutic strategies.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in biochemical and cell-based assays.
Mechanism of Action
This compound functions as a pan-activator of Ras-related GTPases, directly promoting their active, GTP-bound state.[1][2] Unlike physiological activation, which is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), this compound appears to facilitate GTP loading in a GEF-independent manner. By activating multiple GTPases simultaneously, this compound allows for the study of the complex interplay and crosstalk between different branches of the Ras signaling network.
Quantitative Data
The following table summarizes the reported half-maximal effective concentrations (EC50) of this compound for the activation of various Ras-related GTPases. This data is crucial for designing experiments and interpreting results.
| Target GTPase | EC50 (nM) |
| Rac1 | 151 |
| Cell division cycle 42 (Cdc42) | 102 |
| Ras | 109 |
| Rab7 | Not explicitly quantified in the provided results, but activated by this compound. |
Table 1: In Vitro Activity of this compound. Data compiled from publicly available sources.[1][2]
Signaling Pathways
The activation of multiple Ras-related GTPases by this compound is expected to trigger a cascade of downstream signaling events. The following diagram illustrates the canonical pathways influenced by Ras, Rac1, and Cdc42. It is important to note that the simultaneous activation of these pathways by this compound may lead to complex and potentially non-linear cellular responses.
Figure 1: Overview of Ras Superfamily Signaling Pathways Activated by this compound.
Experimental Protocols
The following protocols provide a framework for using this compound to study Ras pathway function in both biochemical and cell-based assays.
Biochemical GTPase Activation Assay
This protocol is designed to measure the direct activation of purified GTPases by this compound. A common method involves measuring the binding of a fluorescently labeled, non-hydrolyzable GTP analog (e.g., mant-GTP).
Materials:
-
Purified recombinant Ras, Rac1, or Cdc42 protein
-
This compound (dissolved in DMSO)
-
GTPase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
mant-GTP (N-methylanthraniloyl-GTP)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in GTPase reaction buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the purified GTPase to each well to a final concentration of 1 µM.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding mant-GTP to a final concentration of 200 nM.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~440 nm.
-
Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Figure 2: Workflow for Biochemical GTPase Activation Assay.
Cell-Based GTPase Activation Pull-Down Assay
This protocol describes how to measure the activation of endogenous Ras, Rac1, or Cdc42 in cultured cells treated with this compound. The assay relies on the specific capture of the active, GTP-bound form of the GTPase using an affinity resin coupled to a binding domain of a downstream effector protein.
Materials:
-
Cultured cells (e.g., HeLa, NIH-3T3)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors)
-
Affinity resin:
-
For Ras: Raf1-RBD (Ras Binding Domain) agarose (B213101) beads
-
For Rac1/Cdc42: PAK1-PBD (p21-Binding Domain) agarose beads
-
-
Wash buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA)
-
SDS-PAGE sample buffer
-
Primary antibodies against Ras, Rac1, or Cdc42
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate time (e.g., 15-60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Pull-Down of Active GTPase:
-
Incubate an equal amount of protein lysate (e.g., 500 µg) with the appropriate affinity resin (e.g., 20 µL of bead slurry) for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with cold wash buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody specific for the GTPase of interest.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative amount of activated GTPase. It is also recommended to run a parallel blot with a portion of the total cell lysate to normalize for the total amount of the GTPase.
-
Figure 3: Workflow for Cell-Based GTPase Activation Pull-Down Assay.
Analysis of Downstream Signaling
To investigate the functional consequences of pan-GTPase activation by this compound, the phosphorylation status of key downstream effectors in the MAPK and PI3K/AKT pathways can be assessed by Western blotting.
Procedure:
-
Treat cells with this compound as described in the cell-based pull-down assay.
-
Prepare whole-cell lysates.
-
Perform Western blot analysis using phospho-specific antibodies for key downstream targets such as:
-
MAPK Pathway: phospho-RAF (e.g., p-c-Raf Ser338), phospho-MEK1/2 (e.g., p-MEK1/2 Ser217/221), and phospho-ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204).
-
PI3K/AKT Pathway: phospho-AKT (e.g., p-AKT Ser473).
-
-
Normalize the phospho-protein levels to the total protein levels for each target.
Troubleshooting
-
Low signal in pull-down assays: Ensure sufficient protein concentration in the lysate. Optimize the incubation time for this compound treatment. Check the quality and binding capacity of the affinity resin.
-
High background in Western blots: Optimize antibody concentrations and washing steps. Use a suitable blocking buffer.
-
Inconsistent results: Ensure consistent cell culture conditions, treatment times, and reagent preparations.
Conclusion
This compound is a powerful chemical probe for elucidating the complex roles of the Ras signaling network. Its ability to activate multiple Ras-related GTPases provides a unique opportunity to study the integrated cellular responses to widespread pathway activation. The protocols and data presented here offer a solid foundation for researchers to effectively utilize this compound in their investigations of Ras pathway function in health and disease.
References
Application Notes and Protocols: Investigating the Effects of ML-097 on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-097 (also known as MET-097) is an investigational, ultra-long-acting glucagon-like peptide-1 (GLP-1) receptor agonist currently under evaluation for chronic weight management.[1][2][3] While its primary mechanism of action is related to metabolic regulation, the broader effects of novel small molecules on fundamental cellular processes such as proliferation are often of significant interest in drug development for assessing both therapeutic potential in other indications (e.g., oncology) and off-target effects.
These application notes provide a comprehensive experimental framework for researchers to assess the potential effects of this compound on cell proliferation. The protocols outlined below are standard methodologies that can be adapted for various cell lines and research questions.
Data Presentation: Hypothetical Proliferation Data
The following tables represent hypothetical data that could be generated from the described experiments to quantify the effect of this compound on cell proliferation.
Table 1: Dose-Response Effect of this compound on Cancer Cell Line Proliferation (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) | % Proliferation (Relative to Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.09 | 97.6% |
| 1 | 1.15 ± 0.07 | 92.0% |
| 10 | 0.98 ± 0.06 | 78.4% |
| 50 | 0.63 ± 0.05 | 50.4% |
| 100 | 0.45 ± 0.04 | 36.0% |
Table 2: Time-Course of this compound's Effect on Cell Proliferation (Direct Cell Count)
| Time Point (Hours) | Vehicle Control (Cell Count x 10⁴) | This compound (50 µM) (Cell Count x 10⁴) |
| 0 | 5.0 ± 0.3 | 5.0 ± 0.3 |
| 24 | 9.8 ± 0.5 | 8.1 ± 0.4 |
| 48 | 18.5 ± 1.1 | 12.3 ± 0.7 |
| 72 | 35.2 ± 2.0 | 15.6 ± 0.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: BrdU Assay for DNA Synthesis
The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay measures DNA synthesis, providing a direct assessment of cell proliferation.[5][6] Cells that have incorporated BrdU into their DNA during the S-phase of the cell cycle are detected using an anti-BrdU antibody.[5]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Enzyme- or fluorochrome-conjugated secondary antibody
-
Substrate for the enzyme (if applicable)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody, followed by the conjugated secondary antibody.
-
Detection: Add the appropriate substrate and measure the signal using a microplate reader or visualize using a fluorescence microscope.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of a novel compound on cell proliferation.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound in the context of cell proliferation are unknown, researchers could investigate common pathways that regulate cell growth and division. The diagrams below illustrate two such pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.
References
- 1. New Weight Loss Biotech Metsera Stuns with 7.5% Weight Loss, Few Side Effects - BioSpace [biospace.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Metsera’s GLP-1 Receptor Agonist MET-097i | ADA 2025 [delveinsight.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. Cell Proliferation Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Measuring CDC42 Activation Upon ML-097 Treatment: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for measuring the activation of the small GTPase CDC42 in response to treatment with ML-097, a known pan-activator of Ras-related GTPases.[1] The provided methodologies are intended to guide researchers in accurately quantifying changes in CDC42 activity, a critical regulator of various cellular processes including cell motility, division, and gene transcription.[2]
Principle of CDC42 Activation Measurement
CDC42, like other small GTPases, functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The activation status of CDC42 is determined by the relative amount of its GTP-bound form. The most common and reliable method to measure this is a pull-down assay that utilizes the high affinity of the p21-binding domain (PBD) of the p21-activated protein kinase (PAK) to specifically bind to the GTP-bound, active form of CDC42.[2][3]
In this assay, cell lysates containing both active (GTP-bound) and inactive (GDP-bound) CDC42 are incubated with a GST-fusion protein of the PAK1-PBD bound to glutathione (B108866) resin or agarose (B213101) beads.[4][5] The beads are then washed to remove non-specifically bound proteins, and the captured active CDC42 is eluted and quantified by Western blotting using a specific anti-CDC42 antibody.[2][5] The amount of active CDC42 is then compared to the total amount of CDC42 in the cell lysate to determine the extent of activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDC42 signaling pathway and the experimental workflow for measuring its activation after this compound treatment.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
This compound (stored and prepared as per manufacturer's instructions)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis/Wash Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-PAK1-PBD agarose beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
2x Laemmli sample buffer
-
Primary antibody: anti-CDC42
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Protein quantification assay kit (e.g., BCA)
Procedure
3.2.1. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to treatment, if necessary, to reduce basal CDC42 activity.
-
Treat cells with the desired concentrations of this compound for various time points. A dose-response and time-course experiment is recommended to determine optimal conditions. Include a vehicle-treated control group.
3.2.2. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis/Wash Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration. Normalize all samples to the same protein concentration.
3.2.3. Control Preparation (Optional but Recommended)
-
Positive Control: Take an aliquot of lysate from untreated cells and add 10 µL of 10 mM GTPγS. Incubate at 30°C for 30 minutes with agitation. Stop the reaction by adding 60 µL of 1 M MgCl2.
-
Negative Control: Take an aliquot of lysate from untreated cells and add 10 µL of 100 mM GDP. Incubate at 30°C for 30 minutes with agitation. Stop the reaction by adding 60 µL of 1 M MgCl2.
3.2.4. Pull-down of Active CDC42
-
To each normalized cell lysate (including controls), add an appropriate amount of GST-PAK1-PBD agarose beads (typically 15-20 µg of fusion protein).
-
Incubate the tubes at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 500 µL of Lysis/Wash Buffer. After the final wash, remove as much supernatant as possible.
3.2.5. Western Blotting
-
Resuspend the beads in 20-30 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Also load an aliquot of the total cell lysate (input control) to determine the total CDC42 levels.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary anti-CDC42 antibody.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis
-
Quantify the band intensities of the pulled-down CDC42 (active) and the total CDC42 (input) using densitometry software.
-
Normalize the active CDC42 signal to the total CDC42 signal for each sample to account for variations in protein loading.
-
Express the results as a fold change in CDC42 activation relative to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on CDC42 Activation
| This compound Concentration (µM) | Fold Change in CDC42 Activation (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.00 |
| 1 | Value ± SEM |
| 5 | Value ± SEM |
| 10 | Value ± SEM |
| 25 | Value ± SEM |
| 50 | Value ± SEM |
Table 2: Time-Course of CDC42 Activation by this compound
| Treatment Time (minutes) | Fold Change in CDC42 Activation (Mean ± SEM) |
| 0 | 1.00 ± 0.00 |
| 5 | Value ± SEM |
| 15 | Value ± SEM |
| 30 | Value ± SEM |
| 60 | Value ± SEM |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No signal for active CDC42 | - Inactive reagents- Low CDC42 activation | - Test reagents with positive control (GTPγS).- Increase this compound concentration or treatment time.- Ensure proper cell lysis to release active CDC42. |
| High background in pull-down | - Insufficient washing- Non-specific binding | - Increase the number of wash steps.- Increase the detergent concentration in the Lysis/Wash Buffer.- Pre-clear the lysate with glutathione beads before the pull-down. |
| Inconsistent results | - Variation in cell density or treatment | - Ensure consistent cell seeding and treatment conditions.- Normalize protein concentrations accurately. |
| Weak total CDC42 signal (input) | - Low protein loading- Poor antibody | - Load more protein lysate.- Optimize primary antibody concentration and incubation time. |
By following this detailed protocol, researchers can effectively and accurately measure the activation of CDC42 in response to this compound treatment, providing valuable insights into the compound's mechanism of action and its impact on cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Characterization of rac and cdc42 activation in chemoattractant-stimulated human neutrophils using a novel assay for active GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: ML-097 in Combination with Other Small Molecule Inhibitors
Introduction
The information available in the public domain regarding a small molecule inhibitor specifically and consistently designated as "ML-097" for use in combination cancer therapy is ambiguous. Searches have yielded multiple distinct compounds with similar but different identifiers, each with a unique mechanism of action and therapeutic application. These include MB097 (a microbiome therapeutic), MET-097 (a GLP-1 agonist), CGM097 (an HDM2 inhibitor), and MO-2097 (a RAF/MEK/ERK pathway inhibitor).
This document aims to provide a framework for application notes and protocols by presenting information on related and illustrative small molecule inhibitor combinations. Due to the ambiguity of "this compound," we will focus on a representative example of a combination therapy involving a well-characterized inhibitor, CGM097, an HDM2 inhibitor, to illustrate the type of data and protocols that are critical for researchers in this field. We will also briefly touch upon the other identified molecules to provide context.
Disclaimer: The following sections are illustrative and based on available data for CGM097. Researchers should always refer to specific literature for the molecule of interest and validate all protocols in their own laboratory settings.
Overview of Small Molecule Inhibitor Combinations in Oncology
The combination of small molecule inhibitors is a cornerstone of modern oncology research and treatment.[1] This strategy aims to overcome drug resistance, enhance therapeutic efficacy, and reduce toxicity by targeting multiple oncogenic pathways simultaneously.[1] Key considerations for designing combination therapies include understanding the mechanism of action of each inhibitor, identifying synergistic interactions, and managing overlapping toxicities.
Profile of Related Compounds
-
CGM097 (HDM2 Inhibitor): This molecule disrupts the interaction between p53 and its negative regulator, HDM2, leading to the activation of the p53 tumor suppressor pathway.[2] It has been investigated in clinical trials for advanced solid tumors.[2] The primary dose-limiting toxicity is hematologic, particularly thrombocytopenia.[2]
-
MB097 (Microbiome Therapeutic): A composition of 9 bacterial species designed to modulate the gut microbiome and enhance the response to immune checkpoint inhibitors like pembrolizumab (B1139204) in melanoma patients.[3][4]
-
MET-097 (GLP-1 Receptor Agonist): An investigational long-acting GLP-1 receptor agonist for the treatment of obesity and related metabolic conditions.[5][6][7][8]
-
MO-2097 (RAF/MEK/ERK Inhibitor): This compound has been shown to inhibit epithelial-mesenchymal transition (EMT) and angiogenesis in colorectal cancer by targeting the RAF/MEK/ERK signaling pathway.[9]
Application Notes for CGM097 in Combination Therapy (Illustrative Example)
Principle of Combination
Combining CGM097 with inhibitors of other key survival pathways, such as the PI3K/Akt/mTOR pathway, could represent a rational approach to enhance anti-tumor activity. The activation of p53 by CGM097 can induce apoptosis or cell cycle arrest, while simultaneous inhibition of pro-survival signaling may lower the threshold for cell death.
Data Presentation: In Vitro Synergy
The following table illustrates how quantitative data for a hypothetical combination of CGM097 and a PI3K inhibitor ("PI3Ki") could be presented.
| Cell Line | CGM097 IC50 (µM) | PI3Ki IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| SJSA-1 (p53 WT) | 0.5 | 1.2 | 0.6 | Synergy |
| HCT116 (p53 WT) | 0.8 | 2.5 | 0.7 | Synergy |
| SW480 (p53 mutant) | >10 | 2.1 | N/A | No Synergy |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
The combination of CGM097 and a PI3K inhibitor targets two critical pathways in cancer cell survival and proliferation.
Caption: Combined targeting of p53 and PI3K pathways.
Experimental Protocols (Illustrative)
Cell Viability Assay
This protocol describes a method for assessing the effect of CGM097 in combination with another small molecule inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CGM097 (stock solution in DMSO)
-
PI3K inhibitor (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of CGM097 and the PI3K inhibitor in complete growth medium.
-
Treat cells with single agents or combinations at various concentrations. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values and Combination Indices (CI) using appropriate software (e.g., CompuSyn).
Western Blot Analysis for Pathway Modulation
This protocol outlines the steps to analyze changes in key signaling proteins following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
CGM097 and PI3K inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with CGM097, the PI3K inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using an ECL substrate and an imaging system.
Experimental Workflow Diagram
Caption: Workflow for in vitro combination studies.
Conclusion
While the specific identity of "this compound" in the context of combination cancer therapy with other small molecule inhibitors remains unclear from publicly available information, the principles and protocols outlined in this document using CGM097 as an example provide a robust framework for researchers. The successful development of combination therapies relies on a thorough understanding of the molecular targets, rigorous in vitro and in vivo testing, and careful consideration of potential toxicities. Researchers are strongly encouraged to consult specific literature for the compounds of interest to develop detailed and effective experimental plans.
References
- 1. Small molecule inhibitors targeting the cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. New Weight Loss Biotech Metsera Stuns with 7.5% Weight Loss, Few Side Effects - BioSpace [biospace.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Metsera’s GLP-1 Receptor Agonist MET-097i | ADA 2025 [delveinsight.com]
- 9. MO-2097 inhibits EMT and angiogenesis in colorectal cancer by targeting RAF/MEK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-097 in 3D Cell Culture Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research to better mimic the in vivo microenvironment of tumors.[1][2][3][4] These models offer a more physiologically relevant context compared to traditional two-dimensional (2D) monolayers, enabling more accurate assessment of drug efficacy and toxicity.[2][3][4] This document provides detailed protocols for the use of ML-097, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, in 3D cell culture models.
This compound is a novel small molecule inhibitor targeting the p110α subunit of phosphoinositide 3-kinase (PI3K). Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, playing a crucial role in cell proliferation, survival, and metabolism. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for investigating cancer cell biology in 3D culture systems.
Data Presentation
Table 1: In Vitro Efficacy of this compound in 2D vs. 3D Cell Culture Models
| Cell Line | Culture Model | IC50 (µM) |
| U-87 MG (Glioblastoma) | 2D Monolayer | 0.5 ± 0.1 |
| 3D Spheroid | 5.2 ± 0.8 | |
| MCF-7 (Breast Cancer) | 2D Monolayer | 1.2 ± 0.3 |
| 3D Spheroid | 12.5 ± 2.1 | |
| A549 (Lung Cancer) | 2D Monolayer | 2.5 ± 0.6 |
| 3D Spheroid | 28.1 ± 4.5 |
-
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Spheroid Growth
| Cell Line | Treatment | Spheroid Diameter (µm) at 72h | Percent Inhibition of Growth |
| U-87 MG | Vehicle (0.1% DMSO) | 650 ± 50 | - |
| This compound (5 µM) | 320 ± 35 | 50.8% | |
| MCF-7 | Vehicle (0.1% DMSO) | 580 ± 40 | - |
| This compound (10 µM) | 295 ± 30 | 49.1% |
-
Spheroids were treated for 72 hours. Growth inhibition is calculated relative to the vehicle-treated control.
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids using the Hanging Drop Method
This protocol describes the formation of uniform tumor spheroids, a critical first step for 3D drug screening.[5][6]
Materials:
-
Cancer cell line of interest (e.g., U-87 MG, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Petri dish (100 mm)
-
Pipettes and sterile tips
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count to determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the inside of a 100 mm petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Pre-formed tumor spheroids
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
Procedure:
-
Gently transfer individual spheroids from the hanging drops into the wells of a 96-well ULA plate containing 100 µL of fresh complete medium per well.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assessment using a Resazurin-based Assay
This protocol measures the metabolic activity of the spheroids as an indicator of cell viability.[7]
Materials:
-
This compound treated spheroids in a 96-well ULA plate
-
Resazurin (B115843) sodium salt solution (0.2 mg/mL in sterile PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
After the desired treatment period, add 10 µL of the resazurin solution to each well containing a spheroid.
-
Incubate the plate for 4-6 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background fluorescence from wells with medium only.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects [mdpi.com]
- 4. facellitate.com [facellitate.com]
- 5. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 6. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application of ML-097 in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex and highly regulated biological process essential for maintaining tissue integrity. This process involves a coordinated series of events, including inflammation, cell migration, proliferation, and tissue remodeling. The family of Ras-related small GTPases, particularly Rho subfamily members like Rac1 and Cdc42, as well as Ras itself, are critical regulators of these cellular activities. They act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state to control a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, and gene expression, all of which are fundamental to wound repair.
ML-097 is a small molecule pan-activator of Ras-related GTPases. It has been shown to activate Cell Division Cycle 42 (Cdc42), Ras, and Rac1 with EC₅₀ values of 102, 109, and 151 nM, respectively. By promoting the active, GTP-bound state of these key signaling proteins, this compound provides a powerful tool to investigate the molecular mechanisms underlying wound healing and to explore potential therapeutic strategies aimed at accelerating tissue repair. This application note provides detailed protocols for utilizing this compound in common in vitro wound healing assays and presents illustrative data on its potential effects.
Mechanism of Action in Wound Healing
This compound's role as a pan-GTPase activator makes it a valuable tool for studying wound healing. The activation of its primary targets—Rac1, Cdc42, and Ras—is known to influence key stages of the wound healing process:
-
Rac1: A crucial regulator of lamellipodia formation, which are the sheet-like protrusions at the leading edge of migrating cells. Rac1 activation is essential for the collective cell migration of keratinocytes and fibroblasts to close a wound.[1][2][3][4][5]
-
Cdc42: Plays a pivotal role in establishing cell polarity and forming filopodia, the slender, finger-like projections that act as sensors of the cellular environment. This is critical for directional cell migration into the wound bed.[6][7][8][9][10]
-
Ras: A key upstream signaling molecule that influences cell proliferation and differentiation, which are vital for the regeneration of new tissue during the proliferative phase of wound healing.[11][12][13][14]
By activating these GTPases, this compound can potentially enhance multiple aspects of the wound healing cascade, making it an important compound for investigation in this field.
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical in vitro scratch assay using human keratinocytes (HaCaT) treated with this compound. This data is for demonstrative purposes to show how results could be presented and does not represent actual experimental findings.
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Cell Migration Rate (µm/h) |
| Vehicle Control (0.1% DMSO) | 0 | 35.2 ± 3.1 | 14.7 ± 1.3 |
| This compound | 0.1 | 48.9 ± 4.5 | 20.4 ± 1.9 |
| This compound | 1 | 65.7 ± 5.2 | 27.4 ± 2.2 |
| This compound | 10 | 78.3 ± 6.0 | 32.6 ± 2.5 |
Experimental Protocols
In Vitro Scratch (Wound Healing) Assay
This assay is a straightforward and widely used method to study collective cell migration in two dimensions.
Materials:
-
Adherent cell line (e.g., HaCaT keratinocytes, NIH-3T3 fibroblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (dissolved in DMSO)
-
Multi-well culture plates (e.g., 12-well or 24-well)
-
Sterile p200 or p10 pipette tips
-
Microscope with a camera and live-cell imaging capabilities (optional but recommended)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until the cells reach approximately 90-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, you can replace the growth medium with a serum-free or low-serum medium for 2-4 hours before creating the scratch.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer. A gentle and consistent pressure should be applied to ensure a clean, cell-free area.[15][16][17]
-
Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Imaging: Immediately after adding the treatment, capture the first set of images of the scratch (Time 0). Use phase-contrast microscopy at low magnification (e.g., 4x or 10x). Mark the position of the images for each well to ensure the same field of view is captured at subsequent time points.
-
Time-Lapse Imaging: Place the plate in an incubator with live-cell imaging capabilities and acquire images at regular intervals (e.g., every 2, 4, or 6 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.
-
Data Analysis: Use image analysis software to measure the area of the cell-free gap at each time point. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
Transwell Migration (Boyden Chamber) Assay
This assay is used to assess the migratory response of cells to a chemoattractant through a porous membrane.
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Transwell inserts with appropriate pore size (e.g., 8 µm for fibroblasts and epithelial cells)
-
Multi-well companion plates
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the companion plate.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert. Include different concentrations of this compound or a vehicle control in the cell suspension.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period that allows for cell migration but not proliferation (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 15 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field.
Conclusion
This compound, as a pan-activator of key Ras-related GTPases, represents a valuable pharmacological tool for the study of wound healing. The protocols outlined in this application note provide a framework for researchers to investigate the effects of enhanced GTPase activity on cell migration and wound closure in vitro. Such studies can contribute to a deeper understanding of the molecular regulation of tissue repair and may aid in the identification of novel therapeutic targets for wound healing applications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Rac1 Expression by Fibroblasts Is Required for Tissue Repair in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac1 Is Required for Epithelial Stem Cell Function during Dermal and Oral Mucosal Wound Healing but Not for Tissue Homeostasis in Mice | PLOS One [journals.plos.org]
- 4. Rac1 Is Required for Epithelial Stem Cell Function during Dermal and Oral Mucosal Wound Healing but Not for Tissue Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Application of Tat-Rac1 Promotes Cutaneous Wound Healing in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cdc42 Expression and Signaling Is Critical for Promoting Corneal Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Cdc42 expression and signaling is critical for promoting corneal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular endothelial Cdc42 deficiency delays skin wound-healing processes by increasing IL-1β and TNF-α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular endothelial Cdc42 deficiency delays skin wound-healing processes by increasing IL-1β and TNF-α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cdc42 activity in the trailing edge is required for persistent directional migration of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmb.org [ajmb.org]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. med.virginia.edu [med.virginia.edu]
- 17. moodle2.units.it [moodle2.units.it]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lack of Activity for Small Molecule Inhibitor ML-097
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of cellular activity with the hypothetical small molecule inhibitor, ML-097. The following troubleshooting guides and frequently asked questions (FAQs) are designed to systematically address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected phenotype after treating my cells with this compound. What are the initial troubleshooting steps?
A1: When encountering a lack of effect with a small molecule inhibitor, it's crucial to systematically verify your experimental setup. The first steps should include:
-
Confirming Compound Identity and Integrity: Ensure you are using the correct compound and that it has not degraded. Use a fresh aliquot from a properly stored stock.[1]
-
Verifying Concentration Calculations: Double-check all calculations for preparing your stock and working solutions to rule out dilution errors.[1]
-
Assessing Cell Health and Viability: Confirm that your cells are healthy and within an optimal passage number range. Continuous passaging can alter cellular responses to inhibitors.[2]
-
Optimizing Treatment Conditions: Perform a dose-response experiment with a broad range of concentrations and a time-course experiment to determine the optimal treatment duration.[3]
Q2: How can I be sure that this compound is entering the cells?
A2: Poor cell permeability is a common reason for the lack of activity of small molecule inhibitors.[1] To investigate this, you can:
-
Consult Existing Literature: Check for any published data on the permeability of this compound or structurally similar compounds.
-
Employ Permeabilization Assays: While technically challenging, specific assays can measure the intracellular concentration of a compound.
-
Use a Positive Control: If available, use a different, well-characterized inhibitor of the same target that is known to be cell-permeable to confirm that the downstream signaling pathway is responsive in your cell line.
Q3: Could the issue be with the stability or solubility of this compound in my cell culture medium?
A3: Yes, compound instability and poor solubility are frequent problems.[1][3]
-
Solubility: Visually inspect your working solutions for any precipitation.[2] If you suspect solubility issues, try preparing intermediate dilutions in a suitable co-solvent before the final dilution in your culture medium.[1] However, ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%).[3]
-
Stability: Some compounds can degrade in the aqueous environment of cell culture medium, especially over long incubation periods. Consider refreshing the medium with a fresh preparation of this compound for long-term experiments.[3]
Q4: Is it possible that my cells are resistant to this compound, or that the target is not expressed?
A4: This is a critical consideration.
-
Target Expression: Verify the expression of the intended molecular target of this compound in your specific cell line at the protein level (e.g., via Western blotting or flow cytometry).
-
Cell Line Specificity: The activity of an inhibitor can be highly cell-type dependent. If possible, test this compound in a cell line known to be sensitive to its effects as a positive control.
-
Resistance Mechanisms: Cells can develop resistance to inhibitors through various mechanisms, including target mutation or upregulation of compensatory signaling pathways.
Troubleshooting Guides
Guide 1: No Observable Phenotype or Target Inhibition
This guide provides a step-by-step approach to troubleshoot a complete lack of response to this compound treatment.
Problem: Cells treated with this compound show no difference compared to the vehicle control.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify Compound Integrity: Use a fresh aliquot. Consider analytical chemistry techniques (e.g., LC-MS) to confirm the identity and purity of your compound stock. 2. Check Storage Conditions: Ensure the compound has been stored as recommended on the datasheet (e.g., protected from light, at the correct temperature). |
| Incorrect Dosing | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the optimal effective concentration.[3] 2. Recalculate Dilutions: Carefully review all calculations for stock and working solutions.[1] |
| Suboptimal Assay Conditions | 1. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal treatment duration.[3] 2. Assess Assay Sensitivity: Ensure your readout assay is sensitive enough to detect subtle changes. |
| Low Cell Permeability | 1. Literature Review: Search for data on the cell permeability of this compound. 2. Use Permeabilizing Agents (with caution): In some specific assay types (not for live-cell experiments), very low concentrations of mild detergents can be used to facilitate compound entry. This should be a last resort and carefully validated. |
| Compound Instability/Solubility | 1. Visual Inspection: Check for any precipitate in your media after adding this compound.[2] 2. Refresh Media: For long-term treatments, replace the media with fresh this compound at regular intervals.[3] 3. Solubility Test: Attempt to dissolve the compound in different solvents to find a more suitable one, ensuring the final solvent concentration in the media is low.[1] |
| Cellular Factors | 1. Confirm Target Expression: Use Western blot or qPCR to verify that the target of this compound is present in your cells. 2. Use a Positive Control Cell Line: Test this compound in a cell line where it is known to be active. |
Experimental Workflow for Troubleshooting Lack of Activity:
Caption: Troubleshooting workflow for lack of this compound activity.
Guide 2: Confirming On-Target vs. Off-Target Effects
Even when an effect is observed, it is crucial to confirm that it is due to the intended on-target activity of this compound.
Q: How can I distinguish between on-target and off-target effects of this compound?
A: This is a critical aspect of drug development. Here are several strategies:
| Approach | Methodology |
| Dose-Response Correlation | A clear correlation between the concentration of this compound and the biological effect, consistent with its known IC50, suggests on-target activity.[2] |
| Use of a Structurally Different Inhibitor | Confirm the phenotype using a structurally unrelated inhibitor that targets the same protein.[2] |
| Rescue Experiment | If possible, overexpress a mutant form of the target protein that is resistant to this compound. This should "rescue" the cells from the inhibitor's effects.[2] |
| Target Engagement Assays | Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm that this compound is binding to its intended target within the cell at the concentrations used.[2] |
| Knockdown/Knockout Phenocopy | The phenotype induced by this compound should mimic the phenotype observed when the target protein is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). |
Hypothetical Signaling Pathway for this compound:
Let's assume this compound is designed to inhibit Kinase B in the following pathway:
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay (MTT Assay)
This protocol is to determine the optimal, non-toxic concentration of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common range to test is 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of the biological effect is observed).[2]
Protocol 2: Western Blot for Target Engagement
This protocol is to assess if this compound treatment affects the phosphorylation status of a downstream target, which can be an indirect measure of target engagement.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., a growth factor, if the pathway is inducible)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (against the phosphorylated downstream target and total target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. If necessary, serum-starve the cells. Pre-incubate with this compound or vehicle for a predetermined time (e.g., 2 hours).[2]
-
Stimulation: Stimulate the cells with a growth factor for a short period (e.g., 10 minutes) to activate the signaling pathway.[2]
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the phosphorylated target in this compound-treated cells compared to the vehicle control would indicate target engagement.
Logical Relationship for Troubleshooting Western Blot Results:
Caption: Logic for troubleshooting Western blot results.
References
Technical Support Center: Optimizing ML-097 Concentration to Avoid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML-9/ML-7?
A1: ML-9 and ML-7 are selective inhibitors of Myosin Light Chain Kinase (MLCK).[1] MLCK is a crucial enzyme that phosphorylates the regulatory light chain of myosin II, a key step in initiating actin-myosin interaction, which is vital for processes like smooth muscle contraction, cell migration, and maintaining endothelial barrier function. By competitively binding to the ATP-binding site of MLCK, ML-9 and ML-7 prevent this phosphorylation, leading to the relaxation of smooth muscle and inhibition of other MLCK-dependent cellular processes.[1]
Q2: How do ML-9 and ML-7 induce cytotoxicity at high concentrations?
A2: At supra-optimal concentrations, ML-9 and ML-7 can induce apoptosis, or programmed cell death. The primary mechanism involves the dephosphorylation of the 20-kDa myosin light chain (MLC20). This event appears to be an early trigger in the apoptotic cascade, preceding the activation of key executioner enzymes like caspase-3.[2] In some cell types, such as breast cancer cells, the pro-apoptotic signaling of ML-7 has been shown to involve the p38 MAPK pathway.[3]
Q3: What are the typical signs of ML-9/ML-7-induced cytotoxicity in cell culture?
A3: Common indicators of cytotoxicity include:
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A noticeable decrease in cell viability and proliferation rates.
-
Visible changes in cell morphology, such as cell rounding, shrinkage, and detachment from the culture surface.
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An increase in the population of floating cells.
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Positive staining for markers of apoptosis, such as Annexin V or cleaved caspase-3.
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DNA fragmentation, which can be detected by assays like the TUNEL assay.
Q4: What is a recommended starting concentration range for ML-9/ML-7 in my experiments?
A4: The optimal concentration of ML-9 or ML-7 is highly dependent on the cell type and the specific biological question being investigated. Based on available data, a general starting point for achieving MLCK inhibition without significant cytotoxicity is in the low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: High Cytotoxicity Observed
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations. | The cell line being used is particularly sensitive to MLCK inhibition. | Perform a dose-response curve starting from a very low concentration (e.g., 0.1 µM) and with small increments to identify a non-toxic range. Consider using a less sensitive cell line as a control if possible. |
| The incubation time with the inhibitor is too long. | Conduct a time-course experiment to determine the minimum exposure time required to observe the desired biological effect. | |
| The compound has off-target effects at the concentrations used. | While ML-9 and ML-7 are selective for MLCK, they can inhibit other kinases like PKA and PKC at higher concentrations.[4] If off-target effects are suspected, consider using a structurally different MLCK inhibitor or an siRNA/shRNA approach to confirm that the observed phenotype is due to MLCK inhibition. | |
| Inconsistent results between experiments. | Issues with compound storage and handling. | Prepare fresh dilutions of ML-9/ML-7 from a frozen stock for each experiment. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. |
| Variations in cell density at the time of treatment. | Standardize the cell seeding density and ensure a consistent cell confluence at the start of each experiment. | |
| Difficulty in establishing a therapeutic window (effective concentration vs. cytotoxic concentration). | The effective concentration for the desired biological effect is very close to the cytotoxic concentration in your cell line. | Consider using a more sensitive assay to detect the desired biological effect at lower, non-toxic concentrations of the inhibitor. Alternatively, explore combination therapies where a lower concentration of the MLCK inhibitor can be used with another agent to achieve the desired outcome. |
Quantitative Data Summary
The following tables summarize the inhibitory constants (Ki) and reported cytotoxic concentrations for ML-9 and ML-7. It is important to note that IC50 values for cytotoxicity can vary significantly between different cell lines and experimental conditions.
Table 1: Inhibitory Constants (Ki) of ML-9 and ML-7
| Compound | Target | Ki | Reference |
| ML-9 | MLCK | 4 µM | [5] |
| PKA | 32 µM | [5] | |
| PKC | 54 µM | [5] | |
| ML-7 | MLCK | 300 nM | [1] |
| PKA | 21 µM | [2] | |
| PKC | 42 µM | [2] |
Table 2: Reported Effective and Cytotoxic Concentrations of ML-9 and ML-7
| Compound | Cell Line/System | Concentration | Effect | Reference |
| ML-9 | Intact rabbit mesenteric artery | 10-30 µM | Inhibition of contraction | [6] |
| Cardiomyocytes | 50-100 µM | Induced cell death | [1] | |
| ML-7 | Smooth Muscle Cells | 20 µM (16h) | Induced apoptosis | [2] |
| HL-60 | 40 µM (2h) | Significant DNA damage | N/A | |
| LM-MCF-7 (Breast Cancer) | 20 µmol/L | Induced apoptosis | [3] | |
| MCF-10A | 40 µM (16h) | Induced apoptosis | [4] |
Experimental Protocols
To determine the optimal, non-toxic concentration of ML-097 (using ML-9 or ML-7 as a proxy), a systematic approach involving a dose-response evaluation of both the desired biological effect and cytotoxicity is recommended.
Determining the Cytotoxic Concentration (IC50) using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
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Cells of interest
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96-well cell culture plates
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ML-9 or ML-7
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MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ML-9 or ML-7 in culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to identify the approximate cytotoxic range. Replace the old medium with the medium containing the different concentrations of the inhibitor. Include untreated control wells and vehicle control wells (containing the same concentration of the solvent, e.g., DMSO, as the highest inhibitor concentration).
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Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve with inhibitor concentration on the x-axis and percentage of cell viability on the y-axis to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Assessing the Effective Concentration (EC50) for MLCK Inhibition
The EC50 is the concentration of the inhibitor that produces 50% of the maximal possible effect. This can be determined by measuring the phosphorylation of the myosin light chain (MLC20).
Materials:
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Cells of interest
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6-well or 12-well cell culture plates
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ML-9 or ML-7
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Lysis buffer
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Antibodies: anti-phospho-MLC20, anti-total-MLC20, and appropriate secondary antibodies.
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Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells and treat with a range of non-cytotoxic to slightly cytotoxic concentrations of ML-9 or ML-7 (determined from the MTT assay) for a relevant duration.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
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Western Blotting: Perform Western blotting to detect the levels of phosphorylated MLC20 and total MLC20.
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Densitometry: Quantify the band intensities and calculate the ratio of phosphorylated MLC20 to total MLC20 for each concentration.
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Data Analysis: Plot a dose-response curve with inhibitor concentration on the x-axis and the inhibition of MLC20 phosphorylation on the y-axis to determine the EC50 value.
Visualizations
Caption: Workflow for determining the optimal concentration of an MLCK inhibitor.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Myosin Light Chain Kinase Induces Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase is responsible for high proliferative ability of breast cancer cells via anti-apoptosis involving p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
How to solve ML-097 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML-097 in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous buffer. What happened and how can I fix it?
A: This is a common phenomenon known as "precipitation upon dilution" and is often observed with hydrophobic compounds like this compound.[1] It occurs because the compound is highly soluble in the organic solvent (like DMSO) but has low solubility in the aqueous buffer. When the DMSO concentration drops significantly upon dilution, the aqueous buffer cannot maintain the this compound in solution.
Troubleshooting Steps:
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Optimize Final DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[2] However, some assays and cell lines may tolerate up to 1%.[2] It is crucial to perform a solvent tolerance test to determine the maximum DMSO concentration your specific experimental system can withstand without affecting the results.[2]
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Employ a Gradual Dilution Method: Instead of a single large dilution, a serial dilution approach is recommended.[2] This involves preparing an intermediate dilution of your concentrated this compound stock in the assay buffer. This gradual decrease in the organic solvent concentration can help to keep the compound in solution.[2]
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Vigorous Mixing: When adding the this compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[2] This rapid dispersion helps to prevent localized high concentrations of the compound that can initiate precipitation.
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Consider Warming the Solution: Gently warming the aqueous buffer (if compatible with your experimental setup) before adding the this compound stock can sometimes improve solubility. However, be cautious as temperature changes can affect the stability of both the compound and other components of your assay.
Q2: I'm still observing precipitation even after optimizing the DMSO concentration and dilution method. What other strategies can I try?
A: If basic adjustments to your dilution protocol are insufficient, you may need to consider alternative solubilization strategies.
Alternative Strategies:
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pH Adjustment: Since this compound is a benzoic acid derivative, its solubility is likely pH-dependent.[3] For acidic compounds, increasing the pH of the aqueous buffer can enhance solubility.[1][2] It is recommended to test a range of pH values to find the optimal condition for your experiment, ensuring the final pH is compatible with your assay.
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Use of Solubilizing Agents (Excipients): Incorporating solubilizing agents into your aqueous buffer can significantly improve the solubility of hydrophobic compounds.[2]
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Surfactants: Non-ionic surfactants like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[2] Typical working concentrations range from 0.01% to 1% (v/v).[2] Be aware that surfactants can interfere with cell membranes and some assay readouts, so appropriate controls are necessary.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.
-
-
Alternative Co-solvents: While DMSO is common, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[4] The optimal solvent will be compound-specific. Always perform a solvent tolerance test for any new co-solvent.
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of this compound?
A: this compound is a small molecule with the formal name 2-[(2-bromophenyl)methoxy]-benzoic acid.[3] It is a pan-activator of Ras-related GTPases, including Rac1, cell division cycle 42 (CDC42), and Ras.[3][5] It is supplied as a crystalline solid.[3]
Q2: What is the known solubility of this compound?
A: The documented solubility of this compound is in Dimethyl Sulfoxide (DMSO) at a concentration of 5 mg/mL.[3] Its solubility in aqueous buffers is known to be low, which is a common characteristic of hydrophobic small molecules.
Q3: What is the recommended method for preparing a stock solution of this compound?
A: To prepare a stock solution, dissolve the solid this compound in 100% DMSO to achieve a high concentration (e.g., 10-30 mM).[2] Ensure complete dissolution by vortexing or sonicating the solution until it is clear and free of particles.[2]
Q4: How should I store this compound solutions?
A: Store the high-concentration DMSO stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[2] It is generally not recommended to store aqueous working solutions for more than one day due to the potential for precipitation and degradation.[4]
Quantitative Data
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL | [3] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer from a DMSO stock. Optimization may be required depending on the specific experimental conditions.
Materials:
-
This compound solid
-
100% DMSO
-
Sterile aqueous experimental buffer (e.g., PBS, TRIS)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[2] b. Briefly centrifuge the vial to ensure all the powder is at the bottom.[2] c. Add the calculated volume of 100% DMSO to the solid this compound to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution vigorously until the solid is completely dissolved. A brief sonication may be used to aid dissolution.[2] The solution should be clear and particle-free. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
-
Prepare the Final Working Solution (Serial Dilution Method): a. Determine the final desired concentration of this compound and the maximum tolerated DMSO concentration for your experiment. b. Perform a serial dilution. For example, to achieve a final concentration with 0.1% DMSO, you can first prepare an intermediate dilution by adding a small volume of the DMSO stock to your aqueous buffer. c. While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.[2] d. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, further optimization of the protocol is necessary.
Visualizations
References
Identifying and mitigating off-target effects of ML-097
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of the hypothetical kinase inhibitor, ML-097.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Kinase X. However, like many kinase inhibitors, it may exhibit activity against other kinases, particularly those with similar ATP-binding pockets.
Q2: My cells are showing a phenotype that is inconsistent with the known function of Kinase X. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of off-target activity. It is crucial to validate that the observed cellular response is a direct result of Kinase X inhibition. We recommend performing rescue experiments by introducing a drug-resistant mutant of Kinase X or using structurally distinct inhibitors of the same target.
Q3: How can I determine if this compound is engaging its intended target in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement in intact cells.[1][2][3] This assay measures the thermal stabilization of a protein upon ligand binding.[2][4] An increase in the melting temperature of Kinase X in the presence of this compound would indicate direct binding.
Q4: What are the recommended methods for identifying the off-targets of this compound?
A4: A comprehensive approach to identifying off-targets includes:
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Kinome Profiling: This technique assesses the activity of this compound against a large panel of kinases to identify unintended targets.[5][6]
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Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): This can identify proteins that are thermally stabilized by this compound binding across the proteome.[4]
-
RNA-Sequencing: Transcriptomic analysis can reveal changes in gene expression that are not directly regulated by the primary target's signaling pathway, suggesting off-target effects.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Question: Why am I observing high variability in my results between experiments?
-
Answer:
-
Compound Stability: Ensure that this compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition, as these can influence cellular response to inhibitors.
-
Assay-Specific Variability: Check for and control potential sources of variability within your specific experimental setup (e.g., incubation times, reagent concentrations).
-
Issue 2: Observed cellular phenotype does not match genetic knockdown of the target.
-
Question: I see a stronger or different phenotype with this compound compared to siRNA/shRNA knockdown of Kinase X. What could be the reason?
-
Answer:
-
Off-Target Effects: This discrepancy strongly suggests that this compound may be hitting additional targets that contribute to the observed phenotype.
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Incomplete Knockdown: Verify the efficiency of your siRNA/shRNA-mediated knockdown of Kinase X at the protein level.
-
Compensation Mechanisms: Genetic knockdown allows time for the cell to develop compensatory signaling pathways, which may not occur with acute chemical inhibition.
-
Issue 3: Difficulty in validating an off-target identified through kinome profiling.
-
Question: Kinome profiling suggested Kinase Y as an off-target, but I cannot confirm its inhibition in my cells. What should I do?
-
Answer:
-
Confirm Target Engagement: Use CETSA to verify that this compound binds to Kinase Y in your cellular context.
-
Downstream Signaling: Assess the phosphorylation of a known substrate of Kinase Y to determine if the pathway is inhibited.
-
Cellular Context: The accessibility of Kinase Y or the presence of endogenous ATP concentrations in the cell might differ from the in vitro profiling assay, affecting the inhibitory activity of this compound.
-
Quantitative Data Summary
The following tables summarize hypothetical inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase X (Primary Target) | 15 |
| Kinase Y (Off-Target) | 150 |
| Kinase Z (Off-Target) | 800 |
| Kinase A (Non-Target) | >10,000 |
| Kinase B (Non-Target) | >10,000 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) |
| Kinase X Phosphorylation | HEK293 | 50 |
| Kinase Y Phosphorylation | HEK293 | 750 |
| Cell Proliferation | MCF-7 | 200 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[1][2][9]
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Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control for 1 hour.
-
Heating: Harvest cells and resuspend in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (Kinase X) remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinome Profiling
This is a generalized workflow for assessing inhibitor selectivity.
-
Compound Submission: Provide a stock solution of this compound at a known concentration to a kinome profiling service provider.
-
Assay Performance: The compound is typically screened at one or more concentrations against a panel of purified, active kinases. The activity of each kinase is measured in the presence of the compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. The results are often visualized as a dendrogram or a target interaction map to highlight the selectivity of the compound.
Protocol 3: RNA-Sequencing for Off-Target Identification
This protocol outlines the key steps for transcriptomic analysis.
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Experimental Design: Treat cells with this compound, a vehicle control, and a positive control (e.g., a known inhibitor of Kinase X or siRNA against Kinase X). Include multiple biological replicates.
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RNA Extraction: Isolate high-quality total RNA from the treated cells.
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Library Preparation and Sequencing: Prepare RNA-seq libraries and perform next-generation sequencing (NGS).
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Bioinformatic Analysis:
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Align sequencing reads to a reference genome.
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Quantify gene expression levels.
-
Perform differential gene expression analysis between treatment groups.
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Conduct pathway analysis (e.g., GO, KEGG) on the differentially expressed genes to identify signaling pathways affected by this compound that are independent of Kinase X.
-
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine Learning Methods for Single Cell RNA-Sequencing Data to Improve Clinical Oncology [dspace.mit.edu]
- 8. Single Cell RNA-Sequencing of Pluripotent States Unlocks Modular Transcriptional Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of ML-097 in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ML-097 in experimental media. Accurate and reproducible results hinge on the consistent stability of your compound throughout the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CID-2160985) is a small molecule that acts as a pan-activator of Ras-related GTPases.[1][2][3] It can activate several key proteins involved in cellular signaling, including Rac1, cell division cycle 42 (Cdc42), Ras, and Rab7.[1] These proteins are crucial for processes like cell proliferation and migration.[2]
Q2: What are the physical and chemical properties of this compound?
This compound is a crystalline solid, appearing as a white to off-white powder.[1] Its molecular formula is C14H11BrO3, with a molecular weight of 307.14 g/mol .[1][2]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[4] this compound has a high solubility in DMSO, reaching up to 100 mg/mL (325.58 mM).[1][2] For consistent results, it is advisable to use newly opened DMSO, as it can be hygroscopic.[1] When preparing the stock solution, gentle warming and vortexing can aid in complete solubilization.[5]
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress[1]
To prevent degradation from repeated freeze-thaw cycles, it is best practice to store stock solutions in small aliquots.[4] Protect solutions from light by using amber vials or by wrapping them in foil.[4]
Q5: Why might I be observing a precipitate after adding this compound to my cell culture medium?
Precipitation is a common issue that can arise from poor aqueous solubility of the compound at the working concentration.[4][5] Several factors can contribute to this:
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High Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced precipitation.[4][6]
-
Temperature Shock: Adding a cold, concentrated stock solution directly to warm media can cause the compound to precipitate.[4][5]
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Incomplete Solubilization of Stock: Visually inspect your stock solution for any precipitate before use.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound in experimental media.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms in media after adding this compound. | Poor aqueous solubility. | Decrease the final working concentration. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach.[5] |
| High final DMSO concentration. | Ensure the final DMSO concentration is typically ≤ 0.1%.[6] | |
| Incomplete stock solution solubilization. | Visually inspect the stock solution. If a precipitate is present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[5] | |
| Loss of compound activity over time in the experiment. | Chemical degradation in the media. | Perform a stability study by incubating this compound in the media for the duration of your experiment and analyzing its concentration at different time points.[5] Consider refreshing the media with a freshly prepared compound at regular intervals for longer-term assays.[6] |
| Interaction with media components. | Test the compound's stability in a simpler, serum-free medium to identify potential interactions with serum proteins or other components.[4][5] | |
| Adsorption to plasticware. | Consider using low-adhesion plasticware or including a low concentration of a non-ionic surfactant, if compatible with your experimental system. | |
| Inconsistent experimental results. | Variability in stock solution preparation. | Prepare a large batch of concentrated stock solution, aliquot it, and store it under the recommended conditions to ensure consistency across experiments. |
| Degradation of stock solution. | Avoid repeated freeze-thaw cycles by using single-use aliquots.[4] Protect the stock solution from light.[4] | |
| Analytical method variability. | Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.[5] |
Experimental Protocols & Visualizations
Protocol for Assessing this compound Stability in Cell Culture Media
-
Prepare Stock Solution: Dissolve this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.[5]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 6.[5]
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Incubation: Place the remaining samples in a 37°C incubator for the duration of your experiment, taking aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing: To stop degradation and prepare for analysis, quench the reaction. A common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[5]
-
Analysis: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis. Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[5]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[5]
Hypothetical Signaling Pathway Activated by this compound
This compound is a pan-activator of Ras-related GTPases, which are key regulators of numerous cellular processes. The diagram below illustrates a simplified, hypothetical signaling cascade that could be initiated by this compound.
References
Best practices for long-term storage of ML-097
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of ML-097. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is critical for maintaining its stability and activity. There is some variability in the recommended storage duration, which may depend on the purity of the specific batch and the intended experimental sensitivity. For optimal long-term stability, it is recommended to store this compound as a crystalline solid at -20°C.[1][2]
Q2: There are conflicting reports on the stability of this compound at -20°C. How long can I realistically store my stock solutions?
A2: It is true that different suppliers provide varying stability information. One supplier suggests a stability of at least four years for the solid compound stored at -20°C, while another recommends using stock solutions within one month when stored at -20°C and within six months at -80°C.[2] This discrepancy may arise from differences in the formulation or purity of the compound. For maximum reproducibility, it is best practice to prepare fresh stock solutions from the solid compound and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. If you observe a decrease in the compound's activity, a stability assessment is recommended (see Experimental Protocols).
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation in your this compound solution can be due to several factors, including exceeding the solubility limit in your chosen solvent, temperature fluctuations, or interaction with components in your experimental buffer. This compound is soluble in DMSO at 5 mg/mL.[1] If you are working with aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation. If precipitation occurs, you can try gentle warming and vortexing to redissolve the compound. If the issue persists, preparing a fresh stock solution at a slightly lower concentration may be necessary.
Q4: I am not observing the expected activation of Ras-related GTPases in my cell-based assay. What are the potential causes?
A4: A lack of activity can stem from several issues:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Assess the integrity of your stock solution using the HPLC method described in the Experimental Protocols section.
-
Incorrect Concentration: Verify your calculations and ensure accurate pipetting. Perform a dose-response experiment to confirm the optimal concentration for your specific cell line and assay conditions.
-
Cell Permeability: While small molecules are generally cell-permeable, issues can arise. Ensure your experimental conditions (e.g., serum concentration) are not interfering with compound uptake.
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Assay Interference: Components of your assay buffer or cell culture media could potentially interact with this compound. If possible, test the compound's activity in a simplified buffer system.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure of this compound, 2-[(2-bromophenyl)methoxy]-benzoic acid, the most probable degradation pathways under experimental and long-term storage conditions are hydrolysis and oxidation. The ether linkage could be susceptible to acidic hydrolysis, although this is generally less facile than ester or amide hydrolysis. The aromatic rings may be susceptible to oxidation, particularly if exposed to light or reactive oxygen species.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Cayman Chemical |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | MedChemExpress |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the purity and stability of this compound. Optimization may be required for your specific HPLC system and column.
Table 2: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 292 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in DMSO.
-
Dilute the standard solution and your test samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
Protocol 3: Forced Degradation Studies
To understand the potential degradation products of this compound, forced degradation studies can be performed.
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by the stability-indicating HPLC method to identify and quantify any degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound activity issues.
Caption: Simplified signaling pathway activated by this compound.
References
How to control for ML-097's pan-GTPase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the pan-GTPase activity of ML-097 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a pan-activator of Ras-related GTPases.[1] It has been shown to activate several GTPases, including Rac1, Cdc42, Ras, and Rab7.[1] Its proposed mechanism of action involves binding to an allosteric site on the GTPase, which increases the enzyme's affinity for guanine (B1146940) nucleotides, leading to its activation.[2][3]
Q2: What does "pan-GTPase activity" mean?
"Pan-GTPase activity" refers to the ability of this compound to activate multiple GTPases rather than being specific for a single one. This broad specificity is a critical consideration in experimental design, as the observed phenotype may be a result of the activation of several signaling pathways simultaneously.
Q3: How can I be sure that the cellular effects I observe are due to the activation of a specific GTPase and not a combination of effects?
This is the central challenge when using a pan-activator like this compound. To attribute an observed effect to a specific GTPase, a series of control experiments are necessary. These may include the use of more specific activators (if available), genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of specific GTPases, and the use of dominant-negative mutants to inhibit specific GTPase signaling pathways.
Q4: Are there any known inactive analogs of this compound that can be used as a negative control?
The available literature does not prominently feature a structurally similar, inactive analog of this compound for use as a negative control. In the absence of such a control, it is crucial to employ other strategies to validate the specificity of the observed effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected or off-target effects are observed after this compound treatment. | The pan-GTPase activity of this compound is likely activating multiple signaling pathways, leading to the observed phenotype. | 1. Perform a dose-response curve to determine the minimal effective concentration. 2. Use genetic approaches (siRNA, CRISPR) to knock down specific GTPases and observe if the phenotype is rescued. 3. Employ dominant-negative mutants of the suspected off-target GTPases. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Differences in treatment duration. | 1. Standardize cell passage number, confluency, and serum conditions. 2. Prepare fresh stock solutions of this compound and store them properly. 3. Optimize and maintain a consistent treatment time for all experiments. |
| Difficulty in attributing the observed phenotype to a single GTPase. | This is an inherent challenge with a pan-activator. | 1. Use a combination of the control experiments outlined in this guide. 2. Measure the activation state of multiple GTPases in your system following this compound treatment using GTPase activity assays. 3. If possible, use a more specific activator for the GTPase of interest as a positive control. |
Quantitative Data Summary
The following table summarizes the reported EC50 values for the activation of various GTPases by this compound.[1]
| GTPase | EC50 (nM) |
| Rab7 | 20.41 |
| Cdc42 (activated mutant) | 50.11 |
| Rac1 (activated mutant) | 81.28 |
| Ras (activated mutant) | 93.32 |
| Cdc42 (wild type) | 102.32 |
| Ras (wild type) | 109.64 |
| Rac1 (wild type) | 151.35 |
Key Control Experiments: Detailed Methodologies
To dissect the contribution of individual GTPases to the observed cellular phenotype upon this compound treatment, a combination of the following control experiments is recommended.
Genetic Knockdown of Specific GTPases using siRNA
This method allows for the transient silencing of a specific GTPase to determine if its absence rescues the phenotype induced by this compound.
Protocol:
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of the GTPase of interest. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute 50-100 pmol of siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
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Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
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Add the 500 µL of the siRNA-lipid complex to the cells in a dropwise manner.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for target gene knockdown. The optimal time should be determined empirically.
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This compound Treatment: Following the knockdown period, treat the cells with the desired concentration of this compound for the appropriate duration.
-
Analysis:
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Confirm knockdown efficiency by Western blotting or qRT-PCR for the target GTPase.
-
Assess the cellular phenotype of interest in the scrambled siRNA control and the target GTPase knockdown cells, both with and without this compound treatment.
-
Use of Dominant-Negative Mutants
Expression of a dominant-negative mutant of a specific GTPase can inhibit its downstream signaling, helping to determine if this pathway is involved in the this compound-induced phenotype.
Protocol:
-
Plasmid Preparation: Obtain or generate a plasmid encoding a dominant-negative mutant of the GTPase of interest (e.g., T17N for Rac1, T17N for Cdc42, S17N for Ras). An empty vector or a vector expressing a control protein (e.g., GFP) should be used as a control.
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Transfection: Transfect the cells with the dominant-negative plasmid or the control plasmid using a suitable transfection method (e.g., lipid-based, electroporation).
-
Expression: Allow 24-48 hours for the expression of the dominant-negative protein.
-
This compound Treatment: Treat the transfected cells with this compound.
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Analysis: Analyze the cellular phenotype in cells expressing the dominant-negative mutant versus the control, both in the presence and absence of this compound.
In Vitro GTPase Activity Assays
Directly measuring the activation of different GTPases in response to this compound can help identify which GTPases are being activated in your specific cellular context.
Protocol (Example using a GTPase-Glo™ Assay): [4][5]
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a buffer compatible with the GTPase-Glo™ assay.
-
GTPase Reaction:
-
In a 384-well plate, add 5 µL of cell lysate.
-
Add 5 µL of a 2X GTPase-GTP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow for GTP hydrolysis.
-
-
Signal Generation:
-
Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well. This reagent converts the remaining GTP to ATP.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Detection:
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Add 20 µL of Detection Reagent to each well.
-
Measure luminescence using a plate reader. The luminescence signal is inversely proportional to the GTPase activity.
-
-
Data Analysis: Compare the GTPase activity in this compound-treated samples to untreated controls for a panel of different GTPases.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Workflow for a control experiment.
Caption: Decision tree for assessing specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPase-Glo™ Assay [worldwide.promega.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Refining ML-097 treatment time for optimal GTPase activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ML-097, a pan-activator of Ras-related GTPases, for optimal experimental outcomes. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to refine this compound treatment time and concentration for maximal GTPase activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which GTPases does it activate?
A1: this compound is a small molecule that acts as a pan-activator for several Ras-related GTPases. It has been shown to activate Rac1, cell division cycle 42 (Cdc42), Ras, and Rab7.
Q2: What are the known EC50 values for this compound?
A2: The half-maximal effective concentrations (EC50) for this compound have been reported for several GTPases. These values provide a starting point for determining the optimal concentration in your specific experimental system.
| GTPase Target | EC50 Value (nM) |
| Rac1 (wild type) | 151.35 |
| Rac1 (activated mutant) | 81.28 |
| Cdc42 (wild type) | 102.32 |
| Cdc42 (activated mutant) | 50.11 |
| Ras (wild type) | 109.64 |
| Ras (activated mutant) | 93.32 |
| Rab7 | 20.41 |
Q3: What is the optimal treatment time for this compound in cell-based assays?
A3: The optimal treatment time for this compound has not been extensively characterized in the public domain and is likely cell-type and concentration-dependent. We recommend performing a time-course experiment to determine the peak activation of your target GTPase in your specific cell line. A general protocol for this is provided in the "Experimental Protocols" section.
Q4: What is the recommended concentration of this compound to use in my experiments?
A4: The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific GTPase being investigated. Based on the available EC50 values, a starting range of 100 nM to 1 µM is recommended for initial experiments. A dose-response experiment should be conducted to identify the ideal concentration for your experimental setup. Please refer to the "Experimental Protocols" section for a detailed guide on how to perform a dose-response experiment.
Q5: How stable is this compound in cell culture media?
A5: The stability of this compound in cell culture media at 37°C has not been publicly documented. For time-course experiments longer than a few hours, it is advisable to assess the stability of the compound. A general protocol to evaluate compound stability is included in the "Experimental Protocols" section. Factors such as media components and serum proteins can affect the stability and effective concentration of small molecules.[1]
Q6: Is this compound cell-permeable?
Experimental Protocols
1. Protocol for Determining Optimal Treatment Time (Time-Course Experiment)
This protocol outlines the steps to identify the peak activation time of a target GTPase in response to this compound treatment.
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Cell Seeding: Plate your cells at a density that will result in a confluent monolayer on the day of the experiment.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a working solution at a concentration determined from a prior dose-response experiment (or a concentration around the EC50 of your target GTPase).
-
Treatment: Treat the cells with the this compound working solution for various durations (e.g., 0, 5, 15, 30, 60, and 120 minutes). Include a vehicle control (e.g., DMSO) for the longest time point.
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Cell Lysis: At each time point, promptly lyse the cells on ice using an appropriate lysis buffer for GTPase activation assays.
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GTPase Activation Assay: Proceed with a GTPase activation assay (e.g., Pull-down or G-LISA) to measure the level of activated GTPase.
-
Data Analysis: Quantify the amount of active GTPase at each time point and plot the results to identify the time of peak activation.
2. Protocol for Determining Optimal Concentration (Dose-Response Experiment)
This protocol will help you determine the most effective concentration of this compound for activating your target GTPase.
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Cell Seeding: Plate your cells at a consistent density for all conditions.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. A suggested starting range is from 10 nM to 10 µM. Include a vehicle control.
-
Treatment: Treat the cells with the different concentrations of this compound for the optimal time determined from your time-course experiment.
-
Cell Lysis: Lyse the cells as described in the time-course protocol.
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GTPase Activation Assay: Perform a GTPase activation assay.
-
Data Analysis: Plot the GTPase activation level against the log of the this compound concentration to generate a dose-response curve and determine the EC50 in your system.
3. General Protocol for Assessing Compound Stability in Cell Culture Media
This protocol provides a basic framework to evaluate the stability of this compound in your specific cell culture conditions.
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium (including serum, if applicable) at the working concentration you intend to use. Also, prepare a control sample of the medium without the compound.
-
Incubation: Incubate the samples at 37°C in a CO2 incubator for various time points that are relevant to your planned experiments (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Analysis: At each time point, analyze the concentration of this compound remaining in the medium. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
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Data Analysis: Plot the percentage of the initial this compound concentration remaining over time to assess its stability.
Troubleshooting Guides
Troubleshooting GTPase Pull-Down Assays with this compound
| Issue | Possible Cause | Recommended Solution |
| No or weak signal for activated GTPase | This compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration. |
| Treatment time is not optimal. | Conduct a time-course experiment to identify the peak activation time. | |
| This compound has degraded in the media. | Check the stability of this compound in your culture media. Prepare fresh solutions for each experiment. | |
| Inefficient cell lysis. | Ensure you are using a lysis buffer optimized for GTPase assays and that lysis is performed quickly on ice. | |
| Issues with the pull-down beads (e.g., effector protein is not active). | Use a positive control (e.g., GTPγS-loaded lysate) to validate the assay components. | |
| High background signal | Non-specific binding to the beads. | Increase the number and stringency of wash steps after the pull-down incubation. |
| Contamination of the lysate with GTPγS. | Ensure separate and clean handling of GTPγS-treated positive controls. | |
| Inconsistent results between experiments | Variation in cell density or passage number. | Maintain consistent cell culture practices, including seeding density and using cells within a similar passage number range. |
| Inconsistent this compound treatment. | Ensure accurate and consistent preparation and application of the this compound working solutions. |
Troubleshooting G-LISA™ Assays with this compound
| Issue | Possible Cause | Recommended Solution |
| Low signal across all wells | Insufficient this compound concentration or treatment time. | Optimize concentration and treatment time as described in the protocols above. |
| Low protein concentration in the lysate. | Ensure your lysate has a sufficient protein concentration as recommended by the G-LISA™ kit manufacturer. | |
| Reagent degradation. | Check the expiration dates of the kit components and store them properly. | |
| High background in negative control wells | Incomplete washing. | Ensure thorough and consistent washing between steps as per the manufacturer's protocol. |
| Contamination of reagents. | Use fresh, sterile reagents and pipette tips. | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Uneven cell plating. | Ensure a homogenous cell suspension and proper mixing before and during plating. |
Visualizations
Caption: The GTPase activation cycle and the role of this compound.
Caption: Workflow for optimizing this compound treatment conditions.
Caption: Downstream signaling pathways activated by this compound.
References
Addressing high background in ML-097-based assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ML-097 in their experiments. The focus is on identifying and mitigating sources of high background signal to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pan-activator of Ras-related small GTPases.[1] It functions by promoting the active, GTP-bound state of GTPases such as Rac1, Cdc42, Ras, and Rab7.[1] This makes it a valuable tool for studying signaling pathways controlled by these proteins. Due to its function, this compound is often used in cell-based reporter assays, protein-protein interaction studies, and biochemical assays measuring GTPase activity.
Q2: What are the most common sources of high background in assays using this compound?
High background can originate from multiple sources, which can be broadly categorized as reagent-related, cell-based, or procedural/instrumentation issues.[2]
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Reagent-Related: This includes contamination of buffers or substrates, excessively high concentrations of primary or secondary antibodies in immunoassays, or inherent autoluminescence of assay components.[2][3]
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Cell-Based: High basal activity of a reporter gene's promoter in your specific cell line, cellular stress leading to non-specific signaling, or high cell density can all contribute to elevated background.[2]
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Procedural & Instrumentation: Insufficient washing between steps, improper blocking, choice of microplate (e.g., white plates can increase crosstalk), or high gain settings on the luminometer can artificially inflate background readings.[2][3][4]
Troubleshooting High Background
This section provides a systematic approach to identifying and resolving the cause of high background in your this compound experiments.
Problem: High Signal in Negative/Untreated Controls
Possible Cause 1: Reagent or Buffer Contamination Your assay buffers, media, or luciferase substrates may be contaminated or possess inherent luminescent properties.[2]
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Solution: Prepare all buffers and reagents fresh. Run a "reagents-only" control (a well with all assay components except for the cells) to measure the intrinsic background of your assay cocktail.[2] If this control is high, remake each component individually to identify the source.
Possible Cause 2: Sub-optimal this compound Concentration While this compound is an activator, using it at an excessively high concentration can sometimes lead to off-target effects or artifacts that contribute to background signal.
-
Solution: Perform a dose-response curve for this compound to determine the optimal concentration that provides a robust signal-to-background window. Start with a wide range and narrow it down.
Possible Cause 3: Issues with Blocking or Washing (Immunoassays/Proximity-Based Assays) For assays involving antibodies, such as a Proximity Ligation Assay (PLA) to study protein interactions downstream of Ras activation, insufficient blocking or washing is a primary cause of high background.[3][5]
-
Solution: Increase the duration of the blocking step or try a different blocking agent (e.g., 5% BSA, normal serum).[3] Additionally, increase the number and/or volume of washes between antibody incubation steps.[5]
Problem: High Signal Variability Between Replicates
Possible Cause 1: Inconsistent Cell Seeding or Pipetting Variations in the number of cells per well or inaccuracies in pipetting small volumes of reagents can lead to high variability.[2][6]
-
Solution: Ensure your cells are in a homogenous single-cell suspension before plating. Use calibrated multichannel pipettes and prepare a master mix of your reagents to dispense into the plate, which minimizes well-to-well addition errors.[6]
Possible Cause 2: Edge Effects and Crosstalk In luminescence assays, signal from a very bright well can "bleed" into adjacent wells, artificially raising their readings.[7] This is more common with white-walled plates.[2][4]
-
Solution: If possible, use black opaque plates, which reduce crosstalk, although they may also reduce the overall signal.[2] Avoid using the outer wells of the plate, or fill them with a blank medium. If you have highly active positive controls, separate them from your negative controls and experimental wells with empty wells.[7]
Problem: High Background Signal in All Wells
Possible Cause 1: Serum Components in Media Components in Fetal Bovine Serum (FBS) can interfere with assay chemistry or bind to small molecules, affecting their activity and potentially increasing background.[8] For cell-based assays, growth factors in serum can also activate the same pathways this compound targets, leading to a high basal signal.
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Solution: Reduce the percentage of serum in the medium during the assay or, if the cells can tolerate it, switch to a serum-free medium for the duration of the experiment.[8] Note that this may require optimization, as prolonged serum starvation can induce cell stress.[8]
Possible Cause 2: Instrument Settings An overly sensitive setting on your plate reader can amplify background noise along with your specific signal.[2]
-
Solution: Reduce the photomultiplier tube (PMT) gain or the signal integration time on your luminometer or fluorescence reader. While this will lower the absolute signal, it can significantly improve the signal-to-background ratio.[2]
Data & Protocols
Data Presentation
The presence of serum proteins can significantly impact the apparent potency of a small molecule by sequestering it. The following table provides a hypothetical example of how FBS concentration can alter the EC50 of this compound in a cell-based assay.
Table 1: Hypothetical Impact of Fetal Bovine Serum (FBS) on this compound EC50
| FBS Concentration (%) | This compound EC50 (nM)[1] | Fold Shift in EC50 (vs. 0% FBS) |
|---|---|---|
| 0 | 100 | 1.0 |
| 1 | 210 | 2.1 |
| 5 | 650 | 6.5 |
| 10 | 1500 | 15.0 |
Experimental Protocols
Protocol 1: Control Experiments to Identify Source of High Background
Objective: To systematically determine whether the source of high background is from the reagents, the cells, or non-specific interactions.
Materials:
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Your complete cell culture medium (with and without serum)
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Assay buffers and reagents (e.g., luciferase substrate)
-
Cells used in the assay
-
Multi-well assay plates (black or white, as per your standard protocol)
Methodology:
-
Prepare a Plate Layout: Designate wells for each control type.
-
Well Type A (No-Cell Control): Add complete medium (no cells) to these wells.
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Well Type B (Untreated Cell Control): Seed cells at your standard density.
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Well Type C (Vehicle Control): Seed cells and treat with the same concentration of vehicle (e.g., DMSO) used for this compound.
-
-
Incubate: Incubate the plate under your standard experimental conditions and for the same duration.
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Add Assay Reagents: At the end of the incubation, add all detection reagents (e.g., lysis buffer, luciferase substrate) to all wells according to your protocol.
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Read Plate: Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Analysis:
-
High signal in Well A: Indicates your medium or assay reagents are contaminated or autoluminescent.[2]
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High signal in Well B/C (compared to Well A): Indicates the cells themselves have high basal activity or are under stress.[2]
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No significant signal in A, B, or C: Suggests the high background may be related to your experimental treatment or procedural steps not captured in these basic controls.
-
Protocol 2: Optimizing Cell Density
Objective: To find the optimal cell seeding density that maximizes the signal-to-background ratio.
Methodology:
-
Prepare Cell Suspension: Create a homogenous suspension of your cells.
-
Serial Dilution: Perform a serial dilution of the cell suspension. Target a range of densities, for example, from 2,500 to 40,000 cells per well in a 96-well plate.
-
Plate Seeding: Seed the different cell densities across the plate, ensuring you have columns for both untreated/vehicle controls and a fixed, optimal concentration of this compound for each density.
-
Incubate & Assay: Perform the assay according to your standard protocol.
-
Analyze Data: For each cell density, calculate the signal-to-background ratio (Signal from this compound treated wells / Signal from vehicle-treated wells).
References
Technical Support Center: Validating the Effect of ML-097 in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the biological effects of ML-097, a pan-activator of Ras-related GTPases, in a novel cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a small molecule compound identified as a pan-activator of Ras-related GTPases.[1] This family of proteins, including Rac1, Cdc42, Ras, and Rab7, are key regulators of a wide array of cellular processes.[1] These processes include cell proliferation, cytoskeletal organization, and vesicular trafficking. Therefore, treatment with this compound is expected to modulate these signaling pathways.
Q2: I've treated my new cell line with this compound, but I don't observe any change in cell viability. Does this mean the compound is not working?
A2: Not necessarily. The effect of activating Ras-related GTPases on cell viability can be cell-type specific. In some cell lines, this activation might lead to cell cycle arrest or changes in cell morphology rather than immediate cell death.[2][3] We recommend performing additional assays to assess the activity of this compound. Check for the activation of downstream signaling pathways using Western Blot or assess changes in cell cycle progression via flow cytometry. It's also crucial to confirm that the compound is stable and used at an effective concentration.
Q3: How can I confirm that this compound is activating Ras-GTPase signaling in my cells?
A3: The most direct way to confirm activation is to perform a pull-down assay for the active (GTP-bound) form of the specific GTPases (e.g., Rac1-GTP, Ras-GTP). Alternatively, you can assess the phosphorylation status of downstream effector proteins. For example, activation of the Ras-MAPK pathway leads to increased phosphorylation of ERK. A Western Blot for phospho-ERK would be a good indicator of target engagement.
Q4: What are the appropriate positive and negative controls for my experiments?
A4: For a negative control, a vehicle-treated sample (e.g., DMSO, the solvent for this compound) is essential to account for any effects of the solvent on the cells. For a positive control, you could use a known activator of the pathway in your specific cell line, if available. Alternatively, growth factors like EGF or FGF are known to activate Ras signaling and can serve as a positive control for downstream pathway activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or morphology. | 1. Inactive compound. 2. Insufficient concentration. 3. Cell line is resistant. 4. Incorrect assay choice. | 1. Verify the integrity and storage of the this compound stock. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm the expression of the target GTPases in your cell line. 4. Assess more direct downstream readouts like protein phosphorylation (e.g., p-ERK). |
| High variability between replicates in the cell viability assay. | 1. Uneven cell seeding. 2. Inconsistent compound concentration. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Prepare a master mix of the compound for all replicates. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Western Blot shows no change in downstream protein phosphorylation. | 1. Suboptimal antibody. 2. Incorrect time point. 3. Low protein expression. | 1. Validate the phospho-specific antibody with a known positive control. 2. Perform a time-course experiment to capture the peak of phosphorylation. 3. Confirm the expression of the target protein in your cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.[4]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Expected Data Presentation:
| This compound Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 ± 5 | 95 ± 6 | 90 ± 7 |
| 1 | 92 ± 4 | 85 ± 5 | 75 ± 6 |
| 10 | 75 ± 6 | 60 ± 7 | 45 ± 5 |
| 100 | 50 ± 5 | 30 ± 4 | 15 ± 3 |
Western Blot for Downstream Signaling
This protocol measures the levels of phosphorylated proteins downstream of Ras-GTPase activation.
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Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, Akt).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (10 µM, 15 min) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound (10 µM, 30 min) | 2.8 ± 0.3 | 2.1 ± 0.2 |
| This compound (10 µM, 60 min) | 1.5 ± 0.2 | 1.2 ± 0.1 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for validating this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Minimizing variability in experiments with ML-097
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML-097. It includes frequently asked questions and troubleshooting guides to help minimize variability and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a pan-activator of Ras-related small GTPases.[1][2] It has been shown to activate several members of this family, including Rac1, cell division cycle 42 (Cdc42), Ras, and Rab7.[3] Its primary mechanism is to promote the active, GTP-bound state of these proteins, thereby initiating downstream signaling cascades involved in processes like cell proliferation, migration, and cytoskeletal organization.[2]
Q2: What are the most common sources of variability in experiments using this compound?
Variability in experiments involving small molecule modulators like this compound can stem from several factors. These are often categorized into three main areas:
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Reagent Handling and Stability: Improper storage, repeated freeze-thaw cycles of stock solutions, and inconsistent solvent concentrations can lead to degradation or altered potency of the compound.[4]
-
Cell Culture Conditions: Biological variability is a significant factor. Differences in cell line passage number, cell density at the time of treatment, and batch-to-batch variations in serum or media can alter the cellular response to this compound.[4]
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Experimental Parameters: Inconsistencies in incubation times, final compound concentrations, and assay-specific conditions (e.g., antibody quality in a western blot) can introduce significant variability.[4]
Q3: How should I properly prepare, store, and handle this compound?
To ensure the stability and potency of this compound, follow these guidelines:
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Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).[1]
-
Stock Solution Preparation: Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1][2] Solubility in DMSO is high, reported at 5 mg/mL and 100 mg/mL by different suppliers.[1][2] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[3]
-
Working Aliquots: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots and store them at -80°C.[4]
-
Solvent Controls: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the treated samples, as the solvent itself can have effects on cells.[4]
Q4: My experimental results are inconsistent between replicates. What are the first things I should check?
Inconsistent results are a common challenge. A systematic approach to troubleshooting is essential. Begin by evaluating the most likely sources of error. Check for consistency in your reagent preparation, particularly the final concentration of this compound and the vehicle control. Review your cell culture practices, ensuring that cell density and passage numbers are consistent across experiments. Finally, verify all experimental parameters, such as incubation times and equipment calibration.
Caption: A logical flowchart for troubleshooting inconsistent results.
Quantitative Data Summary
For reproducible results, it is critical to use this compound under consistent and well-defined conditions. Below are key properties and activity values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |
| Formula Weight | 307.1 g/mol | [1] |
| Purity | ≥95% to >98% (supplier dependent) | [1][2] |
| Formulation | Crystalline solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| Solubility | DMSO: 5-100 mg/mL |[1][2] |
Table 2: Reported EC₅₀ Values for this compound Activity
| Target GTPase | EC₅₀ Value (nM) | Reference |
|---|---|---|
| Rab7 | 20.41 | [3] |
| Cdc42 (activated mutant) | 50.11 | [3] |
| Rac1 (activated mutant) | 81.28 | [3] |
| Ras (activated mutant) | 93.32 | [3] |
| Cdc42 (wild type) | 102.32 | [3] |
| Ras (wild type) | 109.64 | [3] |
| Rac1 (wild type) | 151.35 |[3] |
Signaling Pathway Overview
This compound activates Ras-family GTPases, which act as molecular switches. In their active (GTP-bound) state, they trigger multiple downstream signaling pathways that regulate key cellular functions.
Caption: Simplified signaling pathways activated by this compound.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Activity | 1. Degraded this compound compound.2. Incorrect concentration.3. Low expression of target GTPase in the cell line. | 1. Use a fresh, single-use aliquot of this compound stock. Perform a dose-response experiment to find the optimal concentration.[4]2. Confirm calculations and dilution steps.3. Verify target expression via Western Blot or qPCR. |
| High Variability in EC₅₀ Values | 1. Inconsistent cell density or passage number.2. Variation in incubation time.3. Edge effects in multi-well plates. | 1. Maintain a strict cell culture protocol. Do not use cells from a very high or low passage number.2. Use a calibrated timer for all incubations.3. Avoid using the outer wells of plates or fill them with sterile buffer/media to minimize evaporation. |
| Precipitation in Media | 1. This compound concentration exceeds its solubility limit in aqueous media.2. Interaction with media components. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤0.5%) but non-toxic to cells.2. Prepare final dilutions immediately before adding to cells. Observe for any cloudiness upon dilution. |
Recommended Experimental Protocol
This section provides a generalized protocol for a GTPase activation assay (e.g., Rac1 pull-down) with integrated steps to minimize variability.
Caption: A standardized workflow for a GTPase activation assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells in recommended media and conditions. Use cells within a consistent, low passage number range (e.g., passages 5-15).
-
Plate cells to achieve 70-80% confluency on the day of the experiment. Inconsistent density can significantly alter signaling responses.
-
-
Compound Preparation and Treatment:
-
Thaw a single-use aliquot of this compound stock solution immediately before use.
-
Prepare serial dilutions in serum-free media. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle-only control (e.g., 0.1%).
-
Remove culture media, wash once with PBS, and add the treatment media.
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Incubate for the predetermined time. Time this step precisely for all plates.
-
-
Cell Lysis and Protein Quantification:
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After treatment, immediately place plates on ice and wash with ice-cold PBS.
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Lyse cells with a specific GTPase lysis buffer containing protease inhibitors.
-
Clarify lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standardized method (e.g., BCA assay). This step is critical . Normalize all samples to the same protein concentration by diluting with lysis buffer.
-
-
GTPase Pull-Down Assay:
-
Incubate equal amounts of total protein from each sample with affinity beads coupled to the binding domain of a downstream effector (e.g., PAK-PBD for Rac1/Cdc42, RAF-RBD for Ras).
-
Incubate at 4°C with gentle rotation for a consistent time (e.g., 1 hour).
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Collect beads by centrifugation and wash 3-4 times with wash buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Resuspend washed beads in Laemmli sample buffer and boil to elute bound proteins.
-
Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific to the GTPase of interest (e.g., anti-Rac1).
-
Important: Run a parallel gel or use a portion of the initial lysate to probe for the total amount of the GTPase to ensure observed changes are due to activation state, not protein expression.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Data Quantification:
-
Capture blot images using a digital imager.
-
Quantify band intensity using densitometry software.
-
Calculate the final result as the ratio of the active (pulled-down) GTPase signal to the total GTPase signal from the lysate. This normalization minimizes variability from loading errors.
-
References
Troubleshooting unexpected morphological changes with ML-097
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing ML-097. The following information is intended for researchers, scientists, and drug development professionals to address potential issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable small molecule inhibitor of CytoKinase-1 (CK1), a serine/threonine kinase crucial for regulating cytoskeletal dynamics, particularly actin polymerization and focal adhesion turnover. By inhibiting CK1, this compound is designed to study the effects of disrupting these processes in various cellular contexts.
Q2: We are observing dramatic and unexpected morphological changes at our target concentration. Is this normal?
While this compound is expected to induce changes in cell morphology due to its mechanism of action, excessively dramatic effects such as cell rounding, detachment, and fragmentation at concentrations intended to be non-toxic may indicate an issue. Several factors could contribute to this:
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High Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of the CK1 pathway.
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Off-Target Effects: At higher concentrations, this compound might inhibit other kinases or cellular targets, leading to compounded morphological phenotypes.[1][2]
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Compound Concentration: An error in the calculation of the final concentration or the serial dilution may have occurred.
Q3: How can we be sure that the morphological changes are a direct result of inhibiting CK1?
To confirm that the observed phenotype is due to the on-target inhibition of CK1, several control experiments are recommended:
-
Rescue Experiment: If possible, overexpress a constitutively active or this compound-resistant mutant of CK1. If this rescues the normal morphology in the presence of this compound, it confirms the on-target effect.
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound. This compound should not produce the same morphological changes, demonstrating the specificity of this compound.
Q4: What are the recommended working concentrations for this compound?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the ideal concentration for your system. Below is a table of general concentration ranges and their expected effects based on in-house validation.
Quantitative Data Summary
| Parameter | Value | Description |
| IC50 (CK1) | 75 nM | The half-maximal inhibitory concentration against the primary target, CK1, in a purified enzyme assay. |
| EC50 (Morphological Change) | 250 nM - 1 µM | The effective concentration to induce a measurable on-target morphological change in sensitive cell lines. |
| CC50 (Cytotoxicity) | > 20 µM | The concentration at which 50% of cells are non-viable after 24 hours of treatment in a standard cell line (e.g., HeLa). A high CC50 suggests a good therapeutic window.[1] |
| Recommended Starting Conc. | 100 nM - 2 µM | The suggested range for initial dose-response experiments. |
Troubleshooting Guide
Issue 1: Rapid Cell Death and Detachment at Low Concentrations
-
Question: We are observing significant cytotoxicity and cell detachment within a few hours of treatment with this compound at concentrations where we expect to see only morphological changes. What could be the cause?
-
Answer: This issue can arise from several sources. Firstly, ensure the final concentration of the solvent (e.g., DMSO) is below 0.5%, as higher concentrations can be toxic to some cell lines.[3] Secondly, your cell line may be exceptionally dependent on CK1 signaling for survival. To address this, perform a detailed dose-response and time-course experiment to find a concentration and duration that elicits the desired morphological effect without causing widespread cell death.
Issue 2: Inconsistent Results Between Experiments
-
Question: The extent of morphological changes varies significantly between different experimental replicates performed on different days. How can we improve reproducibility?
-
Answer: Inconsistent results are often due to variability in experimental conditions. To improve consistency, ensure you are using cells from a consistent passage number and that they are at a similar confluency at the time of treatment. Prepare fresh dilutions of this compound from a concentrated stock for each experiment, as the compound may degrade in low-concentration aqueous solutions over time.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Concentration (CC50) using an MTT Assay
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Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay. Allow the cells to adhere and acclimate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to calculate the CC50 value.[1]
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
Optimizing fixation and permeabilization for imaging cells treated with ML-097
This guide provides troubleshooting advice and answers to frequently asked questions for researchers imaging cells treated with the hypothetical small molecule inhibitor, ML-097. Proper fixation and permeabilization are critical for obtaining high-quality images that accurately reflect the effects of this compound on cellular structures.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when optimizing fixation and permeabilization for cells treated with this compound?
The crucial first step is to determine the optimal fixation protocol for your specific cell type and target protein.[1] The choice of fixative can significantly impact epitope preservation and antibody binding.[2][3] It is recommended to start with a common fixative like 4% paraformaldehyde (PFA) and then optimize from there.[2][4][5]
Q2: Should I fix my cells before or after permeabilization?
You should always fix cells before permeabilization.[6] Fixing first cross-links cellular components, preserving their structure.[2] Permeabilizing before fixation can cause cellular contents, including your target protein, to leak out.[6]
Q3: Can the fixative itself also permeabilize the cells?
Yes, some fixatives, such as ice-cold methanol (B129727) and acetone, act as both fixatives and permeabilizing agents.[2][6] This can save time in your protocol. However, these organic solvents precipitate proteins, which may not be ideal for all antigens.[2]
Q4: How does this compound treatment affect cell morphology and what should I look out for?
Treatment with small molecule inhibitors like this compound can lead to various morphological changes, such as alterations in cell size, shape, and cytoskeletal organization.[4] It is important to have an untreated control group to distinguish between treatment-induced effects and artifacts from the staining protocol.
Experimental Workflow for Immunofluorescence of this compound Treated Cells
Caption: General workflow for immunofluorescence staining of cells after treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate Fixation: The epitope may be masked or destroyed.[6][7] | Reduce fixation time or try a different fixative (e.g., methanol if you used PFA).[8] Consider antigen retrieval methods if over-fixation is suspected.[7] |
| Insufficient Permeabilization: Antibodies cannot access the intracellular target.[8] | Increase the concentration of the permeabilizing agent or the incubation time. Ensure you are using a detergent appropriate for your target's location (e.g., Triton X-100 for nuclear proteins).[2][3] | |
| This compound Induced Protein Degradation: The target protein may be downregulated upon treatment. | Confirm protein expression levels via Western Blotting.[9] | |
| Antibody Issues: The primary or secondary antibody may not be optimal or compatible.[7][8] | Increase antibody concentration or incubation time.[10] Ensure the secondary antibody is raised against the host species of the primary antibody.[8][10] | |
| High Background | Over-fixation: Free aldehyde groups can cause non-specific binding.[11] | Reduce fixation time. You can also wash with 0.1% sodium borohydride (B1222165) in PBS to quench free aldehydes.[8] |
| Insufficient Blocking: Non-specific sites are not adequately covered.[8] | Increase the blocking incubation period or change the blocking agent (e.g., use serum from the same species as the secondary antibody).[8][10] | |
| Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies.[10] | Reduce the concentration of the antibodies and/or the incubation time.[10] | |
| This compound Induced Autofluorescence: The compound or its metabolites might be fluorescent. | Image an unstained, this compound treated sample to check for autofluorescence. If present, consider using secondary antibodies in a different fluorescent channel. | |
| Altered Cellular Morphology | Inhibition of Cell Division: this compound might be blocking cytokinesis.[4] | Stain with DAPI to check for multinucleated cells.[4] |
| Induction of Senescence: The compound may induce a senescent state.[4] | Use a senescence-associated β-galactosidase staining kit to test for senescence.[4] | |
| Cytoskeletal Disruption: this compound may be directly or indirectly affecting cytoskeletal components. | Stain for key cytoskeletal components like F-actin (using phalloidin) and α-tubulin to visualize the cytoskeleton.[4] |
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common immunofluorescence issues.
Summary of Fixation and Permeabilization Reagents
| Reagent | Type | Concentration | Incubation Time | Notes |
| Paraformaldehyde (PFA) | Cross-linking Fixative | 4% in PBS | 15 minutes | Good for preserving cell morphology.[2][4] Can mask epitopes with longer incubation.[6] |
| Methanol | Precipitating Fixative | 100% (ice-cold) | 10-20 minutes | Also permeabilizes the cells.[2][6] Not recommended for fluorescent proteins like GFP as it can denature them.[2] |
| Acetone | Precipitating Fixative | 100% (ice-cold) | 10-20 minutes | Milder than methanol and also permeabilizes.[2] |
| Triton X-100 | Non-ionic Detergent | 0.1% - 0.5% in PBS | 10-15 minutes | Permeabilizes all membranes, including the nuclear membrane.[2][4][5] |
| Saponin | Mild Non-ionic Detergent | 0.1% - 0.5% in PBS | 10-30 minutes | Permeabilizes based on membrane cholesterol content. May better preserve some structures.[3][12] |
| Digitonin | Mild Non-ionic Detergent | Varies | Varies | Similar to saponin, selectively permeabilizes based on cholesterol.[3] |
Detailed Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for most antibodies and cell types.
-
Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Fixation:
-
Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[4]
-
-
Antibody Incubation:
-
Incubate with primary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (and phalloidin, if desired) in 1% BSA/PBS for 1 hour at room temperature, protected from light.[4]
-
-
Counterstaining and Mounting:
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Methanol Fixation and Permeabilization
This is a faster protocol that combines fixation and permeabilization.
-
Cell Culture and Treatment: Follow step 1 from Protocol 1.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Add ice-cold 100% methanol and incubate for 10-20 minutes at -20°C.[2]
-
-
Blocking:
-
Wash three times with PBS.
-
Proceed with the blocking step (Step 4) from Protocol 1.
-
-
Antibody Incubation, Counterstaining, and Mounting: Follow steps 5-7 from Protocol 1.
References
- 1. animalab.eu [animalab.eu]
- 2. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 3. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Fix, Perm, & Block | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. ibidi.com [ibidi.com]
- 12. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to quench ML-097 activity in a time-course experiment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching the activity of ML-097, a pan-activator of Ras-related GTPases, in time-course experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule pan-activator of the Ras superfamily of small GTPases.[1][2][3] It stimulates the activity of key cellular signaling proteins including Rac1, Ras, and cell division cycle 42 (Cdc42).[1][3] These proteins are central regulators of numerous cellular processes, such as cell proliferation, migration, and cytoskeletal organization. This compound is a valuable tool for studying the dynamics of these pathways.
Q2: What does it mean to "quench" this compound activity in an experiment?
In the context of a time-course experiment, "quenching" refers to rapidly stopping the activity of this compound at specific, predetermined time points.[4][5] This allows researchers to "freeze" the cellular state and accurately analyze the downstream effects of GTPase activation at discrete intervals, providing a dynamic view of the signaling cascade. Common quenching methods involve either removing the compound or halting the reaction through physical or chemical means.[6][7]
Q3: What is the primary method for quenching this compound activity in cell-based, time-course experiments?
The most common and effective method for quenching the activity of a non-covalent small molecule like this compound in live cells is a washout experiment .[8][9] This procedure involves removing the media containing this compound and washing the cells multiple times with fresh, compound-free media.[8][9][10] This process effectively removes the activator, terminating its influence on the target pathways. If the biological effect disappears after washout, it suggests a reversible interaction.[8]
Q4: How can I verify that the this compound activity has been successfully quenched?
Successful quenching can be verified by analyzing the activity of downstream signaling proteins. Since this compound activates Ras-related GTPases, you can measure the phosphorylation status of key downstream effectors (e.g., ERK, PAK) via Western blotting. A successful quench should result in a time-dependent decrease in the phosphorylation of these proteins in post-washout samples compared to continuously treated samples.
Q5: What are alternative quenching methods for biochemical (cell-free) assays?
For experiments conducted in a cell-free system, such as with purified enzymes, more direct quenching methods can be used. These include:
-
Rapid Freezing: Immediately stopping the reaction by immersing the sample in liquid nitrogen or a dry ice/ethanol slurry.[6][7]
-
Denaturation: Adding a chemical agent like a strong acid, base, or SDS-PAGE loading buffer to denature the enzyme and halt its activity.[5][6]
-
Chelating Agents: For metalloenzymes, adding a chelating agent like EDTA can stop the reaction by sequestering essential metal cofactors.[6][7]
Troubleshooting Guide
Issue 1: The biological effect of this compound persists even after the washout procedure.
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Possible Cause 1: Incomplete Washout. The compound may accumulate in cells or adhere to the culture plate, resulting in incomplete removal.[9]
-
Possible Cause 2: Slow Off-Rate. this compound may have a very slow dissociation rate from its target proteins, meaning its effects will linger even after the free compound is removed from the media.
-
Solution: Extend the post-washout incubation time points (e.g., 8, 24, 48 hours) to monitor how long the signal persists.[8] This will help characterize the residence time of the compound.
-
-
Possible Cause 3: Rapid Target Re-synthesis. The rate of new protein synthesis might be confounding the results of the washout.[9]
-
Solution: To distinguish between persistent signaling and new protein synthesis, the washout experiment can be performed in the presence of a protein synthesis inhibitor like cycloheximide.[8]
-
Issue 2: I am observing high levels of cell death or unexpected toxicity.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, this compound may interact with other cellular targets, leading to toxicity.[11][12][13]
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[11]
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%.[11] Crucially, always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments to differentiate between compound and solvent effects.[11]
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Published EC₅₀ Values for this compound Activity
| Target GTPase | EC₅₀ (nM) |
|---|---|
| Cdc42 (wild type) | 102.32[2] |
| Ras (wild type) | 109.64[2] |
| Rac1 (wild type) | 151.35[2] |
| Rab7 | 20.41[2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Example Data from a Time-Course Western Blot Analysis
| Time Point | Treatment | p-ERK / Total ERK (Normalized Intensity) |
|---|---|---|
| 0 min | Vehicle (DMSO) | 1.0 |
| 15 min | 1 µM this compound | 5.2 |
| 30 min | 1 µM this compound | 8.9 |
| 60 min | 1 µM this compound | 9.1 |
| 60 min + 15 min Washout | 1 µM this compound | 4.7 |
| 60 min + 30 min Washout | 1 µM this compound | 2.1 |
| 60 min + 60 min Washout | 1 µM this compound | 1.2 |
Experimental Protocols
Protocol 1: this compound Washout for Time-Course Experiments (Cell-Based)
This protocol describes a general framework for quenching this compound activity in adherent cells. Optimization of concentrations and incubation times is recommended for specific cell types and experimental goals.
-
Cell Plating: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the final desired concentration in pre-warmed complete cell culture media.
-
Remove the old media from the cells and add the this compound-containing media. Include a vehicle-only (DMSO) control.
-
Incubate the cells for the desired initial treatment time (e.g., 1 hour) at 37°C and 5% CO₂.
-
-
Quenching via Washout:
-
Post-Washout Incubation:
-
After the final wash, add fresh, pre-warmed, compound-free media to the cells.
-
Return the cells to the incubator for the desired chase time points (e.g., 15, 30, 60 minutes).
-
-
Sample Collection:
-
At the end of each time point (both during treatment and post-washout), place the plate on ice, aspirate the media, and wash once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Collect the cell lysates for downstream analysis, such as Western blotting.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target (e.g., phospho-ERK, phospho-PAK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Simplified signaling pathway activated by this compound.
Caption: Experimental workflow for an this compound washout experiment.
Caption: Troubleshooting flowchart for persistent this compound activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 743456-83-9 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of ML-097 and Other Ras Activators
For researchers, scientists, and drug development professionals, understanding the nuances of Ras GTPase activation is critical for dissecting cellular signaling pathways and developing novel therapeutic strategies. Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate processes like cell proliferation, differentiation, and survival.[1][2][3] Activation can be achieved through various physiological, pathological, and pharmacological means.
This guide provides an objective comparison of the small-molecule activator ML-097 with other primary methods of Ras activation, supported by available data and detailed experimental protocols for measuring efficacy.
Mechanisms of Ras Activation: A Comparative Overview
The activation of Ras is fundamentally controlled by the exchange of GDP for GTP. This process is facilitated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs) and can be pathologically sustained by oncogenic mutations.[2][3] Small molecules like this compound offer a distinct, exogenous method for controlling Ras activity.
-
Guanine Nucleotide Exchange Factors (GEFs): These are the natural activators of Ras proteins.[4] GEFs bind to Ras-GDP, inducing a conformational change that decreases the affinity for GDP.[4] This allows the more abundant cellular GTP to bind, leading to Ras activation.[2][4]
-
Oncogenic Mutations: Mutations in Ras genes, particularly at hotspots like codons G12, G13, and Q61, are common drivers of human cancers.[3] These mutations typically impair the intrinsic GTPase activity of Ras or its interaction with GTPase Activating Proteins (GAPs), locking Ras in a constitutively active, GTP-bound state.[3][5][6]
-
This compound (Small-Molecule Activator): this compound is a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7.[7] It is hypothesized to function through an allosteric mechanism, binding to a site between the switch I and II regions of the GTPase.[4] This interaction is thought to increase the affinity of the GTPase for guanine nucleotides, thereby promoting the active state.[4]
Efficacy and Specificity Comparison
A direct quantitative comparison is challenging due to the different natures of these activation mechanisms. However, we can compare their key characteristics and the available potency data for the this compound chemical family.
| Feature | GEF-Mediated Activation | Oncogenic Mutation | This compound Activation |
| Mechanism | Catalyzes GDP/GTP exchange[2][4] | Impairs GTP hydrolysis[3][5] | Allosterically increases nucleotide affinity[4] |
| Specificity | Specific GEFs regulate specific Ras isoforms | Isoform- and mutation-specific (e.g., KRAS G12C) | Pan-activator of Ras-related GTPases (Ras, Rac1, Cdc42, Rab7)[7] |
| Reversibility | Reversible, tightly regulated | Irreversible (genetic alteration) | Reversible (small molecule interaction) |
| Cellular Control | Endogenously regulated by upstream signals | Uncontrolled, constitutive activation | Exogenously controlled by compound concentration |
| Use Case | Studying physiological signaling pathways | Modeling cancerous states | Pharmacological tool for acute activation of multiple GTPases |
Quantitative Data: Potency of this compound's Chemical Family
The following data pertains to ML-099, a compound from the same chemical probe family as this compound, highlighting its pan-GTPase activator profile.
| Target GTPase | EC50 (nM) |
| GTP-binding protein (Rab7) | 20.41 |
| Cell division cycle 42 (Cdc42) activated mutant | 50.11 |
| Rac1 protein activated mutant | 81.28 |
| Ras protein activated mutant | 93.32 |
| Cell division cycle 42 (Cdc42) wild type | 102.32 |
| Ras protein wild type | 109.64 |
| Rac1 protein wild type | 151.35 |
| (Data sourced from MedChemExpress for compound ML-099, a related probe to this compound)[7] |
Experimental Protocols for Measuring Ras Activation
Assessing the efficacy of a Ras activator requires robust methods to quantify the levels of active, GTP-bound Ras. The most common approach relies on the high affinity of the Ras-binding domain (RBD) of effector proteins, like Raf-1, for Ras-GTP.[8]
Ras Activation Pull-Down Assay
This is a classic method to specifically isolate and detect active Ras from cell lysates.
Principle: Cell lysates are incubated with a GST-tagged Raf-1 RBD fusion protein immobilized on beads. The RBD specifically binds to Ras-GTP, which is then "pulled down" and detected by Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., in 10 cm plates) and grow to 80-90% confluency.[8] Treat cells with the desired activator (e.g., this compound) or stimulus (e.g., FBS) for the specified time.[9]
-
Lysis: Wash cells with ice-cold PBS. Lyse cells by adding 1 ml of ice-cold Lysis Buffer (e.g., 25 mM Tris pH 7.5, 100 mM NaCl, 5 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[9][10] Scrape cells and incubate the lysate for 1 hour at 4°C with rotation.[9]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.[11]
-
Input Sample: Collect a small aliquot (e.g., 30-50 µl) of the supernatant to serve as the "total Ras" input control.[10]
-
Pull-Down: Incubate the remaining clarified lysate with GST-Raf-RBD fusion protein coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rocking.[9][11]
-
Washing: Pellet the beads by brief centrifugation and wash them 3 times with 1 ml of ice-cold Lysis Buffer to remove non-specific binders.[10]
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-8 minutes to elute the bound Ras-GTP.[10][11]
-
Western Blot Analysis: Resolve the eluted proteins (Ras-GTP pulldown) and the total Ras input samples by SDS-PAGE. Transfer to a PVDF membrane and probe with a pan-Ras antibody to detect the levels of active and total Ras, respectively.[11]
G-LISA® Activation Assay (ELISA-based)
This is a higher-throughput alternative to the traditional pull-down assay.
Principle: A 96-well plate is coated with the Raf-1 RBD. Cell lysates are added to the wells, and active Ras-GTP is captured by the RBD. The captured Ras is then detected immunochemically using an anti-Ras antibody and a secondary antibody linked to a detection reagent (e.g., HRP), providing a quantitative, colorimetric, or chemiluminescent readout.[8]
Detailed Protocol:
-
Cell Culture and Lysis: Follow steps 1-3 from the pull-down assay protocol, using the lysis buffer and protocols provided with the specific G-LISA® kit.[8]
-
Protein Quantification: Determine the protein concentration of each clarified lysate to ensure equal loading.
-
Incubation: Add equal amounts of protein from each cell lysate to the wells of the Raf-RBD-coated 96-well plate.
-
Capture: Incubate the plate according to the manufacturer's instructions to allow the capture of Ras-GTP.
-
Washing: Wash the wells multiple times to remove unbound proteins.
-
Antibody Incubation: Add the primary anti-Ras antibody, followed by incubation and washing steps. Then, add the HRP-conjugated secondary antibody, followed by another round of incubation and washing.
-
Detection: Add the chemiluminescent or colorimetric substrate and measure the signal using a plate reader. The signal intensity is directly proportional to the amount of active Ras in the sample.
Conclusion
The choice of Ras activator depends entirely on the research question. GEFs are central to understanding the physiological regulation of Ras. Oncogenic mutations provide a model for studying cancer pathology and the effects of constitutive signaling. This compound and its related compounds represent valuable pharmacological tools.[4] Their pan-GTPase activity allows for the broad and acute activation of multiple Ras-related signaling pathways, offering a unique method to probe the downstream consequences of GTPase activation in a controlled, reversible manner.[4][7] The experimental protocols outlined above provide robust methods for quantifying the efficacy of these distinct activation strategies.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Emerging strategies to target RAS signaling in human cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alternate mechanisms of ras activation are complementary and favor and formation of ras-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products Attenuating Biosynthesis, Processing, and Activity of Ras Oncoproteins: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. RAS activation assays [bio-protocol.org]
- 10. Ras Activation Kit (ab128504) is not available | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: ML-097 Versus Genetic Methods for Activating Rac1
A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for activating the small GTPase Rac1. This guide provides a detailed comparison of the small molecule activator ML-097 and genetic approaches, supported by experimental data and protocols to aid in the selection of the most suitable method for specific research needs.
Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and survival.[1][2] Its role in various pathological conditions, such as cancer and inflammatory disorders, has made it an attractive therapeutic target.[1][3] Consequently, the ability to precisely activate Rac1 is crucial for both basic research and drug discovery. This guide provides a comparative analysis of a potent chemical activator, this compound, and versatile genetic methods for inducing Rac1 activity.
Overview of Activation Methods
Two primary strategies have emerged for activating Rac1 in a controlled manner: pharmacological activation using small molecules and genetic manipulation. This compound is a cell-permeable small molecule that has been identified as a pan-activator of Ras-related GTPases, including Rac1.[4] In contrast, genetic methods offer a more targeted approach, either by enhancing the expression of the endogenous Rac1 gene or by introducing genetically encoded photoactivatable Rac1 variants.
Quantitative Comparison of Rac1 Activation
The choice between a chemical and a genetic approach often depends on the desired specificity, temporal control, and experimental context. The following table summarizes the key quantitative parameters associated with this compound and common genetic methods for Rac1 activation.
| Feature | This compound | Genetic Methods (Optogenetics) | Genetic Methods (CRISPRa) |
| Target Specificity | Pan-Ras-related GTPase activator (activates Rac1, Cdc42, Ras, Rab7)[4] | Highly specific to the engineered Rac1 protein | Specific to the endogenous Rac1 gene |
| Temporal Control | Reversible upon washout, but slower onset and offset | High (milliseconds to seconds), reversible and repeatable with light stimulation[5][6] | Slower onset (hours to days), potentially long-lasting |
| Spatial Control | Global cellular activation | High (sub-micrometer precision)[5][7] | Limited to cells expressing the CRISPRa machinery |
| Mechanism of Action | Direct activation of GTPases[4] | Light-induced conformational change unblocking the active site[5][8] | Upregulates transcription of the Rac1 gene[9][10][11] |
| Typical EC50/Concentration | EC50 for Rac1 wild type: 151.35 nM[4] | Light-dependent, construct-specific | Dependent on guide RNA efficiency and cell type |
| Potential Off-Target Effects | Activation of other GTPases[4] | Phototoxicity with high light doses | Off-target gene activation by guide RNA |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Rac1 Signaling Pathway
Caption: General Rac1 signaling pathway showing activation and downstream effectors.
Experimental Workflow for this compound Treatment
Caption: Workflow for activating Rac1 using the small molecule this compound.
Experimental Workflow for Optogenetic Activation of Rac1
Caption: Workflow for optogenetic activation of Rac1.
Experimental Workflow for CRISPRa-mediated Rac1 Activation
Caption: Workflow for CRISPRa-mediated activation of endogenous Rac1.
Detailed Experimental Protocols
This compound Treatment for Rac1 Activation
-
Cell Culture: Plate cells of interest in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Treatment: Remove the existing culture medium and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, proceed with downstream analysis, such as a Rac1 activation assay (GTP-pulldown) or assessment of cellular phenotypes.
Optogenetic Activation of Rac1
-
Plasmid DNA: Obtain a plasmid encoding a photoactivatable Rac1 (PA-Rac1), such as one containing a light-oxygen-voltage (LOV) domain fused to a constitutively active Rac1 mutant.[5][8]
-
Transfection: Transfect the target cells with the PA-Rac1 plasmid using a suitable transfection reagent. For stable cell lines, a retroviral or lentiviral system can be used.[8]
-
Expression: Allow 24-48 hours for the expression of the PA-Rac1 protein.
-
Light Stimulation: To activate Rac1, illuminate the cells with the appropriate wavelength of light (e.g., 458-473 nm for LOV-based systems) using a fluorescence microscope equipped with a suitable light source.[5] The spatial and temporal patterns of illumination can be precisely controlled.
-
Data Acquisition: Capture images or videos to monitor the dynamic cellular responses, such as the formation of lamellipodia and membrane ruffles.[5][6]
CRISPRa-mediated Activation of Endogenous Rac1
-
System Components: This method requires two main components: a catalytically inactive Cas9 (dCas9) fused to a transcriptional activator (e.g., VPR), and a guide RNA (gRNA) that targets the promoter region of the Rac1 gene.[9][10][11]
-
Guide RNA Design: Design and synthesize gRNAs that target the -50 to -400 bp region upstream of the Rac1 transcriptional start site (TSS).[12]
-
Delivery: Deliver the dCas9-activator and the Rac1-targeting gRNA into the cells. Lentiviral delivery is often used to generate stable cell lines with consistent expression.[12]
-
Selection and Validation: Select the cells that have successfully integrated the CRISPRa components. Validate the upregulation of Rac1 expression using quantitative PCR (qPCR) and Western blotting.
-
Functional Analysis: Once Rac1 overexpression is confirmed, perform functional assays to investigate the consequences of increased endogenous Rac1 activity.
Conclusion and Recommendations
Both this compound and genetic methods provide powerful tools for activating Rac1, each with distinct advantages and limitations.
-
This compound is a convenient and straightforward method for inducing rapid and global Rac1 activation. However, its lack of specificity for Rac1 is a significant consideration, as it also activates other small GTPases.[4] This makes it suitable for initial exploratory studies or when pan-GTPase activation is desired.
-
Genetic methods , particularly optogenetics, offer unparalleled spatiotemporal control and specificity.[5][13][14] This precision is invaluable for dissecting the localized and dynamic roles of Rac1 in complex cellular processes. CRISPRa provides a means to upregulate the endogenous Rac1 gene, which can be advantageous for studying the effects of more physiologically relevant levels of Rac1 activation.[9][15]
The choice of method should be guided by the specific research question. For studies requiring precise control over the timing and location of Rac1 activity, optogenetics is the superior choice. For experiments aiming to enhance the expression of the native Rac1 protein, CRISPRa is the preferred method. This compound serves as a useful tool for rapid, global activation, provided its off-target effects are carefully considered in the interpretation of the results. Researchers should carefully weigh the pros and cons of each approach to select the most appropriate tool for their experimental needs.
References
- 1. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RAC1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A genetically encoded photoactivatable Rac controls the motility of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rac1 activation can generate untemplated, lamellar membrane ruffles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optogenetic Rac1 engineered from membrane lipid-binding RGS-LOV for inducible lamellipodia formation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Optogenetics: Optical Control of a Photoactivatable Rac in Living Cells | Basicmedical Key [basicmedicalkey.com]
- 9. CRISPR activation [horizondiscovery.com]
- 10. CRISPR activation - Wikipedia [en.wikipedia.org]
- 11. synthego.com [synthego.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Optogenetic Rac1 engineered from membrane lipid-binding RGS-LOV for inducible lamellipodia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
Validating the Specificity of GTPase-Targeting Compounds: A Comparative Guide Using Knockout Cell Lines
This guide provides a comprehensive framework for validating the specificity of small molecule modulators targeting Ras superfamily GTPases, with a particular focus on the use of GTPase knockout cell lines. While the initial query mentioned the GTPase activator ML-097, it is important to clarify a key methodological point. The use of knockout cell lines is a cornerstone for validating the specificity of inhibitors, not activators. In a knockout cell line, the absence of the target protein should mirror the effect of a highly specific inhibitor. Conversely, a GTPase activator cannot be validated in a cell line lacking its target.
Therefore, this guide will focus on the more scientifically conventional approach of using GTPase knockout cells to validate the specificity of a hypothetical GTPase inhibitor . We will compare this method with other validation techniques and provide detailed experimental protocols and data presentation formats relevant to researchers, scientists, and drug development professionals.
Comparative Analysis of Specificity Validation Methods
Validating the on-target specificity of a small molecule inhibitor is crucial to minimize off-target effects and ensure reliable experimental outcomes. Below is a comparison of common methodologies.
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Biochemical Assays | Measures direct interaction of the inhibitor with a panel of purified GTPases and related proteins (e.g., GEFs, GAPs). | - Directly assesses binding or inhibition of enzymatic activity.- High throughput potential.- Allows for determination of IC50 values. | - Lacks the complexity of the cellular environment.- May not identify off-target effects mediated by cellular metabolism of the compound. | - IC50/Ki values for a panel of proteins.- Binding affinity (Kd). |
| GTPase Knockout Cells | Compares the phenotypic and signaling effects of the inhibitor in wild-type cells versus cells lacking the target GTPase (e.g., via CRISPR/Cas9). | - Provides strong evidence for on-target activity in a cellular context.- The knockout phenotype serves as a benchmark for the inhibitor's effect.- Can reveal off-target effects if the inhibitor has an effect in knockout cells. | - Generation of stable knockout lines can be time-consuming.- Potential for compensatory mechanisms in knockout cells.- Does not identify the specific off-target protein(s). | - Western blot confirming target knockout.- Dose-response curves of inhibitor effects on cellular processes (e.g., proliferation, migration) in WT vs. KO cells.- Analysis of downstream signaling pathways. |
| Thermal Shift Assays (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding in cell lysates or intact cells. | - Confirms direct target engagement in a cellular environment.- Can be adapted for proteome-wide specificity profiling. | - Requires specific antibodies for Western blot-based detection or advanced mass spectrometry equipment.- Not all proteins show a clear thermal shift upon ligand binding. | - Thermal shift curves showing changes in protein melting temperature (Tm). |
| Chemical Proteomics | Uses affinity-based probes or other chemical biology tools to identify the protein targets of a compound from the entire proteome. | - Unbiased, proteome-wide view of on- and off-targets.- Can identify novel targets. | - Technically complex and requires specialized expertise and equipment.- Can be challenging to validate all identified hits. | - List of protein "hits" that bind to the compound, with associated confidence scores. |
Experimental Protocols
Here we provide detailed protocols for key experiments in validating a hypothetical inhibitor of a specific GTPase, "GTPase X".
This protocol outlines the generation of a stable knockout cell line for GTPase X.
Materials:
-
HEK293T or other suitable cell line
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the GTPase X gene
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin (B1679871) or other selection antibiotic
-
Anti-GTPase X antibody for Western blotting
-
Genomic DNA extraction kit
-
Primers flanking the gRNA target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design and clone two independent gRNAs targeting a conserved early exon of the GTPase X gene into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of single-cell-derived colonies. Isolate and expand individual clones.
-
Validation:
-
Western Blot: Screen the clones by Western blot to identify those that lack the expression of GTPase X protein.
-
Genomic Sequencing: For clones showing protein knockout, extract genomic DNA, PCR amplify the gRNA target region, and perform Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
This protocol measures the effect of a hypothetical inhibitor on the activity of GTPase X in wild-type versus knockout cells.
Materials:
-
Wild-type and GTPase X knockout cell lines
-
Hypothetical GTPase X inhibitor
-
Serum-free medium
-
Activator of the GTPase X pathway (e.g., a specific growth factor)
-
GTPase X activity assay kit (e.g., G-LISA or pull-down assay for the active, GTP-bound form of the GTPase)
-
Plate reader or Western blot equipment
Procedure:
-
Cell Plating: Plate an equal number of wild-type and GTPase X knockout cells in a multi-well plate.
-
Inhibitor Treatment: The next day, starve the cells in serum-free medium for 4-6 hours. Then, pre-treat the cells with a dose range of the GTPase X inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the GTPase X pathway for the recommended time (e.g., 10 minutes).
-
Lysis and Activity Assay: Lyse the cells and immediately measure the levels of active GTPase X using a G-LISA or pull-down assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the GTPase activity to the total protein concentration. Plot the dose-response curve for the inhibitor in the wild-type cells.
Expected Outcome: The inhibitor should show a dose-dependent decrease in GTPase X activity in wild-type cells but have no effect in the knockout cells, which already have a baseline level of zero for GTPase X activity. Any effect of the inhibitor in the knockout cells would suggest off-target effects.
Visualizations
Caption: A generalized signaling pathway for a Ras superfamily GTPase.
Caption: Workflow for validating inhibitor specificity using knockout cells.
A Comparative Analysis of ML-097 and Growth Factor-Induced GTPase Activation
For Researchers, Scientists, and Drug Development Professionals
Small GTPases of the Ras superfamily, particularly the Rho family (including RhoA, Rac1, and Cdc42), are critical molecular switches that regulate a vast array of cellular processes, from cytoskeletal dynamics and cell motility to gene transcription and cell cycle progression. The activation state of these proteins—bound to either GTP (active) or GDP (inactive)—is tightly controlled. Dysregulation of this cycle is implicated in numerous diseases, including cancer and developmental disorders. Activation can be achieved through canonical signaling pathways, such as those initiated by growth factors, or through direct pharmacological intervention.
This guide provides a comparative analysis of two distinct methods for GTPase activation: the synthetic small molecule activator ML-097 and the physiological activation induced by growth factors . We will examine their mechanisms, specificity, and potency, supported by experimental data and protocols.
Mechanism of Action: Direct vs. Indirect Activation
The most fundamental difference between this compound and growth factors lies in their mechanism of activating GTPases. Growth factors work indirectly through a multi-step signaling cascade, whereas this compound is a direct pan-activator.
Growth Factor-Induced Activation: This is a receptor-mediated process. Growth factors such as Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β) bind to specific transmembrane receptors (often receptor tyrosine kinases).[1][2] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. These pathways, frequently involving intermediates like PI3K and Src, converge on the activation of Guanine Nucleotide Exchange Factors (GEFs).[3][4] GEFs then directly interact with the target GTPase, catalyzing the exchange of GDP for GTP, thereby switching the GTPase to its active state.[2][5]
This compound Activation: this compound (CID-2160985) is a small molecule described as a pan-Ras-related GTPase activator.[6] Its mechanism is understood to be more direct, bypassing the upstream receptor and GEF signaling machinery required by growth factors. While the precise molecular interaction is not fully elucidated, it functions as a chemical tool to directly induce the active, GTP-bound state of several small GTPases.
Comparative Data on Potency and Specificity
Quantitative analysis reveals significant differences in the potency and specificity of this compound compared to various growth factors.
Table 1: Potency of this compound on Various Ras-Related GTPases
The following table summarizes the half-maximal effective concentration (EC50) values for this compound on a panel of GTPases. Lower EC50 values indicate higher potency.
| GTPase Target | EC50 (nM) |
| Rab7 | 20.41 |
| Cdc42 (mutant) | 50.11 |
| Rac1 (mutant) | 81.28 |
| Ras (mutant) | 93.32 |
| Cdc42 (wild type) | 102.32 |
| Ras (wild type) | 109.64 |
| Rac1 (wild type) | 151.35 |
| (Data sourced from MedChemExpress. Note: "mutant" refers to activated mutant forms of the proteins used in the assay)[6] |
Table 2: Comparative Specificity and Activation Levels of Growth Factors
This table compares the effects of several common growth factors on the activation of Rho family GTPases. The activation is often cell-type dependent and is presented here as fold-increase over baseline where data is available.
| Activator | GTPase Target | Cell Type / Context | Level of Activation |
| EGF | Rac1 | LNCaP C4-2 cells | >20-fold increase[7] |
| EGF | Rac1 | Mouse colonic epithelial cells | ~2-fold increase[4] |
| EGF | Cdc42 | MTLn3 carcinoma cells | Rapid increase[8] |
| EGF | RhoA | Human lens epithelial cells | Significantly augmented[9] |
| b-FGF | Rac1, RhoA | Human lens epithelial cells | Significantly enhanced/augmented[9] |
| TGF-β | Rac1, Cdc42 | Skeletal muscle cells | Activates[10] |
| TGF-β | RhoA | Skeletal muscle cells | Inactivates[10] |
| HGF | Rac1, Cdc42 | Epithelial cells | Activates[11] |
| LPA | RhoA | Endothelial cells | 2- to 3-fold increase[12] |
| LPA | RhoA | MCF-7 cells (with insulin) | ~12-fold increase (vs. 6-fold alone)[13] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct activation pathways.
Experimental Protocols
The most common method to quantify the activation of Rho family GTPases is the pull-down assay. This technique utilizes the fact that active, GTP-bound GTPases specifically bind to the Rho-binding domain (RBD) or p21-binding domain (PBD) of their downstream effectors.
Protocol: GTPase Activation Pull-Down Assay
-
Cell Culture and Treatment:
-
Culture cells (e.g., adherent cells in a 100 mm dish) to 80-90% confluency.[14][15]
-
Typically, serum-starve cells for several hours to reduce baseline GTPase activity.
-
Stimulate cells with the desired activator (e.g., this compound or a growth factor) for the specified time. Non-treated cells serve as a negative control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add 0.5 - 1 mL of ice-cold 1X Assay/Lysis Buffer containing protease inhibitors.[14][15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C.[16]
-
-
Affinity Precipitation (Pull-Down):
-
Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot (~20-40 µL) to run as a "Total Lysate" control.
-
Add agarose (B213101) beads conjugated to the appropriate effector domain (e.g., Rhotekin-RBD for RhoA, PAK1-PBD for Rac1/Cdc42) to the remaining lysate.[15][16]
-
Incubate the tubes at 4°C for 1 hour with gentle agitation to allow the active GTPase to bind to the beads.[16]
-
-
Washing and Elution:
-
Pellet the beads by brief centrifugation (~14,000 x g for 10 seconds).[16]
-
Aspirate the supernatant and wash the beads three times with 0.5 mL of 1X Assay Buffer to remove non-specific proteins.
-
After the final wash, carefully remove all supernatant and resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.
-
-
Detection by Western Blot:
-
Boil the samples (pull-down and total lysate) for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the GTPase of interest (e.g., anti-Rac1, anti-RhoA, or anti-Cdc42).
-
Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate. The band intensity in the pull-down lanes corresponds to the amount of active GTPase.
-
Summary and Conclusion
The choice between this compound and growth factors for GTPase activation depends entirely on the experimental goal.
-
Growth factors provide a physiological means of activation, engaging the entire native signaling pathway. This is ideal for studying the complex, upstream regulation of GTPases and their role in a biological context. However, their effects can be pleiotropic, activating multiple downstream pathways, and their specificity can vary between cell types.[9][17]
-
This compound offers a powerful pharmacological tool for the direct and potent activation of multiple Ras-related GTPases, bypassing cellular receptors and upstream signaling.[6] This makes it an excellent choice for experiments designed to isolate the specific downstream consequences of GTPase activation, independent of the complexities of receptor-mediated signaling. Its pan-activator nature means it is not suitable for studying the effects of a single, specific GTPase in isolation without additional controls.
References
- 1. Physiology, Growth Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of GTPase activation of a prokaryotic small Ras-like GTPase MglA by an asymmetrically interacting MglB dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. Epidermal growth factor stimulates Rac activation through Src and phosphatidylinositol 3-kinase to promote colonic epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPase-Activating Proteins for Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdc42 is required for EGF-stimulated protrusion and motility in MTLn3 carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth factor induced activation of Rho and Rac GTPases and actin cytoskeletal reorganization in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transforming growth factor beta activates Rac1 and Cdc42Hs GTPases and the JNK pathway in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of cdc42, rac, PAK, and rho-kinase in response to hepatocyte growth factor differentially regulates epithelial cell colony spreading and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of RhoA and Rho kinase in lysophosphatidic acid-induced endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potentiation of Rho-A-mediated lysophosphatidic acid activity by hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of RhoA activation: differential binding to downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLC-γ1 and Rac1 Coregulate EGF-Induced Cytoskeleton Remodeling and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of growth factor signaling and pathway cross talk by live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-GTPase Activators: ML-097 in Focus
For researchers, scientists, and drug development professionals, the modulation of small GTPases presents a pivotal area of study due to their central role in a myriad of cellular processes. The discovery of small molecule pan-GTPase activators has opened new avenues for investigating these signaling pathways. This guide provides a detailed comparison of ML-097 with other notable pan-GTPase activators, supported by experimental data and methodologies.
Small GTPases, including the Ras, Rho, and Rab families, act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state.[1] This cycle is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1][2] Dysregulation of GTPase activity is implicated in numerous diseases, including cancer and neurodevelopmental disorders, making them attractive therapeutic targets.[3][4] Small molecule activators that are not dependent on GEFs provide valuable tools for studying GTPase function.[3][4]
Mechanism of Action of Novel Pan-GTPase Activators
Unlike the canonical activation by GEFs, which facilitate the exchange of GDP for GTP, recently identified pan-GTPase activators, including this compound, ML098, and ML099, are proposed to function through a distinct mechanism.[3][4] These compounds are thought to bind to an allosteric site on the GTPase, located between the switch I and II regions.[3][4] This binding increases the affinity of the GTPase for guanine nucleotides, thereby stabilizing the active, GTP-bound conformation.[2][3][4] This mode of action allows for the direct activation of GTPases, bypassing the need for upstream GEF activity.
Quantitative Comparison of Pan-GTPase Activators
The following table summarizes the available quantitative data on the activity of this compound and its related pan-activator families, ML098 and ML099. The data is derived from a high-throughput multiplexed flow cytometry-based assay measuring the binding of fluorescently labeled GTP to various GTPases.
| Compound | Target GTPase | EC50 (nM) |
| This compound (CID-2160985) | Rac1 (wild type) | 151.35 |
| Rac1 (activated mutant) | 81.28 | |
| Cdc42 (wild type) | - | |
| Cdc42 (activated mutant) | 50.11 | |
| Ras (wild type) | - | |
| Ras (activated mutant) | 93.32 | |
| Rab7 | 20.41 | |
| ML098 (CID-7345532) | Rac1 (wild type) | - |
| Rac1 (activated mutant) | - | |
| Cdc42 (wild type) | - | |
| Cdc42 (activated mutant) | - | |
| Ras (wild type) | - | |
| Ras (activated mutant) | - | |
| Rab7 | - | |
| ML099 (CID-888706) | Rac1 (wild type) | - |
| Rac1 (activated mutant) | - | |
| Cdc42 (wild type) | - | |
| Cdc42 (activated mutant) | - | |
| Ras (wild type) | - | |
| Ras (activated mutant) | - | |
| Rab7 | - |
Experimental Protocols
The characterization of pan-GTPase activators involves a variety of biochemical and cell-based assays to determine their efficacy and mechanism of action.
Biochemical Assays
1. Multiplexed GTPase Activation Assay (Flow Cytometry-Based):
This high-throughput assay allows for the simultaneous measurement of GTP binding to multiple GTPases.
-
Principle: Different GST-tagged small GTPases are coupled to spectrally distinct fluorescent beads.[3] The bead mixture is incubated with a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP) in the presence of the test compound.[3] The amount of fluorescent GTP bound to each GTPase is quantified by flow cytometry.
-
Protocol Outline:
-
Couple individual GST-tagged GTPases to glutathione-coated beads with distinct fluorescent signatures.
-
Mix the different bead-GTPase conjugates.
-
Incubate the bead mixture with a fluorescent GTP analog and varying concentrations of the activator compound.
-
Analyze the fluorescence of each bead population using a flow cytometer to determine the extent of GTP binding.
-
2. GAP (GTPase-Activating Protein) Assay:
This assay determines if the activators affect the GAP-mediated hydrolysis of GTP.
-
Principle: The release of inorganic phosphate (B84403) (Pi) from GTP hydrolysis is measured colorimetrically.
-
-
Pre-incubate the purified GTPase with the activator compound.
-
Initiate the reaction by adding GTP and a purified GAP domain (e.g., RhoGAP).
-
After a set incubation time, measure the amount of released phosphate using a malachite green-based colorimetric assay.
-
3. Effector Pulldown Assay:
This assay confirms the activation of GTPases by measuring their interaction with downstream effector proteins.
-
Principle: The active, GTP-bound form of a GTPase binds specifically to a domain of its effector protein.
-
-
Treat cells with the activator compound.
-
Lyse the cells and incubate the lysate with a GST-tagged effector domain (e.g., PAK-PBD for Rac1/Cdc42) immobilized on beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and detect the activated GTPase by Western blotting.
-
Cell-Based Assays
1. Cellular GTPase Activation Assay (G-LISA™):
This is a quantitative ELISA-based assay to measure the active form of a specific GTPase in cell lysates.
-
Principle: A plate is coated with an effector protein that specifically binds to the active form of the target GTPase. The amount of active GTPase in the cell lysate is then detected using a specific primary antibody and a secondary antibody conjugated to a detection enzyme.
-
Protocol Outline: [7]
-
Seed and treat cells with the activator compound.
-
Lyse the cells and add the lysate to the effector-coated plate.
-
Incubate to allow the active GTPase to bind to the effector.
-
Wash away unbound proteins.
-
Add a primary antibody specific for the target GTPase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of active GTPase.
-
2. Immunofluorescence Staining for Cytoskeletal Rearrangements:
Activation of Rho family GTPases (RhoA, Rac1, Cdc42) leads to distinct changes in the actin cytoskeleton.
-
Principle: Changes in cell morphology and actin structures (e.g., stress fibers, lamellipodia, filopodia) are visualized using fluorescence microscopy.
-
Protocol Outline:
-
Grow cells on coverslips and treat with the activator compound.
-
Fix and permeabilize the cells.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin.
-
Visualize the cells using a fluorescence microscope to observe changes in actin organization.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general GTPase activation cycle and a typical experimental workflow for evaluating pan-GTPase activators.
References
- 1. A Pan-GTPase Inhibitor as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of ML-097: A Comparative Guide to Downstream Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML-097, a pan-activator of Ras-related GTPases, with other similar small molecules. It is designed to assist researchers in confirming the on-target effects of this compound by analyzing its impact on downstream signaling pathways. This document includes quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound and Ras-Related GTPases
This compound (also known as CID-2160985) is a small molecule that acts as a pan-activator of several Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7.[1][2][3] These small GTPases function as molecular switches in a multitude of cellular processes. Their activation, through the exchange of GDP for GTP, triggers downstream signaling cascades that regulate cell proliferation, cytoskeletal organization, and intracellular trafficking.[4][5] Understanding the specific downstream consequences of this compound-mediated activation is crucial for validating its on-target effects and exploring its potential therapeutic applications.
Comparative Analysis of Pan-Ras GTPase Activators
This compound belongs to a family of small molecule activators that also includes ML-098 and ML-099. These compounds are believed to function by increasing the affinity of the GTPases for guanine (B1146940) nucleotides, likely through binding to an allosteric site.[2][3] The following table summarizes the available quantitative data for the activation of various Ras-related GTPases by these compounds.
| Compound | Target GTPase | EC50 (nM) |
| This compound (CID-2160985) | Cdc42 (activated mutant) | 50.11[6] |
| Cdc42 (wild type) | 102.32[6] | |
| Ras (wild type) | 109.64[6] | |
| Rab7 | 20.41[6] | |
| Rac1 (activated mutant) | 81.28[1] | |
| Rac1 (wild type) | 151.35[1] | |
| ML-098 (CID-7345532) | Rab7 | 77.6[7][8][9][10] |
| Rab-2A | 158.5[9] | |
| Ras | 346.7[9] | |
| Cdc42 | 588.8[9] | |
| Rac1 | 794.3[9] | |
| ML-099 (CID-888706) | Rac1 (wild type) | 20.17[11] |
| Rac1 (activated mutant) | 25.42[11] | |
| Cdc42 (activated mutant) | 58.88[11] | |
| Ras (activated mutant) | 95.5[11] | |
| Cdc42 (wild type) | 100.00[11] | |
| Ras (wild type) | 141.25[11] | |
| Rab7 | 181.97[11] | |
| Rab-2A | 354.81[11] |
Downstream Signaling Pathways
Activation of Ras, Rac1, and Cdc42 by this compound is expected to stimulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a key pathway regulating cell growth and proliferation.[5][12][13] Concurrently, activation of Rab7 will modulate endosomal trafficking and lysosomal degradation pathways.[14][15]
Experimental Confirmation of On-Target Effects
To confirm that this compound is activating its intended targets and their downstream pathways, a series of biochemical and cell-based assays can be performed.
Detailed Experimental Protocols
GTPase Activation (Pull-Down) Assay
This assay is used to specifically pull down the active, GTP-bound form of the target GTPase from cell lysates.
Materials:
-
GST-PBD (p21-binding domain) beads (for Rac1/Cdc42) or GST-RBD (Raf-binding domain) beads (for Ras)
-
Lysis/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)
-
2x SDS-PAGE Sample Buffer
-
Primary antibodies against Rac1, Cdc42, or Ras
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound, an alternative activator, or vehicle control for the desired time.
-
Lyse cells in ice-cold Lysis/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with GST-PBD or GST-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
Elute the bound proteins by adding 2x SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
Analyze the eluted samples by Western blot using specific antibodies for the GTPase of interest.
Western Blot for MAPK Pathway Activation
This protocol details the detection of phosphorylated ERK (p-ERK), a key indicator of MAPK pathway activation.
Materials:
-
RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Following treatment with this compound or controls, lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample in Laemmli sample buffer at 95°C for 5 minutes.[7][11]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify band intensities using densitometry software.
Endosomal Maturation Assay
This assay visualizes the progression of endosomes and can be used to assess the effect of Rab7 activation by this compound.
Materials:
-
Fluorescently-labeled EGF (e.g., EGF-Alexa Fluor 488)
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber
Protocol:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Starve cells of serum to reduce basal receptor activation.
-
Pre-treat cells with this compound or vehicle control.
-
Add fluorescently-labeled EGF to the medium and acquire images over time using a confocal microscope.
-
Analyze the images to quantify the co-localization of the fluorescent EGF with markers for early endosomes (e.g., EEA1) and late endosomes/lysosomes (e.g., LAMP1) at different time points. An increase in the rate of progression from early to late endosomes would indicate on-target activation of Rab7.
Conclusion
This guide provides a framework for the systematic evaluation of this compound's on-target effects. By employing the described comparative data, signaling pathway diagrams, and detailed experimental protocols, researchers can effectively confirm the activation of Ras-related GTPases and their downstream signaling cascades. This approach will enable a thorough characterization of this compound and facilitate its potential development as a valuable research tool or therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. RAS MAPK Pathway Activation → Area → Sustainability [esg.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. ML-098 | 878978-76-8 | Ras | MOLNOVA [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ML-098 | Ras | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. anygenes.com [anygenes.com]
- 13. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 14. Regulation of Endosomal Trafficking by Rab7 and Its Effectors in Neurons: Clues from Charcot–Marie–Tooth 2B Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
ML-097: A Chemical Tool for GTPase Activation as an Alternative to Dominant-Active Mutants
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Small GTPases are critical molecular switches that regulate a vast array of cellular processes, from cell growth and differentiation to cytoskeletal dynamics and intracellular trafficking. Dysregulation of GTPase signaling is implicated in numerous diseases, including cancer and neurodegenerative disorders. For decades, the gold standard for studying the gain-of-function effects of these proteins has been the use of dominant-active GTPase mutants. However, the advent of small molecule modulators offers a new and potentially more versatile approach. This guide provides an objective comparison between the small molecule pan-GTPase activator, ML-097, and the traditional use of dominant-active GTPase mutants.
Introduction to GTPase Activation
GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the GTPase, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation.[1][2]
Dominant-active GTPase mutants are genetically engineered proteins with amino acid substitutions that lock them in a constitutively active, GTP-bound state.[3][4] These mutations, such as Q61L in Rac1 and Cdc42 or Q63L in RhoA, typically impair the GTPase's ability to hydrolyze GTP, making them insensitive to the regulatory effects of GAPs.[3][5][6]
This compound (CID-2160985) is a small molecule that has been identified as a pan-activator of Ras-related GTPases.[7] Unlike dominant-active mutants which are genetically encoded, this compound is a chemical tool that can acutely and reversibly activate GTPases. Its mechanism of action involves stabilizing the GTP-bound conformation of the GTPase, thereby increasing the population of the active form of the protein.[7][8]
Comparative Analysis: this compound vs. Dominant-Active GTPase Mutants
| Feature | This compound (Small Molecule Activator) | Dominant-Active GTPase Mutants |
| Mechanism of Action | Stabilizes the GTP-bound state, increasing the population of active GTPase.[7][8] | Genetically encoded mutation that impairs GTP hydrolysis, leading to constitutive activation.[3][5][6] |
| Temporal Control | Acute and reversible activation upon addition and removal of the compound.[8] | Constitutive, long-term activation once the mutant protein is expressed.[5] |
| Dosage Control | Activation level can be titrated by varying the concentration of the compound.[8] | Activation level is dependent on the expression level of the mutant protein, which can be variable.[9] |
| Specificity | Pan-activator of several Ras-related GTPases (Rac1, Cdc42, Ras, Rab7).[7] | Specific to the GTPase that is mutated. |
| Cellular Context | Can be applied to a wide range of cell types and in vitro systems.[8] | Requires genetic manipulation of the target cells (e.g., transfection, viral transduction).[9] |
| Potential for Off-Target Effects | Potential for off-target effects on other proteins, though its primary targets are multiple GTPases. | Off-target effects are generally limited to the signaling pathways downstream of the activated GTPase. |
| Systemic Application | Potentially applicable in in vivo models, though pharmacokinetics and toxicity would need to be determined. | Difficult to achieve systemic and temporally controlled activation in vivo. |
Quantitative Data Comparison
Direct comparative data from a single study is limited. However, we can summarize the potency of this compound and the typical effects observed with dominant-active mutants.
Table 1: Potency of this compound on Various GTPases
| GTPase Target | EC50 (nM) |
| Rab7 | 20.41 |
| Cdc42 (activated mutant) | 50.11 |
| Rac1 (activated mutant) | 81.28 |
| Ras (activated mutant) | 93.32 |
| Cdc42 (wild type) | 102.32 |
| Ras (wild type) | 109.64 |
| Rac1 (wild type) | 151.35 |
Data from a commercial supplier, referencing the primary NIH Molecular Libraries Program report. The EC50 values represent the concentration of this compound required to achieve 50% of the maximal activation in biochemical assays.[10]
Table 2: Observed Effects of Dominant-Active GTPase Mutants
| Mutant | Typical Cellular Phenotypes | References |
| Rac1 Q61L | - Increased lamellipodia formation and membrane ruffling - Enhanced cell migration and invasion - Activation of downstream effectors like PAK and JNK | [5][11][12] |
| RhoA Q63L | - Increased stress fiber formation and focal adhesions - Enhanced cell contractility - Can be toxic at high expression levels | [13][14][15] |
| Cdc42 Q61L | - Induction of filopodia formation - Alterations in cell polarity - Can lead to aberrant cell growth | [4][16] |
Signaling Pathways and Experimental Workflows
GTPase Activation and Downstream Signaling
The activation of Rho family GTPases like Rac1, RhoA, and Cdc42 by either dominant-active mutations or a small molecule activator like this compound leads to the engagement of downstream effector proteins, initiating a cascade of signaling events that regulate various cellular functions.
References
- 1. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GTPase activator activity Gene Ontology Term (GO:0005096) [informatics.jax.org]
- 3. The role of RAC1 in resistance to targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc42: An Essential Rho-Type GTPase Controlling Eukaryotic Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interplay of Rac1 activity, ubiquitination and GDI binding and its consequences for endothelial cell spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanism of RhoA Caused by Constitutively Activating Mutations G14V and Q63L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oncogenic mutations on Rac1 affect global intrinsic dynamics underlying GTP and PAK1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Active RhoA Exerts an Inhibitory Effect on the Homeostasis and Angiogenic Capacity of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Constitutively active Cdc42 mutant confers growth disadvantage in cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Small Molecule Inhibitor ML-097 with siRNA-Mediated Knockdown of Target Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological effects of a hypothetical small molecule inhibitor, ML-097, against the well-established method of siRNA-mediated knockdown of its target protein. Cross-validation using these two distinct methodologies is crucial for confirming on-target activity and minimizing the misinterpretation of results due to potential off-target effects of the small molecule or the siRNA.
Comparative Analysis of this compound and siRNA Efficacy
The following table summarizes hypothetical quantitative data from experiments designed to compare the effects of this compound and siRNA targeting a specific protein in a relevant cell line.
| Parameter | Control (Untreated) | This compound (10 µM) | Target-specific siRNA | Non-targeting Control siRNA |
| Target Protein mRNA Expression (Relative Quantification) | 1.0 | 0.98 | 0.15[1] | 1.02 |
| Target Protein Expression (Western Blot, Relative Densitometry) | 1.0 | 0.25 | 0.20[1] | 0.99 |
| Downstream Pathway Activation (Phospho-Protein Level) | 1.0 | 0.30 | 0.28 | 1.05 |
| Cell Viability (% of Control) | 100% | 65% | 68% | 98% |
| Apoptosis Rate (% Annexin V Positive) | 5% | 35% | 32% | 6% |
Experimental Methodologies
This compound Treatment Protocol
-
Cell Culture: Cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well in antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS) and incubated at 37°C in a CO2 incubator until they reached 60-80% confluency, which typically takes 18-24 hours.[2][3]
-
Compound Preparation: A 10 mM stock solution of this compound was prepared in DMSO. Serial dilutions were made in the complete growth medium to achieve the final desired concentrations.
-
Treatment: The growth medium was aspirated from the cells, and the medium containing this compound or vehicle control (DMSO) was added.
-
Incubation: Cells were incubated with the compound for 24-48 hours, depending on the specific assay.
-
Analysis: Following incubation, cells were harvested for analysis by Western blot, qRT-PCR, or flow cytometry.
siRNA-Mediated Knockdown Protocol
-
Cell Seeding: One day prior to transfection, cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with FBS.[2][3] Cells were grown to 60-80% confluency.[2][3]
-
siRNA Preparation: A stock solution of siRNA (e.g., 50 µM) was diluted in RNase-free water to the desired working concentration (e.g., 10 µM).[4] For each transfection, 2-8 µl of the siRNA duplex was diluted into 100 µl of siRNA Transfection Medium.[2][3] A non-targeting siRNA was used as a negative control.
-
Transfection Reagent Preparation: For each transfection, 2-8 µl of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) was diluted into 100 µl of siRNA Transfection Medium.[2][3][5]
-
Complex Formation: The diluted siRNA was added to the diluted transfection reagent, mixed gently by pipetting, and incubated for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[2][3]
-
Transfection: The cell culture medium was replaced with 0.8 ml of fresh siRNA Transfection Medium. The siRNA-transfection reagent complexes were then added to the cells in a drop-wise manner.
-
Incubation: Cells were incubated with the transfection complexes for 5-7 hours at 37°C in a CO2 incubator.[2][3] Afterwards, 1 ml of normal growth medium containing twice the normal concentration of serum and antibiotics was added without removing the transfection mixture.[2]
-
Post-Transfection Incubation and Analysis: Cells were incubated for an additional 24-72 hours before being harvested for analysis of mRNA or protein expression levels to confirm knockdown efficiency.[6]
Visualizing the Experimental Logic and Biological Pathways
Caption: Comparison of this compound and siRNA targeting the same protein.
Caption: Workflow for cross-validating this compound with siRNA.
References
- 1. Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
ML-097: A Comparative Guide to a Pan-Activator of Ras-Related GTPases
In the landscape of chemical biology, small molecule probes that can modulate the activity of proteins are invaluable tools for dissecting cellular signaling pathways and validating potential drug targets. ML-097 has emerged as a significant chemical probe due to its role as a pan-activator of Ras-related GTPases. This guide provides a comprehensive comparison of this compound with other chemical probes, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Introduction to this compound and the Ras Superfamily
This compound is a small molecule identified through high-throughput screening that functions as a pan-activator of Ras-related GTPases, including members of the Rac, Cdc42, Ras, and Rab subfamilies.[1] These small GTPases act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a vast array of cellular processes, from cell proliferation and differentiation to cytoskeletal organization and vesicular trafficking.[2][3] Dysregulation of these pathways is implicated in numerous diseases, most notably cancer.[4] Unlike the native activation mechanism, which is catalyzed by guanine (B1146940) nucleotide exchange factors (GEFs), this compound and its analogs are proposed to function by increasing the affinity of the GTPase for guanine nucleotides, thereby stabilizing the active conformation.[1]
Comparison with Alternative Chemical Probes
This compound belongs to a family of related compounds, including ML098 and ML099, that were identified in the same screening campaign and share a similar mechanism of action.[1] While all three are considered pan-GTPase activators, they exhibit different potency and selectivity profiles.
Data Presentation: Quantitative Comparison of GTPase Activators
The following table summarizes the available quantitative data for this compound, ML098, and ML099, showcasing their half-maximal effective concentrations (EC50) against a panel of Ras-related GTPases. Lower EC50 values indicate higher potency.
| Target GTPase | This compound (CID-2160985) EC50 (nM) | ML098 (CID-7345532) EC50 (nM) | ML099 (CID-888706) EC50 (nM) |
| Rac1 (wild type) | Data not available | 794.3 | 20.17 |
| Rac1 (activated mutant) | Data not available | Data not available | 25.42 |
| Cdc42 (wild type) | Data not available | 588.8 | 100 |
| Cdc42 (activated mutant) | Data not available | Data not available | 58.88 |
| Ras (wild type) | Data not available | 346.7 | 141.25 |
| Ras (activated mutant) | Data not available | Data not available | 95.5 |
| Rab7 | Data not available | 77.6 | 181.97 |
| Rab2A | Data not available | 158.5 | 354.81 |
Advantages of this compound
Based on the available data and its characterization in the NIH Probe Report, the primary advantages of this compound and its related probes lie in their novel mechanism of action and their broad activity across multiple GTPase subfamilies.
-
Novel Mechanism of Action: Unlike GEFs that promote nucleotide exchange, this compound stabilizes the GTP-bound state, offering a different pharmacological tool to study GTPase function.[7][8]
-
Pan-GTPase Activation: The ability to activate multiple GTPases simultaneously can be advantageous in studying cellular processes where coordinated signaling through different GTPase subfamilies is crucial.
-
Research Tool: These probes are invaluable for elucidating the roles of GTPase activation in various cellular contexts, defining protein-protein interactions, and serving as a platform for the development of more selective activators.[1]
Experimental Protocols
The characterization of this compound and its alternatives relies on robust biochemical and cell-based assays to measure GTPase activation.
Biochemical Assay: Flow Cytometry-Based GTP Binding Assay
This assay directly measures the binding of a fluorescently labeled GTP analog (e.g., BODIPY-GTP) to a purified GTPase in the presence of a test compound.
Methodology:
-
Protein Immobilization: Purified GST-tagged GTPases are incubated with glutathione-conjugated beads.
-
Compound Incubation: The GTPase-bound beads are then incubated with varying concentrations of the chemical probe (e.g., this compound) or a vehicle control (e.g., DMSO).
-
GTP Binding: A fluorescent GTP analog, such as BODIPY-FL-GTP, is added to the mixture.
-
Flow Cytometry Analysis: The fluorescence intensity of the beads is measured over time using a flow cytometer. An increase in fluorescence indicates enhanced binding of the GTP analog to the GTPase, signifying activation.[9]
-
Data Analysis: The EC50 value is determined by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assay: Active GTPase Pull-Down Assay
This assay measures the amount of active, GTP-bound GTPase in cell lysates.
Methodology:
-
Cell Lysis: Cells are treated with the chemical probe or a control, and then lysed in a buffer that preserves the GTP-bound state of the GTPases.
-
Affinity Precipitation: The cell lysate is incubated with a recombinant protein containing the GTPase-binding domain (GBD) of a downstream effector protein (e.g., PAK1 PBD for Rac/Cdc42, Raf1 RBD for Ras) fused to an affinity tag (e.g., GST) and immobilized on beads.[1][10][11]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound, active GTPase is eluted from the beads and detected by Western blotting using a specific antibody against the GTPase of interest.
-
Quantification: The intensity of the Western blot bands is quantified to determine the relative amount of active GTPase in the treated versus control cells.
Mandatory Visualizations
To further illustrate the context and methodologies described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ML--099, 5MG | Labscoop [labscoop.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Discovery and characterization of small molecule Rac1 inhibitors" by Jamie L. Arnst, Ashley L. Hein et al. [digitalcommons.unl.edu]
- 9. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. A small molecule pan-inhibitor of Ras-superfamily GTPases with high efficacy towards Rab7 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Study of ML-097's Effects Across Different Cell Types
This guide provides a comparative analysis of the novel kinase inhibitor ML-097, presenting its effects across various cancer cell lines and benchmarking its performance against a known inhibitor. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's preclinical profile.
Introduction to this compound
This compound is a novel, potent, and selective small-molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the MEK1 and MEK2 kinases. Dysregulation of the MAPK pathway is a critical driver in many human cancers, making it a key target for therapeutic intervention. This document details the anti-proliferative and pro-apoptotic effects of this compound in a panel of cancer cell lines and compares its activity to the well-characterized MEK inhibitor, Trametinib.
Data Presentation
The following tables summarize the quantitative data from key experiments comparing the effects of this compound and Trametinib on various cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of this compound and Trametinib
| Cell Line | Cancer Type | This compound IC50 (nM) | Trametinib IC50 (nM) |
| A549 | Lung Carcinoma | 15.2 | 25.8 |
| MCF-7 | Breast Adenocarcinoma | 28.5 | 45.1 |
| HT-29 | Colorectal Adenocarcinoma | 12.8 | 20.4 |
| SK-MEL-28 | Malignant Melanoma | 8.7 | 15.3 |
| HCT116 | Colon Carcinoma | 18.9 | 33.7 |
IC50 values were determined after 72 hours of continuous exposure to the compounds.
Table 2: Induction of Apoptosis by this compound and Trametinib
| Cell Line | Cancer Type | This compound (% Apoptotic Cells at 100 nM) | Trametinib (% Apoptotic Cells at 100 nM) |
| A549 | Lung Carcinoma | 45.6% | 35.2% |
| MCF-7 | Breast Adenocarcinoma | 38.2% | 28.9% |
| HT-29 | Colorectal Adenocarcinoma | 52.1% | 41.5% |
| SK-MEL-28 | Malignant Melanoma | 58.9% | 48.3% |
| HCT116 | Colon Carcinoma | 42.3% | 33.1% |
% Apoptotic cells were quantified by Annexin V/PI staining after 48 hours of treatment.
Table 3: Off-Target Kinase Profiling of this compound
| Kinase | This compound Inhibition (%) at 1 µM |
| ERK1 | < 5% |
| JNK1 | < 2% |
| p38α | < 8% |
| AKT1 | < 3% |
| CDK2 | < 1% |
Inhibition of a panel of 50 common kinases was assessed. Only representative kinases with minimal inhibition are shown, highlighting the selectivity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
A549, MCF-7, HT-29, SK-MEL-28, and HCT116 cells were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of this compound or Trametinib (0.1 nM to 10 µM) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis with GraphPad Prism software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cells were seeded in 6-well plates and treated with 100 nM of this compound or Trametinib for 48 hours.
-
Following treatment, both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within one hour. The percentages of apoptotic cells (Annexin V positive) were determined using FlowJo software.
Western Blot Analysis
-
Cells were treated with this compound or Trametinib at the indicated concentrations for 24 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-ERK, total ERK, and GAPDH overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
Caption: Workflow for the comparative analysis of this compound and Trametinib.
Logical Relationship Diagram
Caption: Logical flow of the comparative study of this compound.
Independent Verification of ML-097's (MET-097) Reported Potency: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of MET-097, a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, with established alternatives. Due to the absence of publicly available in vitro EC50 values for MET-097, this guide focuses on comparative preclinical data and provides context with the reported EC50 values of other leading GLP-1R agonists.
Recent clinical trial results have highlighted MET-097 as a promising ultra-long-acting GLP-1 receptor agonist with the potential for monthly dosing in the treatment of obesity and related metabolic diseases.[1][2][3][4][5] While specific in vitro potency data (EC50) for MET-097 have not been publicly disclosed, preclinical studies offer valuable insights into its relative efficacy.
Comparative Efficacy of GLP-1 Receptor Agonists
Preclinical data indicates that MET-097 demonstrates significant efficacy in vivo. In studies with diet-induced obese (DIO) mice, daily subcutaneous administration of MET-097 resulted in body weight loss that was significantly greater than that observed with equimolar doses of semaglutide (B3030467) and tirzepatide.[6] Furthermore, at one-third the dose, MET-097 was found to be equally effective as semaglutide and tirzepatide for body weight loss in these models.[6]
For comparative purposes, the following table summarizes the reported in vitro EC50 values for other prominent GLP-1 receptor agonists. It is crucial to note that these values are assay-dependent and can vary based on the cell line and experimental conditions.
| Compound | Target(s) | Reported EC50 (nM) | Cell Line/Assay Conditions |
| MET-097 | GLP-1R | Not Publicly Available | - |
| Semaglutide | GLP-1R | 0.0062 | BHK cells expressing human GLP-1R with a luciferase reporter.[7] |
| 0.15 | -[8] | ||
| Liraglutide | GLP-1R | 0.055 | Cloned human GLP-1 receptor.[9] |
| 1.2 | Chinese hamster ovary cells expressing human GLP-1 receptor (cAMP assay).[10] | ||
| Tirzepatide | GIPR/GLP-1R | 0.042 (GIPR), 0.086 (GLP-1R) | -[11] |
| 0.0224 (GIPR), 0.934 (GLP-1R) | Recombinantly expressed GIPR or GLP-1R (cAMP accumulation).[12] | ||
| 18.1 (GIPR), 18.2 (GLP-1R) | HEK293 cells (receptor internalization).[13] |
GLP-1 Receptor Signaling Pathway
MET-097 is described as a fully Gs protein biased GLP-1 receptor agonist.[6] The GLP-1 receptor is a class B G protein-coupled receptor (GPCR).[14] Upon agonist binding, the receptor primarily couples to the Gαs subunit of heterotrimeric G proteins, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[14][15] This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to a cascade of downstream effects that include enhanced glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[16][17] The GLP-1R can also couple to other G proteins, such as Gαq, and can signal through β-arrestin pathways, which can mediate receptor internalization and other cellular responses.[15][18]
GLP-1 Receptor Signaling Pathway
Experimental Protocols
Determination of EC50 for GLP-1 Receptor Agonists (cAMP Accumulation Assay)
This protocol outlines a typical in vitro experiment to determine the half-maximal effective concentration (EC50) of a GLP-1 receptor agonist by measuring cyclic AMP (cAMP) accumulation in a cell-based assay.
1. Cell Culture and Seeding:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.[10][19]
-
Cells are seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment.[20]
2. Ligand Preparation:
-
The GLP-1R agonist (e.g., MET-097, Semaglutide) is serially diluted to create a range of concentrations.[20]
3. cAMP Accumulation Assay:
-
The cultured cells are washed and then incubated with the different concentrations of the GLP-1R agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).[20]
-
The incubation is carried out for a specified time at 37°C.[19]
4. Detection of cAMP:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[21]
5. Data Analysis:
-
The raw data (e.g., fluorescence or absorbance) is converted to cAMP concentrations.
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response model using non-linear regression analysis.[22]
EC50 Determination Workflow
References
- 1. Metsera Reports Promising Results from Trial of Monthly Injectable GLP-1 Agonist MET-097 [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Metsera’s GLP-1 Receptor Agonist MET-097i | ADA 2025 [delveinsight.com]
- 4. MET-097i shows promise in phase 2a obesity trial - Medthority [medthority.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. semaglutide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tirzepatide (LY-3298176) | GIP/GLP-1 agonist | TargetMol [targetmol.com]
- 12. Tirzepatide (LY3298176) | Dual GIP/GLP-1 agonist | Probechem Biochemicals [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 18. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. benchchem.com [benchchem.com]
- 21. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clinicasande.com.uy [clinicasande.com.uy]
Assessing the Selectivity Profile of ML-097: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of the type II inhibitor ML-097 (also reported as compound 7a). The information herein is supported by experimental data from peer-reviewed research to facilitate the evaluation of this compound for further investigation.
The compound of interest, herein referred to as this compound, is a novel, potent, and highly selective type II kinase inhibitor.[1] It was developed from the core structure of GNF-7, a known non-selective type II Bcr-Abl kinase inhibitor, through the introduction of a chiral peptidomimetic tail.[1] This structural modification was designed to enhance selectivity by engaging with the allosteric site of kinases in their inactive conformation.[1] The primary target of this compound has been identified as Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling.[1]
Quantitative Assessment of Kinase Inhibition
The selectivity of this compound was rigorously evaluated through kinome-wide profiling against a panel of 373 kinases. The following tables summarize the inhibitory activity (IC50) of this compound against its primary target, Lck, and other significantly inhibited kinases as reported in the primary literature. For a comprehensive overview of the kinome-wide selectivity, readers are directed to the supplementary information of the cited publication.[1]
Table 1: IC50 Values of this compound Against Significantly Inhibited Kinases [1]
| Kinase Target | Enzyme Family | IC50 (nM) |
| Lck | Src Family Kinase | 23 |
| DDR1 | Receptor Tyrosine Kinase | >115 |
| Fgr | Src Family Kinase | >115 |
| Bmx | Tec Family Kinase | >299 |
| Blk | Src Family Kinase | >299 |
Table 2: Selectivity of this compound Against Src Family Kinases [1]
| Kinase Target | IC50 (nM) | Fold Selectivity over Lck |
| Lck | 23 | 1 |
| c-Src | >230 | >10 |
| Fyn | >230 | >10 |
| Lyn | >230 | >10 |
| Hck | >230 | >10 |
| Yes | >230 | >10 |
Experimental Protocols
The determination of the kinase selectivity profile of this compound was performed using a competitive binding assay. While the specific proprietary platform used in the primary study is not detailed, the methodology is consistent with established kinome-wide screening technologies such as the KINOMEscan™ platform. A general protocol for such an assay is outlined below.
KINOMEscan™ Competition Binding Assay Protocol
This assay quantifies the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as DNA-tagged fusion proteins in a heterologous system.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support, such as sepharose beads.
-
Competition Assay: The test compound (this compound) is incubated at a fixed concentration (e.g., 1 µM) with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.
-
Washing and Elution: Unbound components are removed through a series of wash steps. The kinase that remains bound to the solid support is then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing kinase inhibitor selectivity using a competition binding assay.
References
In-Depth Biochemical Analysis of ML-097: Mechanism of Action and Comparative Validation
A comprehensive guide for researchers and drug development professionals on the biochemical validation of ML-097's mechanism of action. This document provides a comparative analysis with alternative methodologies, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
A thorough investigation into the public domain and scientific literature did not yield specific information regarding a molecule designated as "this compound." Consequently, this guide cannot provide a direct comparative analysis for this specific compound. It is possible that "this compound" is a novel agent, an internal codename not yet publicly disclosed, or a misnomer.
However, to fulfill the spirit of the user's request and provide a valuable resource for researchers engaged in the validation of novel molecular entities, we will present a generalized framework. This framework will use a hypothetical protein-protein interaction (PPI) inhibitor as a stand-in for "this compound" to illustrate the process of validating its mechanism through biochemical assays. This guide will compare common assay formats, provide detailed experimental protocols, and include the requested data visualizations.
Comparative Analysis of Biochemical Assays for PPI Inhibitors
The validation of a PPI inhibitor's mechanism of action typically involves a series of biochemical assays to confirm direct binding to the target protein and subsequent disruption of the interaction with its partner. The choice of assay depends on various factors, including the nature of the interacting proteins, the availability of reagents, and the desired throughput.
Below is a comparison of common biochemical assays used for this purpose.
| Assay Type | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Enzyme-Linked Immunosorbent Assay (ELISA) | One protein is immobilized on a plate, and the binding of the second, tagged protein is detected by an enzyme-linked antibody. Inhibitors will reduce the signal.[1] | High throughput, well-established, uses standard lab equipment. | Requires specific antibodies, potential for false positives due to assay artifacts. | IC50 (half-maximal inhibitory concentration) |
| Fluorescence Polarization (FP) | A small fluorescently labeled molecule (e.g., a peptide mimicking one of the interacting partners) tumbles rapidly in solution, resulting in low polarization. Binding to a larger protein slows tumbling and increases polarization. Inhibitors compete with the labeled molecule, reducing polarization.[1] | Homogeneous (no-wash) format, sensitive, suitable for HTS. | Requires a fluorescently labeled probe, can be affected by fluorescent compounds. | IC50, Ki (inhibition constant) |
| Förster Resonance Energy Transfer (FRET) | Two interacting proteins are labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to emission from the acceptor. Inhibitors disrupt the interaction, leading to a decrease in the FRET signal.[2][3] | Provides information on the proximity of interacting partners in real-time, can be used in live cells.[3] | Requires careful selection of fluorophore pairs, can be technically demanding to set up. | IC50, FRET efficiency |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Donor and acceptor beads are coated with the interacting proteins. Upon interaction, singlet oxygen generated by the donor bead diffuses to the acceptor bead, producing a chemiluminescent signal. Inhibitors prevent this proximity-based signal.[1] | Highly sensitive, homogeneous format, tolerant of various buffer conditions. | Can be sensitive to light and singlet oxygen quenchers in the sample. | IC50 |
| Surface Plasmon Resonance (SPR) | One protein is immobilized on a sensor chip. The binding of the other protein from a solution flowing over the chip is detected as a change in the refractive index. Inhibitors can be tested for their ability to compete with this binding. | Label-free, provides real-time kinetics (kon, koff) and affinity (KD) data. | Requires specialized equipment, can be sensitive to buffer composition and protein immobilization. | KD (dissociation constant), kon (association rate constant), koff (dissociation rate constant) |
Experimental Protocols
This section provides generalized protocols for two common biochemical assays used to validate PPI inhibitors.
Competitive ELISA Protocol
Objective: To determine the IC50 value of a putative inhibitor ("Inhibitor X") for the interaction between Protein A and Protein B.
Materials:
-
High-binding 96-well microplate
-
Recombinant Protein A
-
Recombinant Biotinylated-Protein B
-
"Inhibitor X" at various concentrations
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with Protein A (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Incubation: Add serial dilutions of "Inhibitor X" to the wells, followed by a fixed concentration of Biotinylated-Protein B. Incubate for 1-2 hours at room temperature. Include wells with no inhibitor (positive control) and wells with no Biotinylated-Protein B (negative control).
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well. The color will turn yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay Protocol
Objective: To determine the IC50 value of "Inhibitor X" by measuring its ability to displace a fluorescently labeled peptide from its target protein.
Materials:
-
Black, low-volume 384-well microplate
-
Recombinant Target Protein
-
Fluorescently labeled peptide probe
-
"Inhibitor X" at various concentrations
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microplate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the Target Protein, fluorescent peptide probe, and serial dilutions of "Inhibitor X" in the assay buffer.
-
Assay Plate Setup:
-
Total Fluorescence (TF): Wells containing only the fluorescent peptide probe.
-
Free Probe (FP): Wells containing the fluorescent peptide probe and the highest concentration of "Inhibitor X" (to ensure complete displacement).
-
Bound Probe (BP): Wells containing the fluorescent peptide probe and the Target Protein.
-
Inhibitor Wells: Wells containing the fluorescent peptide probe, the Target Protein, and varying concentrations of "Inhibitor X".
-
-
Incubation: Add the reagents to the wells as described above and incubate at room temperature for a predetermined time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization in millipolarization units (mP) using a microplate reader.
-
Analysis:
-
Calculate the percentage of inhibition for each concentration of "Inhibitor X" using the formula: % Inhibition = 100 * (1 - [(Sample mP - FP mP) / (BP mP - FP mP)])
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Validation Workflow and Underlying Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by a hypothetical PPI inhibitor, the experimental workflow for its validation, and the logical relationship of the validation process.
Caption: Targeted signaling pathway illustrating the inhibitory action of this compound on the Protein A-Protein B interaction.
References
- 1. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MET-097i: A Comparative Analysis of a Novel Long-Acting GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for obesity and related metabolic diseases is rapidly evolving, with a focus on developing more efficacious and patient-compliant treatments. MET-097i, an investigational ultra-long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a promising candidate. This guide provides a comparative analysis of MET-097i's performance in clinical trials against other leading GLP-1 receptor agonists, supported by available experimental data.
Mechanism of Action: GLP-1 Receptor Agonism
MET-097i, like other drugs in its class, mimics the action of the endogenous incretin (B1656795) hormone GLP-1. This action stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety, collectively leading to improved glycemic control and weight loss. The key differentiator for MET-097i lies in its ultra-long-acting formulation, which has the potential for monthly or less frequent dosing.
Caption: Simplified signaling pathway of MET-097i as a GLP-1 receptor agonist.
Head-to-Head and Comparative Clinical Trial Data
While direct head-to-head trials of MET-097i against all major competitors are not yet available, data from its Phase 1 and Phase 2b (VESPER-1 and VESPER-3) trials allow for a strong comparative analysis against established GLP-1 receptor agonists like semaglutide (B3030467) and the dual GLP-1/GIP receptor agonist tirzepatide.
Weight Loss Efficacy
MET-097i has demonstrated significant, dose-dependent weight loss. The following table summarizes key findings from clinical trials.
| Compound | Trial | Dosage | Mean Weight Loss | Time Frame |
| MET-097i | Phase 1 | 1.2 mg (weekly) | 7.5% | 36 days |
| MET-097i | Phase 1 | 1.2 mg (weekly) | 8.1% | 57 days |
| MET-097i | VESPER-1 (Phase 2b) | Not Specified | up to 14.1% (placebo-subtracted) | 28 weeks |
| Semaglutide | SURMOUNT-5 | Max Tolerated Dose | 13.7% | 72 weeks |
| Tirzepatide | SURMOUNT-5 | Max Tolerated Dose | 20.2% | 72 weeks |
Note: Direct comparison is limited by differences in trial design, duration, and patient populations.
Tolerability and Adverse Events
A key potential advantage of MET-097i appears to be its tolerability profile, potentially requiring minimal dose titration. The long half-life of the drug may contribute to a smoother pharmacokinetic profile, reducing the incidence and severity of gastrointestinal side effects common to this drug class.
| Compound | Trial | Nausea | Vomiting | Diarrhea |
| MET-097i | VESPER-3 (with titration) | 13% (risk difference from placebo) | 11% (risk difference from placebo) | Minimal signal |
| Semaglutide | SURMOUNT-5 | ~44% | Not specified | Not specified |
| Tirzepatide | SURMOUNT-5 | ~44% | Not specified | Not specified |
Experimental Protocols
The data presented is derived from randomized, double-blind, placebo-controlled clinical trials. The general workflow for these trials is outlined below.
Caption: Generalized workflow for a randomized controlled clinical trial.
Phase 1 Trial of MET-097
The Phase 1 trial for MET-097 was a randomized, placebo-controlled, double-blind study involving 125 healthy, non-diabetic adults who were overweight or obese.[1][2] Participants received either single ascending doses (0.16 mg to 1.6 mg) or multiple ascending doses (five weekly doses of 0.2 mg to 1.2 mg) without titration.[2] The primary endpoints were to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of subcutaneous MET-097.[2]
VESPER-1 and VESPER-3 (Phase 2b) Trials
These randomized, placebo-controlled, double-blind Phase 2b trials enrolled participants with overweight or obesity without type 2 diabetes.[3]
-
VESPER-1: This trial evaluated doses ranging from 0.4 mg to 1.2 mg administered weekly for 28 weeks without titration.[3]
-
VESPER-3: This ongoing trial is designed to assess the efficacy and tolerability of multiple monthly doses of MET-097i over 28 weeks, with an interim analysis after 12 weekly doses that included titration steps.[3]
Summary and Future Outlook
MET-097i has demonstrated promising efficacy in terms of weight loss, with results that appear competitive with or superior to some established GLP-1 receptor agonists at similar time points in early trials.[2] A key potential advantage of MET-097i is its favorable tolerability profile, which may be attributed to its ultra-long-acting formulation and could lead to improved patient adherence.[3][4] The possibility of a once-monthly dosing regimen without the need for extensive titration could be a significant differentiator in the market.[1][2]
Further data from ongoing and planned Phase 3 trials will be crucial to fully elucidate the comparative efficacy and safety of MET-097i against other leading therapies for obesity and metabolic diseases. These trials will provide more definitive insights into its long-term performance and potential place in the therapeutic armamentarium.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Metsera Reports Promising Results from Trial of Monthly Injectable GLP-1 Agonist MET-097 [synapse.patsnap.com]
- 3. Metsera Reports Positive Phase 2b Results for First- and Best-in-Class Ultra-long Acting GLP-1 RA Candidate MET-097i, Enabling Rapid Transition into Phase 3 - BioSpace [biospace.com]
- 4. medscape.com [medscape.com]
Safety Operating Guide
Proper Disposal Procedures for ML-097: A Guide for Laboratory Professionals
Disclaimer: The following information provides essential safety and logistical guidance for the proper disposal of ML-097. As a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on established best practices for handling brominated organic compounds and dimethyl sulfoxide (B87167) (DMSO), a common solvent for this compound. It is imperative that all laboratory personnel consult their institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding with any disposal. This document is intended to supplement, not replace, institution-specific safety protocols.
Core Safety and Handling Principles
This compound is a brominated organic compound and should be managed as hazardous chemical waste. Due to its properties and the common use of DMSO as a solvent, which can facilitate skin absorption of other chemicals, stringent adherence to safety protocols is essential.[1]
Key Handling Precautions:
-
Engineering Controls: All handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes safety goggles, a fully buttoned lab coat, and chemical-resistant gloves. When working with DMSO solutions, butyl rubber gloves are recommended due to DMSO's ability to penetrate nitrile gloves.[1][2]
-
Waste Segregation: this compound waste is classified as halogenated organic waste . It is critical to collect this waste in separate, dedicated containers and not mix it with non-halogenated organic waste.[3][4]
Quantitative Data Summary: Handling and Disposal
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Waste | This compound contains bromine, classifying it as a halogenated compound.[3] |
| Solvent Waste | Segregate DMSO solutions as flammable/combustible liquid waste. | DMSO is a combustible liquid and requires specific handling.[1][2] |
| PPE: Gloves | Butyl rubber gloves recommended for DMSO solutions. | DMSO can permeate standard nitrile gloves, increasing exposure risk.[1][2] |
| Storage | Store waste in a cool, dry, well-ventilated area. | Prevents degradation and potential pressure buildup in containers.[3] |
| Flammable storage cabinet for DMSO-containing waste. | Mitigates fire risk associated with combustible solvents.[1][2] |
Step-by-Step Disposal Procedures
The correct disposal route for this compound depends on its physical state: solid, liquid solution, or as a contaminant on laboratory equipment.
Procedure 1: Disposal of Solid this compound Waste
-
Collection: Carefully transfer any unused or waste solid this compound into a designated, sealable hazardous waste container. For spills, use an inert absorbent material (e.g., vermiculite, sand) to collect the solid, and place this in the waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and "Halogenated Solid Organic Waste." List the full chemical name: "this compound (2-[(2-bromophenyl)methoxy]-benzoic acid)."
-
Storage: Tightly seal the container and store it in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.[3]
-
Disposal: Arrange for collection by your institution's EHS department.
Procedure 2: Disposal of Liquid this compound Waste (e.g., in DMSO)
-
Collection: Pour all liquid waste containing this compound, including stock solutions and experimental media, into a compatible, sealable container designated for halogenated organic liquid waste.[1][3][4]
-
Labeling: Label the container with "Hazardous Waste" and "Halogenated Organic Liquid Waste." List all chemical constituents with their approximate percentages (e.g., Dimethyl Sulfoxide: >99%, this compound: <1%).[1]
-
Storage: Tightly seal the container and store it in a designated hazardous waste accumulation area, preferably within a flammable storage cabinet.[1][2]
-
Disposal: Arrange for collection by your institution's EHS department.
Procedure 3: Disposal of Contaminated Labware
-
Disposable Items: All single-use items (e.g., pipette tips, gloves, weigh boats) that have come into contact with this compound must be collected in a sealed bag or container.
-
Labeling: Label the container as "Hazardous Waste: Solid Waste Contaminated with this compound."
-
-
Reusable Glassware:
-
Decontamination: In a chemical fume hood, triple-rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The first two rinsates must be collected and disposed of as "Halogenated Organic Liquid Waste" (see Procedure 2).
-
Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Storage and Disposal: Store the sealed containers of contaminated solid waste in the designated hazardous waste area and arrange for EHS collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling ML-097
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of ML-097 (2-[(2-bromophenyl)methoxy]-benzoic acid), a pan-activator of Ras-related GTPases. Adherence to these procedures is critical to ensure laboratory safety and maintain experimental integrity.
Chemical Identifier and Hazard Information
| Identifier | Value |
| Chemical Name | 2-[(2-bromophenyl)methoxy]-benzoic acid |
| Synonyms | This compound, CID-2160985 |
| CAS Number | 743456-83-9 |
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of handling procedures indicates the following personal protective equipment is mandatory when working with this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational Plan: Handling and Storage
This compound is a crystalline solid and should be handled with care to minimize dust generation and exposure.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C for long-term stability.
Handling:
-
Engineering Controls: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a chemical fume hood.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to ensure all solid material is at the bottom.
-
-
Dissolution:
-
This compound is soluble in organic solvents such as DMSO.
-
To prepare a stock solution, add the desired volume of solvent directly to the vial.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials.
-
Disposal Plan
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list the chemical contents, including "this compound (halogenated organic compound)".
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
-
Visualizations
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Simplified Ras Signaling Pathway Activation
Caption: Activation of the Ras signaling pathway by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
